Plogosertib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
CAS No. |
1137212-79-3 |
|---|---|
Molecular Formula |
C34H48N8O3 |
Molecular Weight |
616.8 g/mol |
IUPAC Name |
4-[(9-cyclopentyl-5-methyl-6-oxospiro[8H-pyrimido[4,5-b][1,4]diazepine-7,1'-cyclopropane]-2-yl)amino]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)cyclohexyl]benzamide |
InChI |
InChI=1S/C34H48N8O3/c1-39-16-18-41(19-17-39)25-11-9-24(10-12-25)36-31(43)23-8-13-27(29(20-23)45-3)37-33-35-21-28-30(38-33)42(26-6-4-5-7-26)22-34(14-15-34)32(44)40(28)2/h8,13,20-21,24-26H,4-7,9-12,14-19,22H2,1-3H3,(H,36,43)(H,35,37,38) |
InChI Key |
UFNLNMWVOMFWGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)NC(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(CC6(CC6)C(=O)N5C)C7CCCC7)OC |
Origin of Product |
United States |
Foundational & Exploratory
Plogosertib's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action for plogosertib (formerly CYC140), a novel, orally bioavailable, and selective small-molecule inhibitor of Polo-like Kinase 1 (PLK1). This compound is currently under investigation in clinical trials for a range of solid tumors and hematological malignancies.[1][2][3]
Core Mechanism: Inhibition of Polo-like Kinase 1 (PLK1)
Polo-like Kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of numerous critical processes during cell division (mitosis).[3][4] Its functions include regulating mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[3][5] In a wide variety of human cancers, PLK1 is significantly overexpressed, and its elevated levels often correlate with increased tumor aggressiveness and a poor prognosis for patients.[6][7] This makes PLK1 a compelling and specific target for anticancer therapy.
This compound functions as a potent, ATP-competitive inhibitor of PLK1.[6][8] By binding to the ATP-binding pocket of the kinase, this compound blocks its catalytic activity, preventing the phosphorylation of downstream substrates essential for mitotic progression.[6][8] This selective inhibition disrupts the cell division machinery in rapidly proliferating cancer cells, leading to cell death.[3]
Caption: this compound's primary mechanism involves the ATP-competitive inhibition of active PLK1.
Cellular Consequences of PLK1 Inhibition
The inhibition of PLK1 by this compound triggers a cascade of events within the cancer cell, culminating in apoptosis.
-
Mitotic Arrest at G2/M Phase: The primary consequence of PLK1 inhibition is the disruption of mitotic progression.[6] this compound treatment leads to a failure in proper chromosome alignment and spindle assembly.[2] This activates the spindle assembly checkpoint (SAC), causing cells to arrest in the G2/M phase of the cell cycle.[2][6]
-
Promotion of Mitotic Checkpoint Complex (MCC): Studies in biliary tract cancer (BTC) have shown that this compound promotes the formation of the Mitotic Checkpoint Complex (MCC).[1][9][10] This complex is crucial for halting the cell cycle in response to mitotic errors, thereby inducing a prolonged mitotic arrest.[9]
-
Induction of Apoptosis: Cancer cells that are unable to resolve this prolonged mitotic arrest are ultimately driven to undergo programmed cell death, or apoptosis.[3][10] A key indicator of this process is the cleavage of Poly (ADP-ribose) polymerase (PARP), which has been observed following this compound treatment.[8]
Caption: Cellular workflow from PLK1 inhibition by this compound to apoptosis.
Quantitative Efficacy Data
This compound has demonstrated potent and selective activity in both biochemical assays and preclinical cancer models.
Table 1: In Vitro Potency of this compound
| Target / Cell Type | IC50 Value | Reference |
|---|---|---|
| Kinase Assays | ||
| PLK1 | 3 nM | [8] |
| PLK2 | 149 nM | [8] |
| PLK3 | 393 nM | [8] |
| Cell-Based Assays | ||
| Malignant Cell Lines | 14-21 nM | [8] |
| Non-Malignant Cell Lines | 82 nM |[8] |
Table 2: Preclinical Efficacy in Colorectal Cancer (CRC) Models
| Model | Agent | IC50 / Outcome | Reference |
|---|---|---|---|
| Patient-Derived Organoids (PDOs) | This compound | 518.86 ± 377.47 nM | [11] |
| 5-Fluorouracil (5-FU) | 38.87 ± 45.63 µM | [2][11] | |
| Oxaliplatin | 37.78 ± 39.61 µM | [2][11] |
| Patient-Derived Xenografts (PDX) | this compound (40 mg/kg, oral) | Significant tumor growth inhibition vs. vehicle |[2][11] |
Biomarkers and Combination Strategies
Research has identified potential biomarkers to predict sensitivity to this compound, opening avenues for precision medicine and combination therapies.
-
BUBR1 Expression: In biliary tract cancer (BTC), cells with high expression of the mitotic checkpoint protein BUBR1 are more sensitive to this compound monotherapy.[10] Conversely, cells with low BUBR1 expression are less sensitive.[10]
-
Combination with ATR Inhibitors: this compound treatment can induce the activation of ATR, a DNA damage repair pathway, which may limit its efficacy.[10] In BUBR1-high BTC cells, combining this compound with an ATR inhibitor like ceralasertib has been shown to enhance its anticancer effects synergistically.[10]
-
Combination with HDAC Inhibitors: In BUBR1-low BTC cells, which are less responsive to this compound alone, the addition of an HDAC2/3 inhibitor such as panobinostat can increase sensitivity to the PLK1 inhibitor.[10][12]
Caption: Logic for biomarker-driven combination strategies with this compound in BTC.
Experimental Protocols
The following are summarized methodologies for key experiments cited in this compound research.
Protocol 1: Patient-Derived Organoid (PDO) Viability Assay (Colorectal Cancer) [11]
-
PDO Generation: Patient-derived organoids were established from fresh tumor tissue obtained from biopsies or resections of primary or metastatic colorectal cancer.
-
Drug Treatment: PDOs were treated with a concentration range of this compound (from 256 pM to 100 µM) as well as standard-of-care agents (5-FU, oxaliplatin).
-
Viability Assessment: After 72 hours of incubation with the respective drugs, cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: IC50 values were calculated from dose-response curves to determine drug sensitivity.
Protocol 2: Patient-Derived Xenograft (PDX) In Vivo Efficacy Study (Colorectal Cancer) [2][11]
-
Model Establishment: Matched patient-derived xenograft models were established in immunocompromised mice.
-
Treatment Groups: Mice were randomized into a vehicle control group and a this compound treatment group.
-
Dosing Regimen: this compound was administered daily at a dose of 40 mg/kg via oral gavage for a two-week period, following a 5-days-on, 2-days-off schedule.
-
Efficacy Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition compared to the vehicle control group. Animal well-being was monitored for adverse effects.
Protocol 3: Cell-Based Assays (Biliary Tract Cancer) [10][12]
-
Cell Lines: A panel of nine human biliary tract cancer cell lines was utilized (e.g., SNU-245, SNU-478, HuCCT-1).
-
Anticancer Effect Evaluation: The effects of this compound, alone and in combination, were assessed using:
-
MTT Assay: To measure cell metabolic activity and viability.
-
Colony Formation Assay: To evaluate long-term proliferative potential.
-
Annexin-V Assay: To quantify apoptosis via flow cytometry.
-
Cell Cycle Analysis: To determine the distribution of cells in different phases of the cell cycle via flow cytometry.
-
-
Mitotic Arrest Assessment:
-
Phospho-Histone H3 Assay: To specifically detect cells in mitosis.
-
Immunofluorescence: To visualize cellular structures and protein localization during mitosis.
-
Conclusion
This compound is a selective and potent PLK1 inhibitor that disrupts mitosis in cancer cells, leading to G2/M cell cycle arrest and apoptosis.[6] Its mechanism is particularly effective in rapidly dividing tumor cells that overexpress PLK1.[3] Preclinical data demonstrate significant single-agent potency and suggest that its efficacy can be further enhanced through biomarker-driven combination strategies.[2][10][12] Initial clinical data indicate that this compound is well-tolerated and shows signs of clinical benefit, supporting its ongoing development as a promising targeted therapy for various cancers.[1][7][13]
References
- 1. New Cancer Drug Shows Promise Against Aggressive Biliary Tract Cancer | CYCC Stock News [stocktitan.net]
- 2. This compound demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 3. bgmsglobal.com [bgmsglobal.com]
- 4. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclacel Announces Notice of Intention to Grant New [globenewswire.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PRECLINICAL DATA SHOWING THAT CANCER OF THE BILIARY TRACT IS SENSITIVE TO this compound [moomoo.com]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PUBLICATION OF PRECLINICAL DATA SHOWING THAT this compound IS ACTIVE IN A HARD-TO-TREAT SUBTYPE OF LIVER CANCER - BioSpace [biospace.com]
Plogosertib: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Plogosertib (formerly CYC140), a novel, orally bioavailable small molecule inhibitor of Polo-like kinase 1 (PLK1). This compound is currently under investigation as a potential antineoplastic agent for a variety of solid tumors and hematological malignancies.[1][2][3] This guide details its chemical and physical properties, mechanism of action, pharmacological data, and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with a pyrimido[4,5-b][2][4]diazepine core. Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[(9-cyclopentyl-5-methyl-6-oxospiro[8H-pyrimido[4,5-b][2][4]diazepine-7,1'-cyclopropane]-2-yl)amino]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)cyclohexyl]benzamide | [4] |
| Molecular Formula | C₃₄H₄₈N₈O₃ | [4][5] |
| Molecular Weight | 616.8 g/mol | [4][5] |
| CAS Number | 1137212-79-3 | [4][6] |
| SMILES | CN1CCN(CC1)C2CCC(CC2)NC(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(CC6(CC6)C(=O)N5C)C7CCCC7)OC | [4] |
| Appearance | White to off-white solid | [6] |
Mechanism of Action: PLK1 Inhibition
This compound functions as a selective and potent ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[4][6][7] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of cell division (mitosis).[1][3]
Key functions of PLK1 include:
PLK1 is frequently overexpressed in various cancer types, and its high expression often correlates with increased aggressiveness and poor prognosis.[1][4] By inhibiting PLK1, this compound disrupts these critical mitotic processes. This leads to a prolonged mitotic arrest at the G2/M phase, which ultimately induces apoptosis (programmed cell death) in cancer cells.[4][9][10] Notably, cancer cells, particularly those with KRAS mutations or p53 deficiencies, exhibit heightened sensitivity to PLK1 depletion, while normal cells with intact cell cycle checkpoints are less affected.[1][10]
Caption: Mechanism of action of this compound via PLK1 inhibition.
Pharmacological Properties
This compound has demonstrated potent and selective inhibitory activity against PLK1 in preclinical studies.
Table 2: In Vitro Inhibitory Activity
| Target | IC₅₀ Value | Notes | Source |
| PLK1 | 3 nM | Potent and selective inhibition. | [6][7] |
| PLK2 | 149 nM | >50-fold less potent than against PLK1. | [6] |
| PLK3 | 393 nM | >130-fold less potent than against PLK1. | [6] |
Table 3: In Vitro Anti-proliferative Activity
| Cell Line Type | IC₅₀ Value | Notes | Source |
| Malignant Cell Lines | 14-21 nM | Preferentially inhibits proliferation in cancer cells. | [6] |
| Non-malignant Cell Lines | 82 nM | Less toxic to normal cells. | [6] |
| Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs) | 518.86 ± 377.47 nM | Significantly more potent than 5-FU and oxaliplatin. | [8][9] |
Table 4: In Vivo Efficacy and Pharmacokinetics
| Study Type | Animal Model | Dosing Regimen | Key Findings | Source |
| Efficacy | HL60 promyelocytic leukemia xenograft | 40, 54, 67 mg/kg, qd 5/2/5 (oral) | >87% tumor growth inhibition without significant weight loss. | [6] |
| Efficacy | OE19 esophageal xenograft | 40 mg/kg, qd 5/2 (oral) | 61% tumor growth inhibition. | [6] |
| Efficacy | Colorectal Cancer Patient-Derived Xenograft (PDX) | 40 mg/kg, daily for 2 weeks (5 days/week, oral) | Significant tumor growth inhibition compared to vehicle. | [8][11] |
| Pharmacokinetics | Mouse | 1 mg/kg | Cₘₐₓ: 453 ng/mL; AUC: 377 hr•ng/mL; Cl: 2445 mL/h/kg | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for key experiments cited in the evaluation of this compound.
This protocol is used to determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines or patient-derived organoids (PDOs).
-
Objective: To calculate the IC₅₀ value of this compound.
-
Methodology:
-
Cell/Organoid Seeding: Plate cells or PDOs in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells/organoids with a serial dilution of this compound (e.g., ranging from 256 pM to 100 µM).[8][9] Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[8][9]
-
Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value.
-
Caption: General workflow for an in vitro cell viability assay.
This protocol is used to assess the inhibition of PLK1 activity by measuring the phosphorylation status of its downstream substrates.
-
Objective: To detect changes in the levels of p-NPM (a PLK1 substrate), p-HH3 (a mitotic marker), and cleaved PARP (an apoptosis marker).[6]
-
Methodology:
-
Cell Treatment: Culture cells (e.g., KYSE-410) and treat with this compound (e.g., 0-4 µM) for a specified duration (e.g., 2 hours).[6]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-NPM, p-HH3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
-
Objective: To assess the ability of this compound to inhibit tumor growth in mouse models.
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HL60) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control (vehicle) groups.
-
Drug Administration: Administer this compound orally via gavage at a specified dose and schedule (e.g., 40 mg/kg, daily, 5 days on / 2 days off).[6][11] The vehicle group receives the formulation excipients only.
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Study Endpoint: Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot mean tumor volume over time for each group and perform statistical analysis (e.g., t-test) to compare treatment and control groups.[8][9]
-
Caption: Workflow for an in vivo xenograft efficacy study.
Clinical Development and Future Directions
This compound is being evaluated in Phase 1/2 clinical trials for a broad range of solid tumors, lymphomas, and leukemias.[1] Initial dose-escalation data suggest that the oral formulation of this compound is well-tolerated, with no dose-limiting toxicities observed across five different dosing schedules.[2][12] Clinical benefit has been reported in patients with various cancers, including adenoid cystic, biliary tract, ovarian, and squamous cell sinus cancers.[2][3]
Ongoing research is focused on identifying biomarkers to predict patient response. For instance, preclinical studies suggest that higher levels of the mitotic checkpoint protein BUBR1 in biliary tract cancer cells may correlate with increased sensitivity to this compound.[2] Furthermore, cancers with specific mutations, such as in ARID1A and SMARCA, or those with DNAJ-PKAc fusions, may also benefit from PLK1 inhibition.[2][3][12] These findings could enable a more personalized treatment approach, targeting patient populations most likely to respond to this compound therapy.
References
- 1. bgmsglobal.com [bgmsglobal.com]
- 2. Cyclacel Pharmaceuticals Highlights Promising Preclinical Study on this compound for Treating Biliary Tract Cancer [quiverquant.com]
- 3. Cyclacel to Receive New European Patent for this compound Compositions [synapse.patsnap.com]
- 4. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. This compound demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 12. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PUBLICATION OF PRECLINICAL DATA SHOWING THAT this compound IS ACTIVE IN A HARD-TO-TREAT SUBTYPE OF LIVER CANCER - BioSpace [biospace.com]
Plogosertib: A Preclinical In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vitro data for plogosertib (formerly known as CYC140), a potent and selective Polo-like kinase 1 (PLK1) inhibitor. This compound is an ATP-competitive inhibitor of PLK1, a key regulator of mitosis.[1][2] Its inhibition leads to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells, making it a promising therapeutic agent.[1][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Core Data Presentation
Kinase Inhibition Profile
This compound demonstrates high selectivity for PLK1 over other Polo-like kinases.
| Target | IC50 (nM) |
| PLK1 | 3[2] |
| PLK2 | 149[2] |
| PLK3 | 393[2] |
Anti-proliferative Activity
This compound has shown potent anti-proliferative effects across a range of cancer cell lines and patient-derived organoids (PDOs).
| Cell Line / Model | Cancer Type | IC50 / IC90 (nM) |
| Malignant Cell Lines | Various | 14-21 (IC50)[2] |
| Non-malignant Cell Lines | Non-cancerous | 82 (IC50)[2] |
| Colorectal Cancer PDOs | Colorectal Cancer | 518.86 (IC90)[3] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of PLK1, a serine/threonine kinase that plays a crucial role in multiple stages of mitosis. By binding to the ATP-binding pocket of PLK1, this compound prevents the phosphorylation of downstream substrates essential for mitotic progression. This disruption of the cell cycle leads to mitotic arrest, specifically at the G2/M transition, and ultimately triggers apoptosis in cancer cells.[1][3]
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the determination of cell viability upon treatment with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.
Workflow:
Caption: Workflow for assessing cell viability with this compound.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: this compound is serially diluted in complete growth medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for 72 hours.
-
Reagent Addition: The plate is equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® Reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is placed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Kinase Inhibition Assay
The inhibitory activity of this compound against PLK1, PLK2, and PLK3 is determined using a biochemical kinase assay. While specific protocols for this compound are proprietary, a general methodology is described below.
Workflow:
Caption: General workflow for a kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Recombinant human PLK1, PLK2, or PLK3 enzyme, a suitable substrate (e.g., casein), and ATP are prepared in a kinase reaction buffer. This compound is serially diluted.
-
Assay Plate Preparation: The kinase, substrate, and this compound are added to the wells of a 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Detection: A detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Data Analysis: The signal is measured using a plate reader, and IC50 values are calculated by fitting the data to a dose-response curve.
Western Blot Analysis of Phospho-NPM
Western blotting can be used to assess the pharmacodynamic effects of this compound by measuring the phosphorylation of downstream targets of PLK1, such as nucleophosmin (NPM). A reduction in phosphorylated NPM (p-NPM) indicates target engagement by this compound.[2]
Workflow:
Caption: Standard workflow for Western blot analysis.
Detailed Methodology:
-
Cell Treatment and Lysis: Cancer cells (e.g., KYSE-410) are treated with various concentrations of this compound for a specified time (e.g., 2 hours).[2] Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for p-NPM. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the p-NPM band intensity with increasing this compound concentration indicates effective target inhibition.
References
- 1. Cyclacel Pharma Presents Identification Of Sensitive Target Indications And Synergistic Drug Combinations For Novel PLK1 Inhibitor CYC140 - BioSpace [biospace.com]
- 2. New Cancer Drug Shows Promise Against Aggressive Biliary Tract Cancer | CYCC Stock News [stocktitan.net]
- 3. bgmsglobal.com [bgmsglobal.com]
Plogosertib: A Technical Guide to its Pharmacodynamics and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plogosertib (formerly CYC140) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis. This compound's targeted inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of this compound, based on available preclinical and clinical data.
Introduction
Polo-like kinase 1 (PLK1) is a key orchestrator of cell division.[2][3] Its pivotal role in mitotic progression has made it an attractive target for anticancer drug development. This compound is a novel small molecule inhibitor designed to selectively target PLK1, thereby disrupting the cell cycle of rapidly dividing cancer cells and inducing apoptosis.[2][4] Developed by Cyclacel Pharmaceuticals, this compound is currently under investigation in Phase 1/2 clinical trials for the treatment of advanced solid tumors and lymphomas.[5] This document aims to provide a detailed technical summary of its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile.
Pharmacodynamics
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of PLK1.[1] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of PLK1, preventing the phosphorylation of its downstream substrates. This disruption of PLK1 function leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately triggering a prolonged G2/M cell-cycle arrest and inducing apoptosis.[1][6]
The signaling pathway initiated by PLK1 inhibition is visualized in the diagram below.
Caption: this compound's Mechanism of Action.
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The table below summarizes its in vitro efficacy.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Malignant Cell Lines | Various | 14-21 | [1] |
| Non-malignant Cell Lines | Non-cancerous | 82 | [1] |
| Colorectal Cancer Patient-Derived Organoids | Colorectal Cancer | 518.86 (IC90) | [7] |
In Vivo Activity
Preclinical studies in xenograft models have shown significant anti-tumor activity of this compound.
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HL60 promyelocytic leukemia xenograft | Acute Leukemia | 40, 54, 67 mg/kg, qd 5/2/5, oral administration | >87% | [1] |
| OE19 esophageal xenograft | Esophageal Cancer | 40 mg/kg, qd 5/2, oral administration | 61% | [1] |
| Colorectal Cancer Patient-Derived Xenograft | Colorectal Cancer | 40 mg/kg, daily for 2 weeks (5 days/week), oral gavage | Significant | [7] |
Pharmacokinetics
Preclinical Pharmacokinetics
Pharmacokinetic parameters of this compound have been characterized in a mouse model.
| Parameter | Value | Animal Model | Dosing | Reference |
| Cmax | 453 ng/mL | Mouse | 1 mg/kg, oral administration | [1] |
| AUC | 377 hr*ng/mL | Mouse | 1 mg/kg, oral administration | [1] |
| Cl | 2445 mL/h/kg | Mouse | 1 mg/kg, oral administration | [1] |
| Half-life | Short (exact value not specified) | - | - | [2] |
Clinical Pharmacokinetics
This compound is currently being evaluated in Phase 1/2 clinical trials in patients with advanced solid tumors and lymphomas.[5] The primary objectives of these studies include the determination of the recommended Phase 2 dose, safety, and tolerability. While pharmacokinetic assessments are a key component of these trials, specific quantitative data on Cmax, Tmax, AUC, and half-life in humans have not yet been publicly disclosed. It has been noted that this compound was designed to have a short half-life to align with its apoptosis-driven mechanism of action.[2]
Experimental Protocols
Cell Viability Assay
The anti-proliferative effects of this compound on colorectal cancer patient-derived organoids were assessed using the Cell-Titer Glo (CTG) assay.
Caption: Cell Viability Assay Workflow.
Protocol:
-
Patient-derived organoids from colorectal cancer patients were generated.
-
Organoids were treated with a range of this compound concentrations from 256pM to 100µM.
-
Following a 72-hour incubation period, the Cell-Titer Glo (CTG) luminescent cell viability assay was performed according to the manufacturer's instructions.
-
Luminescence was measured to determine cell viability and calculate IC50/IC90 values.[7][8]
Western Blot Analysis
The effect of this compound on the phosphorylation of PLK1 substrates was determined by Western blot analysis.
Protocol:
-
KYSE-410 esophageal cancer cells were treated with this compound at concentrations ranging from 0 to 4 µM.
-
Cells were incubated for 2 hours to assess the phosphorylation of the PLK1 substrate, pSer4-nucleophosmin (p-NPM).
-
Cell lysates were prepared and subjected to SDS-PAGE.
-
Proteins were transferred to a membrane and probed with antibodies specific for p-NPM and total NPM.
-
Protein bands were visualized to assess the reduction in phosphorylation.[1]
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound was evaluated in mouse xenograft models.
Caption: In Vivo Xenograft Study Workflow.
Protocol:
-
Human cancer cells (e.g., HL60, OE19, or patient-derived cells) were subcutaneously implanted into immunocompromised mice.
-
Once tumors were established, mice were randomized into treatment and control groups.
-
This compound was administered orally at specified doses and schedules (e.g., 40 mg/kg daily). The control group received a vehicle.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the control group.[1][7]
Conclusion
This compound is a promising, orally bioavailable PLK1 inhibitor with potent anti-cancer activity demonstrated in a range of preclinical models. Its mechanism of action, centered on the disruption of mitosis and induction of apoptosis, provides a strong rationale for its clinical development. While detailed human pharmacokinetic data is not yet available, preclinical studies indicate favorable properties. The ongoing Phase 1/2 clinical trials will be crucial in establishing the safety, efficacy, and pharmacokinetic profile of this compound in patients with advanced cancers, and will ultimately determine its future role in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclacel Announces Dosing of First Patient in Phase 1/2 Study of Oral Cyc140 in Patients With Advanced Solid Tumors and Lymphomas - BioSpace [biospace.com]
- 3. bgmsglobal.com [bgmsglobal.com]
- 4. Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Facebook [cancer.gov]
- 7. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Plogosertib: A Technical Overview of Selectivity for Polo-like Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Plogosertib (formerly CYC140), a potent and selective inhibitor of Polo-like kinase 1 (PLK1). This compound is an orally active, ATP-competitive small molecule inhibitor with anti-proliferative activity, currently under investigation for the treatment of various solid tumors and leukemias.[1][2][3][4] Understanding its selectivity for PLK1 over other PLK family members, such as PLK2 and PLK3, is critical for evaluating its therapeutic potential and predicting its safety profile.
Polo-like kinases are a family of serine/threonine kinases that play crucial roles in cell cycle regulation.[5] PLK1, in particular, is a key regulator of mitosis, involved in processes such as mitotic entry, spindle formation, and cytokinesis.[1][3][6] Its overexpression is correlated with poor prognosis in numerous cancers, making it an attractive target for anti-cancer therapies.[1] this compound was developed to selectively target PLK1, thereby disrupting mitosis in cancer cells and inducing apoptosis.[7]
Quantitative Selectivity Data
The inhibitory activity of this compound against PLK family members is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the kinase activity in a cell-free assay. This compound demonstrates a high degree of selectivity for PLK1 over PLK2 and PLK3.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PLK1 |
| PLK1 | 3 | - |
| PLK2 | 149 | >50-fold |
| PLK3 | 393 | >130-fold |
Data sourced from MedchemExpress.[2]
The data clearly indicates that this compound is significantly more potent against PLK1. It is over 50-fold more selective for PLK1 compared to PLK2 and over 130-fold more selective compared to PLK3.[2]
PLK1 Signaling and Inhibition by this compound
PLK1 plays a central role in the G2/M phase of the cell cycle, ensuring proper mitotic progression. Its inhibition by this compound leads to mitotic arrest and subsequent cell death (apoptosis).
Caption: PLK1 pathway inhibition by this compound, leading to apoptosis.
Experimental Protocols
The determination of this compound's selectivity and its cellular effects involves a series of biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of this compound on purified kinase enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PLK1, PLK2, and PLK3 enzymes are used. A specific peptide substrate for the kinases is prepared, often labeled with a fluorescent tag or biotin.
-
Reaction Conditions: The kinase reaction is initiated by mixing the enzyme, the peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also run.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is measured. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the this compound concentration. A dose-response curve is fitted to the data to calculate the IC50 value.
Caption: Workflow for determining kinase inhibitor IC50 values.
Cellular Assays for Functional Assessment
These assays evaluate the effects of this compound on cancer cells to confirm its mechanism of action downstream of PLK1 inhibition.
A. Substrate Phosphorylation Assay This assay measures the phosphorylation of a known PLK1 substrate within the cell.
-
Protocol: KYSE-410 cells were treated with varying concentrations of this compound (0-4 μM) for 2 hours.[2] Following treatment, cell lysates were collected and analyzed by Western blot using an antibody specific for the phosphorylated form of the PLK1 substrate, pSer4-nucleophosmin (p-NPM).[2] A reduction in the p-NPM signal indicates successful PLK1 inhibition.[2]
B. Cell Proliferation Assay This assay determines the effect of the inhibitor on the growth of cancer cell lines.
-
Protocol: Malignant cell lines (e.g., HeLa) and non-malignant cell lines were seeded in multi-well plates.[2] The cells were then treated with a range of this compound concentrations for 72 hours.[2] Cell viability was assessed using a method such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.[6] The IC50 for cell proliferation was then calculated. This compound showed preferential inhibition in malignant cells (IC50s: 14-21 nM) compared to non-malignant cells (IC50: 82 nM).[2]
C. Cell Cycle and Mitotic Arrest Analysis These assays confirm that the anti-proliferative effects are due to disruption of the cell cycle.
-
Protocol:
-
Mitotic Arrest: HeLa cells were treated with 100 nM this compound for 24 hours.[2] Cells were then fixed and stained with antibodies against markers of mitosis (e.g., phospho-histone H3) and components of the mitotic spindle (e.g., α-tubulin). Microscopic analysis was used to quantify the proportion of mitotic cells and identify abnormalities like monopolar spindles.[2]
-
Cell Cycle Analysis: Cells were treated with this compound, harvested, and fixed. The DNA was stained with a fluorescent dye (e.g., propidium iodide). Flow cytometry was then used to analyze the DNA content of the cells, revealing the distribution of the cell population in different phases of the cell cycle (G1, S, G2/M).[8][9] this compound treatment leads to a significant accumulation of cells in the G2/M phase.[6][8][9]
-
Caption: Workflow for assessing the cellular effects of this compound.
Conclusion
This compound is a highly selective inhibitor of PLK1, demonstrating over 50-fold greater potency for PLK1 compared to the closely related kinases PLK2 and PLK3. This selectivity is confirmed through both biochemical and cellular assays, which show that this compound effectively inhibits PLK1 activity in cancer cells, leading to G2/M cell cycle arrest, the formation of mitotic defects, and ultimately, apoptotic cell death. The robust preclinical data, supported by detailed experimental methodologies, underscore the potential of this compound as a targeted therapy for cancers with PLK1 overexpression.
References
- 1. bgmsglobal.com [bgmsglobal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclacel to Receive New European Patent for this compound Compositions [synapse.patsnap.com]
- 4. Cyclacel Announces Notice of Intention to Grant New European Patent Covering this compound Pharmaceutical Compositions - BioSpace [biospace.com]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 9. ascopubs.org [ascopubs.org]
The Role of Polo-like Kinase 1 in Mitotic Progression: A Technical Guide
Executive Summary: Polo-like kinase 1 (PLK1) is a master regulator of mitotic progression, orchestrating a multitude of critical cellular events from the G2/M transition to cytokinesis. As a serine/threonine kinase, its activity is tightly controlled through phosphorylation and subcellular localization, ensuring the high fidelity of cell division. Due to its frequent overexpression in a wide range of human cancers and its correlation with poor prognosis, PLK1 has emerged as a prominent target for anti-cancer drug development. This guide provides an in-depth examination of PLK1's functions, regulatory mechanisms, and its role as a therapeutic target, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows for researchers, scientists, and drug development professionals.
Introduction to Polo-like Kinase 1 (PLK1)
Polo-like kinase 1 (PLK1) is the most extensively studied member of the Polo-like kinase family, which comprises five serine/threonine kinases in mammals (PLK1-5).[1] PLK1's structure is characterized by a highly conserved N-terminal kinase domain (KD) and a unique C-terminal regulatory region known as the polo-box domain (PBD).[2][3] The PBD is crucial for PLK1's function, as it recognizes and binds to phosphorylated substrates, thereby directing the kinase to specific subcellular locations at precise times during mitosis.[2][4]
PLK1 expression and activity are strictly regulated in a cell cycle-dependent manner. Its levels begin to rise during the S phase, reaching a peak during the G2 and M phases, and are subsequently degraded by the Anaphase-Promoting Complex/Cyclosome (APC/C) in late mitosis and G1.[5][6] This temporal regulation ensures that PLK1's powerful mitotic functions are executed only when required.
The Role of PLK1 Across Mitotic Stages
PLK1's dynamic localization to centrosomes, kinetochores, and the central spindle allows it to phosphorylate a vast array of substrates, controlling nearly every aspect of mitosis.[7][8]
-
Mitotic Entry: PLK1 is a key trigger for the G2/M transition. It phosphorylates and activates the phosphatase Cdc25C, which in turn removes inhibitory phosphates from Cyclin-dependent kinase 1 (CDK1), the master engine of mitosis.[1][9] Concurrently, PLK1 phosphorylates and promotes the degradation of Wee1 and MYT1, two kinases that inhibit CDK1.[1][9] This dual action creates a rapid, irreversible switch that commits the cell to entering mitosis.
-
Centrosome Maturation and Spindle Assembly: In prophase, PLK1 is recruited to centrosomes, where it is essential for their maturation into functional spindle poles.[5][10] It facilitates the recruitment of γ-tubulin and other pericentriolar material, enhancing the microtubule-nucleating capacity of the centrosomes.[10][11] PLK1 also phosphorylates components involved in centrosome separation, such as the motor protein Eg5, which is critical for establishing a bipolar spindle.[10]
-
Chromosome Condensation and Segregation: PLK1 contributes to the condensation of chromosomes by phosphorylating components of the condensin complex.[10] During prometaphase and metaphase, PLK1 localizes to kinetochores, the protein structures on chromosomes where spindle microtubules attach.[6] Here, it plays a vital role in establishing stable kinetochore-microtubule attachments, a prerequisite for accurate chromosome segregation.[3][7]
-
Cytokinesis: Following the segregation of sister chromatids in anaphase, PLK1 relocates to the central spindle and, subsequently, the midbody.[5][7] At these locations, it regulates key proteins required for the final separation of the two daughter cells, a process known as cytokinesis.[1][12] PLK1's role includes the regulation of the centralspindlin complex, which is essential for activating the RhoA signaling pathway that drives contractile ring formation.[12][13]
Regulation of PLK1 Activity
The precise control of PLK1 is paramount for normal cell division. This regulation occurs at multiple levels, including transcriptional control, phosphorylation, and targeted localization.
The primary mechanism for PLK1 activation is the phosphorylation of a conserved threonine residue (Thr210) in the T-loop of its kinase domain.[5] This activating phosphorylation is carried out by the kinase Aurora A, with the help of its cofactor Bora, at the G2/M transition.[5] Recent evidence also points to roles for the checkpoint kinases CHK1 and CHK2 in phosphorylating T210 to sustain PLK1 activity during mitosis.[14][15]
The PBD-mediated localization is another critical layer of regulation. The PBD acts as a targeting module, binding to specific phospho-epitopes created by "priming" kinases, such as CDK1.[4][16] This mechanism ensures that active PLK1 is concentrated at the correct subcellular location—be it the centrosome, kinetochore, or midbody—at the appropriate time, allowing it to act on its local substrates.[3][16]
PLK1 and the Spindle Assembly Checkpoint (SAC)
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[17] PLK1 plays a complex and crucial role in regulating the SAC. It contributes to the establishment of a robust checkpoint signal by phosphorylating multiple SAC components at unattached kinetochores, including KNL-1 and BubR1.[18][19] This action helps recruit other checkpoint proteins and strengthen the "wait anaphase" signal.
Conversely, once all chromosomes are properly attached (a state known as biorientation), PLK1's activity is required to silence the SAC.[7] The removal of PLK1 from kinetochores is a key step that allows the APC/C to become active, leading to the degradation of securin and cyclin B and initiating anaphase.[3][20] Thus, PLK1 functions both to establish and to ultimately dismantle the SAC, highlighting its role as a master regulator of mitotic timing.
PLK1 as a Therapeutic Target in Oncology
PLK1 is frequently overexpressed in a broad spectrum of human cancers, and its elevated levels often correlate with tumor aggressiveness and poor patient prognosis.[1][21] Cancer cells can become dependent on high levels of PLK1 for their proliferation and survival, making it an attractive target for therapeutic intervention.[2] Inhibition of PLK1 leads to mitotic arrest, typically in a prometaphase-like state with monopolar spindles, which ultimately triggers apoptosis in cancer cells.[1][7][22]
Numerous small-molecule inhibitors targeting PLK1 have been developed and investigated in preclinical and clinical studies.[1][23] These are broadly classified into two types:
-
ATP-competitive inhibitors: These molecules target the kinase domain and compete with ATP for binding, thereby blocking the catalytic activity of PLK1.[1][24]
-
PBD inhibitors: These compounds target the polo-box domain, preventing PLK1 from localizing to its mitotic structures and interacting with its substrates.[2]
Combining PLK1 inhibitors with conventional chemotherapies or other targeted therapies has shown synergistic effects in many cancer models, potentially overcoming drug resistance.[1][23][25]
Quantitative Data Summary
The efficacy of PLK1 inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit PLK1 activity by 50%.
| Inhibitor | Type | Target | IC₅₀ | Cell Line / Context | Reference |
| BI 2536 | ATP-Competitive | PLK1 | 0.8 nM | In vitro kinase assay | [24] |
| Volasertib (BI 6727) | ATP-Competitive | PLK1 | 0.87 nM | In vitro kinase assay | [1] |
| Onvansertib (NMS-P937) | ATP-Competitive | PLK1 | 2 nM | In vitro kinase assay | [1] |
| TAK-960 | ATP-Competitive | PLK1 | Potent & Selective | General | [26] |
| PHA-680626 | ATP-Competitive | PLK1/2/3, Aurora A | 0.53 µM (for PLK1) | In vitro kinase assay | [27] |
Table 1: Summary of IC₅₀ values for selected PLK1 inhibitors.
Key Experimental Protocols
In Vitro PLK1 Kinase Assay (Luminescence-Based)
This protocol is adapted from ADP-Glo™ Kinase Assay methodologies and is designed to measure the activity of purified PLK1 by quantifying the amount of ADP produced.[28][29]
A. Reagents and Materials:
-
Recombinant active PLK1 protein
-
PLK1 substrate (e.g., PLKtide peptide or dephosphorylated casein)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution (at desired concentration, e.g., 10 µM)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96- or 384-well assay plates
-
Multimode plate reader with luminescence detection capabilities
B. Protocol:
-
Prepare Kinase Reaction Mix: On ice, prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Thaw the recombinant PLK1 enzyme on ice and dilute to the desired working concentration (e.g., 1-5 ng/µL).
-
Prepare ATP Solution: Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
To initiate the reaction, add 5 µL of the 2X ATP solution to each well. For "no enzyme" controls, add 5 µL of Kinase Assay Buffer instead of the kinase solution.
-
-
Incubation: Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Detect: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.
-
Final Incubation and Measurement: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader. The signal directly correlates with PLK1 activity.
Immunoprecipitation (IP) of PLK1 from Cell Lysates
This protocol describes the isolation of PLK1 and its binding partners from cultured cells.
A. Reagents and Materials:
-
Cultured cells expressing PLK1
-
Ice-cold PBS
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors just before use.
-
Anti-PLK1 antibody (IP-grade)
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads or agarose slurry
-
Microcentrifuge tubes
-
Rotating wheel or rocker at 4°C
B. Protocol:
-
Cell Lysis:
-
Wash cultured cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cell pellet, vortex briefly, and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Pre-clearing Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to 500-1000 µg of protein lysate.
-
Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.
-
Pellet the beads and transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-PLK1 antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of control IgG.
-
Incubate on a rotator at 4°C for 4 hours to overnight.
-
-
Capture Immune Complex:
-
Add 30 µL of Protein A/G bead slurry to each IP reaction.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Washing:
-
Pellet the beads using a magnetic rack or gentle centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Lysis Buffer (or a less stringent wash buffer).
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complex by resuspending the beads in 30-50 µL of 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for analysis by Western Blot.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effects of PLK1 inhibition on cell cycle distribution, particularly G2/M arrest.
A. Reagents and Materials:
-
Cultured cells
-
PLK1 inhibitor (e.g., BI 2536) or vehicle control (e.g., DMSO)
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
B. Protocol:
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with the PLK1 inhibitor or vehicle control for the desired time (e.g., 24 hours).
-
Harvesting:
-
Collect both floating and attached cells. For attached cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine all cells, transfer to a conical tube, and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 200 µL of cold PBS.
-
While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Pellet the fixed cells by centrifugation (500 x g for 5 minutes).
-
Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).
-
-
Analysis: Gate on the single-cell population to exclude doublets. Analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. PLK1 inhibition is expected to cause a significant increase in the G2/M population.[24]
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural regulation of PLK1 activity: implications for cell cycle function and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulating a key mitotic regulator, polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. PLK1 plays dual roles in centralspindlin regulation during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PLK1 plays dual roles in centralspindlin regulation during cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Chk2 sustains PLK1 activity in mitosis to ensure proper chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Molecular Regulation of the Spindle Assembly Checkpoint by Kinases and Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plk1 and Mps1 Cooperatively Regulate the Spindle Assembly Checkpoint in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Requirement for PLK1 kinase activity in the maintenance of a robust spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
- 23. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scbt.com [scbt.com]
- 27. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. promega.jp [promega.jp]
- 29. Recombinant Human Active PLK1 Protein, CF 3804-KS-010: R&D Systems [rndsystems.com]
Plogosertib: A Deep Dive into its Molecular Impact on Cancer Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plogosertib (formerly CYC140) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1, a serine/threonine kinase, plays a critical role in the regulation of mitosis, including mitotic entry, spindle formation, and cytokinesis.[2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2] this compound's mechanism of action centers on the disruption of these mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the molecular pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades and workflows.
Core Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of PLK1, a key regulator of cell division.[3] This inhibition disrupts multiple stages of mitosis, leading to a G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells.[4] The sensitivity of cancer cells to PLK1 inhibition is particularly pronounced in tumors with certain genetic backgrounds, such as those with KRAS mutations or p53 deficiencies.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from various preclinical studies.
Table 1: Inhibitory Activity of this compound against PLK Family Kinases
| Kinase | IC50 (nM) |
| PLK1 | 3[5] |
| PLK2 | 149[5] |
| PLK3 | 393[5] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |
| Malignant Cell Lines (unspecified) | Various | 14-21[5] | 72 h |
| Non-malignant Cell Lines (unspecified) | Non-cancerous | 82[5] | 72 h |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | Concentration-dependent inhibition | 72 h |
| BUBR1-high BTC cells (SNU2773, SNU478) | Biliary Tract Cancer | Higher sensitivity | Not Specified |
| BUBR1-low BTC cells (SNU869, SNU245) | Biliary Tract Cancer | Lower sensitivity | Not Specified |
Table 3: In Vitro Efficacy of this compound in Patient-Derived Colorectal Cancer Organoids
| Treatment | IC50/IC90 |
| This compound | IC90 = 518.86 nM[4] |
| 5-FU | IC50 = 38.87 µM[4] |
| Oxaliplatin | IC50 = 37.78 µM[4] |
Table 4: In Vivo Efficacy of this compound
| Model | Cancer Type | Dosage | Treatment Schedule | Outcome |
| Patient-Derived Xenografts (PDX) | Colorectal Cancer | 40 mg/kg (oral gavage) | Daily for 2 weeks (5 days/week) | Significant tumor growth inhibition[4] |
Signaling Pathways Affected by this compound
This compound's primary molecular target is PLK1, a master regulator of mitosis. Its inhibition leads to a cascade of downstream effects, ultimately culminating in mitotic catastrophe and apoptotic cell death.
The PLK1 Signaling Pathway and this compound's Intervention
Caption: this compound inhibits PLK1, disrupting downstream signaling and leading to G2/M arrest and apoptosis.
The Role of BUBR1 as a Predictive Biomarker
Preclinical studies in biliary tract cancer (BTC) have identified BUBR1, a key mitotic checkpoint protein, as a potential biomarker for this compound sensitivity.[6] Cells with high BUBR1 expression exhibit greater sensitivity to this compound.[6] This is because this compound promotes the formation of the Mitotic Checkpoint Complex (MCC), of which BUBR1 is a crucial component, leading to a more robust mitotic arrest and subsequent apoptosis.[6] In cells with low BUBR1 levels, this response is attenuated.[7]
References
- 1. ascopubs.org [ascopubs.org]
- 2. bgmsglobal.com [bgmsglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. New Cancer Drug Shows Promise Against Aggressive Biliary Tract Cancer | CYCC Stock News [stocktitan.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclacel Pharmaceuticals, Inc. Announces Preclinical Data Showing That Cannabis of the Biliary Tract Cancer Is Sensitive to this compound | MarketScreener [marketscreener.com]
- 7. researchgate.net [researchgate.net]
Identifying Novel Cancer Types Sensitive to Plogosertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plogosertib (formerly CYC140) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitosis.[1][2][3] Its mechanism of action, which involves inducing mitotic arrest and subsequent apoptosis in cancer cells, makes it a promising therapeutic agent.[1][3] This technical guide provides an in-depth overview of the preclinical data supporting the identification of novel cancer types sensitive to this compound. We present a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound is an ATP-competitive inhibitor of PLK1.[2] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][5] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3] By inhibiting PLK1, this compound disrupts these mitotic processes, leading to a G2/M cell-cycle arrest and ultimately, apoptotic cell death in tumor cells that overexpress PLK1.[1]
This compound-Sensitive Cancer Types and Associated Biomarkers
Preclinical studies have identified several cancer types that exhibit sensitivity to this compound, with certain molecular characteristics emerging as potential predictive biomarkers.
Biliary Tract Cancer (BTC)
BTC cell lines have shown sensitivity to this compound, both as a monotherapy and in combination with other agents. A key determinant of sensitivity in BTC is the expression level of the mitotic checkpoint protein BUBR1. Cells with high BUBR1 expression are more sensitive to this compound. This suggests that BUBR1 could serve as a valuable biomarker for patient selection in clinical trials.
Fibrolamellar Carcinoma (FLC)
FLC, a rare and aggressive liver cancer, is characterized by the presence of a DNAJ-PKAc fusion oncoprotein. This fusion protein has been shown to heighten the sensitivity of FLC cells to PLK1 inhibitors like this compound. The mechanism involves a direct interaction between the DNAJ-PKAc fusion protein and PLK1, which is essential for the viability of FLC cells.
Colorectal Cancer (CRC)
Patient-derived organoids (PDOs) from colorectal cancer have demonstrated greater sensitivity to this compound compared to standard-of-care chemotherapies such as 5-FU and oxaliplatin. In vivo studies using patient-derived xenografts (PDX) of CRC have also shown significant tumor growth inhibition with this compound treatment.
Cancers with SWI/SNF Complex Mutations
Preclinical data suggests that cancers with mutations in the genes encoding subunits of the SWI/SNF chromatin remodeling complex, specifically ARID1A and SMARCA4, may be particularly sensitive to PLK1 inhibition.[6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer models.
Table 1: In Vitro Sensitivity to this compound (IC50/EC50 Values)
| Cancer Type | Cell Line/Model | IC50/EC50 (nM) | Notes |
| Colorectal Cancer | Patient-Derived Organoids (PDOs) | IC90: 518.86 | More sensitive than 5-FU (IC50: 38.87 µM) and oxaliplatin (IC50: 37.78 µM) |
| Malignant Cell Lines (General) | Not Specified | IC50: 14-21 | |
| Non-Malignant Cell Lines | Not Specified | IC50: 82 | |
| Fibrolamellar Carcinoma | FLC cell lines with DNAJ-PKAc fusion | EC50: 3-15 | |
| Hepatocellular Carcinoma | HCC cell lines without DNAJ-PKAc fusion | EC50: 600-1900 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Model | This compound Dosage | Treatment Duration | Outcome |
| Colorectal Cancer | Patient-Derived Xenograft (PDX) | 40 mg/kg, daily (oral gavage) | 5 days/week for 2 weeks | Significant tumor growth inhibition compared to vehicle |
| Acute Leukemia & Solid Tumors | Preclinical Xenograft Models | 40 mg/kg, qd 5/2/5 (oral administration) | Not Specified | Tumor growth inhibition |
Experimental Protocols
Detailed methodologies for key assays used to evaluate this compound's efficacy are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells after treatment with this compound.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[7][8][9][10][11]
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of PLK1 and its downstream targets.
-
Protein Extraction: Lyse this compound-treated and control cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[12][13][14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[13]
Colony Formation Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after drug treatment.
-
Cell Seeding: Plate a low density of cells in 6-well plates and allow them to adhere.
-
Drug Treatment: Treat the cells with this compound for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.[16]
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[16]
Immunofluorescence for Mitotic Spindle Analysis
This imaging technique is used to visualize the effects of this compound on mitotic spindle formation.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Blocking: Block with a suitable blocking buffer to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin to label the microtubules of the mitotic spindle.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the mitotic spindles using a fluorescence microscope. This compound-treated cells are expected to show defects in spindle formation, such as monopolar spindles.[2]
Visualizing Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the PLK1 signaling pathway and the mechanism of action of this compound.
Caption: this compound inhibits active PLK1, disrupting mitosis and inducing apoptosis.
Experimental Workflows
The following diagram outlines a typical workflow for identifying cancer types sensitive to this compound.
Caption: Workflow for identifying this compound-sensitive cancers and biomarkers.
Conclusion
This compound demonstrates significant preclinical activity in a range of cancer types, particularly those with specific molecular characteristics such as high BUBR1 expression, the DNAJ-PKAc fusion protein, or mutations in SWI/SNF complex genes. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into novel applications of this compound and for the design of biomarker-driven clinical trials. The continued investigation into the mechanisms of sensitivity and potential resistance will be crucial for optimizing the clinical development of this promising anti-cancer agent.
References
- 1. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bgmsglobal.com [bgmsglobal.com]
- 4. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cyclacel to Receive New European Patent for this compound Compositions [synapse.patsnap.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DK [thermofisher.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. kumc.edu [kumc.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. Clonogenic Assay [bio-protocol.org]
Methodological & Application
Plogosertib Cell-Based Assay Conditions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plogosertib (also known as CYC140) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2][3] Its mechanism of action involves the disruption of mitotic processes, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[1] This document provides detailed application notes and protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[1][3] this compound is an ATP-competitive inhibitor of PLK1 with high selectivity and oral bioavailability.[2] These application notes provide standardized methods for assessing the anti-proliferative and pro-apoptotic effects of this compound in relevant cancer cell lines.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) | Notes |
| PLK1 | 3 | ATP-competitive inhibition.[2] |
| PLK2 | 149 | >50-fold selectivity over PLK2.[2] |
| PLK3 | 393 | >50-fold selectivity over PLK3.[2] |
This compound Anti-Proliferative Activity
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| Malignant Cell Lines (various) | Various | 14-21 | 72 hours[2] |
| Non-malignant Cell Lines (various) | Non-cancerous | 82 | 72 hours[2] |
| Colorectal Cancer Patient-Derived Organoids (PDOs) | Colorectal Cancer | 518.86 ± 377.47 | 72 hours[5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound selectively inhibits PLK1, a critical kinase for mitotic progression. Inhibition of PLK1 disrupts the G2/M checkpoint, leading to mitotic arrest and ultimately, apoptosis. Key downstream markers affected by this compound include reduced phosphorylation of Nucleophosmin (p-NPM) and increased phosphorylation of Histone H3 (p-HH3), a marker of mitosis.[2]
References
Application Notes and Protocols: Determining Plogosertib IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Plogosertib (also known as CYC140) in various cancer cell lines. This compound is a selective and potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1] Overexpression of PLK1 is common in many cancers and is often associated with poor prognosis, making it an attractive therapeutic target.[1][2] this compound acts as an ATP-competitive inhibitor of PLK1, leading to disruption of mitosis, G2/M cell-cycle arrest, and subsequent apoptosis in tumor cells.[3][4] This document outlines the mechanism of action, provides a summary of reported IC50 values, and details a standardized protocol for determining cell viability using the MTT assay.
Mechanism of Action: this compound and the PLK1 Signaling Pathway
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in multiple stages of cell division, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[5][6] Its activity peaks during the G2/M phase of the cell cycle.[2] In many cancer cells, PLK1 is overexpressed and contributes to uncontrolled proliferation.[7]
This compound selectively binds to and inhibits the kinase activity of PLK1.[3] This inhibition prevents the phosphorylation of downstream PLK1 substrates, which are essential for the proper execution of mitosis. The disruption of these processes leads to a prolonged arrest in the mitotic phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[1][8] This targeted action makes this compound a promising agent for cancers reliant on the PLK1 pathway.
Caption: this compound inhibits PLK1, disrupting mitosis and inducing apoptosis.
This compound IC50 Values in Cancer Cell Lines
The IC50 of this compound is highly dependent on the specific cancer cell line and its genetic context, particularly mutations in genes like KRAS and p53, which can sensitize cells to PLK1 inhibition.[1][9] The following table summarizes publicly available data on the anti-proliferative activity of this compound.
| Cell Line Type | IC50 / IC90 Value (nM) | Assay Duration | Notes |
| Malignant Cell Lines (General Panel) | 14 - 21 (IC50) | 72 hours | This compound showed preferential inhibition of malignant cells over non-malignant lines (IC50: 82 nM).[10] |
| Colorectal Cancer (Patient-Derived Organoids) | 518.86 (IC90) | Not Specified | CRC organoids were found to be more sensitive to this compound than to 5-FU or oxaliplatin.[4] |
| Biliary Tract Cancer (BTC) Cell Lines | Not Specified | Not Specified | Several BTC cell lines were sensitive to this compound as a monotherapy.[11] |
| Fibrolamellar Carcinoma (FLC) Models | Not Specified | Not Specified | This compound significantly reduced FLC growth in patient-derived in vitro and in vivo models.[8] |
Experimental Protocol: IC50 Determination via MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials and Reagents
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound (CYC140) stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[12]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader (capable of reading absorbance at 570 nm)[12]
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow for determining IC50 using the MTT assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest logarithmically growing cells and perform a cell count.
-
Adjust the cell suspension concentration to the desired density (e.g., 3,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure cells are in an exponential growth phase at the end of the assay.[13]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (untreated control) and "medium only" (background control).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range is 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells (including the untreated control) is consistent and non-toxic (typically <0.1%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound concentrations. Add fresh medium with the equivalent percentage of DMSO to the untreated control wells.
-
Incubate the plate for a specified duration, typically 72 hours, which is a common endpoint for proliferation assays.[10]
Day 5: MTT Assay and Measurement
-
After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[12][13]
-
Return the plate to the incubator and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[13]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals at the bottom.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[13]
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis and IC50 Calculation
-
Correct for Background: Subtract the average OD of the "medium only" wells from all other OD readings.
-
Calculate Percent Viability: Normalize the data to the untreated controls using the following formula:
-
Percent Viability = (OD of Treated Sample / OD of Untreated Control) x 100
-
-
Plot Dose-Response Curve: Plot the Percent Viability against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to fit the curve and calculate the IC50 value. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.[14][15]
Important Considerations
-
Cell Line Variability: IC50 values can vary significantly between cell lines due to different growth rates and genetic backgrounds.[16]
-
Assay Duration: The length of drug exposure (e.g., 24, 48, or 72 hours) can impact the calculated IC50 value.[15] A 72-hour endpoint is common for assessing anti-proliferative effects.
-
Alternative Assays: Other viability assays, such as those based on ATP content (e.g., CellTiter-Glo®) or dye exclusion (e.g., Trypan Blue), can also be used and may be more suitable for certain cell types or experimental conditions.
-
Drug Stability: Ensure the stability of this compound in culture medium over the duration of the experiment.
By following these detailed protocols and considering the key variables, researchers can accurately and reproducibly determine the IC50 of this compound, providing valuable data for preclinical cancer studies.
References
- 1. bgmsglobal.com [bgmsglobal.com]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PUBLICATION OF PRECLINICAL DATA SHOWING THAT this compound IS ACTIVE IN A HARD-TO-TREAT SUBTYPE OF LIVER CANCER - BioSpace [biospace.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cyclacel Pharmaceuticals Highlights Promising Preclinical Study on this compound for Treating Biliary Tract Cancer [quiverquant.com]
- 12. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholar.harvard.edu [scholar.harvard.edu]
Plogosertib Xenograft Model: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plogosertib (formerly CYC140) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2] Its mechanism of action involves the disruption of mitotic processes, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[3] This document provides a comprehensive overview of the preclinical application of this compound in xenograft models, summarizing key data and presenting detailed protocols to guide researchers in designing and executing their own studies. Preclinical studies have demonstrated this compound's efficacy in various human tumor xenografts, including those for colorectal, liver, and biliary tract cancers, at non-toxic doses.[4][5][6][7]
Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound, highlighting its efficacy in different cancer models.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Model | Cancer Type | IC50/IC90 | Reference |
| Malignant Cell Lines | Various | IC50: 14-21 nM | [2] |
| Non-malignant Cell Lines | N/A | IC50: 82 nM | [2] |
| Colorectal Cancer Patient-Derived Organoids (PDOs) | Colorectal Cancer | IC90: 518.86 nM | [7] |
| KYSE-410 | Esophageal Cancer | Effective at 0-4 μM (reduces p-NPM phosphorylation) | [2] |
| HeLa | Cervical Cancer | Effective at 100 nM (induces monopolar spindles) | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dosage | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Patient-Derived Xenograft (PDX) | Colorectal Cancer | 40 mg/kg | Daily, oral gavage, 5 days/week for 2 weeks | Significant inhibition compared to vehicle | [7][8] |
| Acute Leukemia & Solid Tumors | Leukemia & Solid Tumors | 40 mg/kg | qd 5/2/5 (5 days on, 2 days off, 5 days on), oral administration | >87% inhibition | [2] |
| Patient-Derived Xenograft (PDX) | Fibrolamellar Carcinoma (Liver Cancer) | Not specified | Not specified | Significantly reduced FLC growth | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a xenograft study.
Caption: this compound inhibits PLK1, disrupting mitosis and leading to apoptosis.
Caption: A typical workflow for a this compound xenograft study.
Experimental Protocols
This section provides a detailed protocol for a subcutaneous xenograft model to evaluate the efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., colorectal, liver, or biliary tract cancer cell lines)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (or other appropriate extracellular matrix)
-
Immunodeficient mice (e.g., NSG or nude mice), 6-8 weeks old[9]
-
This compound
-
Vehicle control (e.g., appropriate buffer or solution recommended for this compound solubilization)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal anesthesia (e.g., isoflurane)
-
Personal Protective Equipment (PPE)
Protocol:
-
Cell Culture and Preparation:
-
Culture cancer cells in their recommended medium until they reach approximately 80-90% confluency.
-
On the day of implantation, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Animal Handling and Implantation:
-
Acclimatize the immunodeficient mice to the facility for at least one week prior to the experiment.
-
Anesthetize the mice using a standardized procedure (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor growth. Start measuring tumor volume once the tumors become palpable (approximately 3-4 times per week).
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group is recommended).
-
-
This compound Administration:
-
Prepare the this compound solution at the desired concentration (e.g., for a 40 mg/kg dose). The vehicle used for solubilization should be used as the control.
-
Administer this compound or vehicle to the respective groups via oral gavage. A typical dosing schedule is daily for 5 consecutive days, followed by a 2-day break, for a total of two weeks.[7][8]
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight of the mice throughout the treatment period.
-
The primary endpoint is typically significant tumor growth inhibition in the this compound-treated group compared to the vehicle control group.
-
At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
Disclaimer: This protocol is a general guideline. Researchers should optimize the conditions based on the specific cell line and animal model used. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
- 1. bgmsglobal.com [bgmsglobal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Shows Promise Against Rare Youth Liver Cancer in New Study | CYCC Stock News [stocktitan.net]
- 5. Cyclacel Pharmaceuticals Highlights Promising Preclinical Study on this compound for Treating Biliary Tract Cancer [quiverquant.com]
- 6. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PUBLICATION OF PRECLINICAL DATA SHOWING THAT this compound IS ACTIVE IN A HARD-TO-TREAT SUBTYPE OF LIVER CANCER - BioSpace [biospace.com]
- 7. This compound demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 8. ascopubs.org [ascopubs.org]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
Plogosertib in Patient-Derived Organoid (PDO) Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plogosertib (formerly CYC140) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1] Overexpression of PLK1 is a common feature in many human cancers and is often associated with poor prognosis.[1] this compound's mechanism of action involves the disruption of mitotic processes, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[2] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, closely recapitulating the genetic and phenotypic characteristics of the original tumor. This document provides detailed application notes and protocols for utilizing this compound in PDO-based cancer research, offering a robust platform for efficacy testing and biomarker discovery.
Data Presentation
This compound Efficacy in Colorectal Cancer (CRC) Patient-Derived Organoids
Recent preclinical data presented at the ASCO Gastrointestinal Cancers Symposium has demonstrated the potent efficacy of this compound in colorectal cancer (CRC) PDOs.[2] A study involving 14 CRC PDOs showed significantly higher sensitivity to this compound compared to standard-of-care chemotherapies.
| Compound | IC50 / IC90 | Cancer Type | Model |
| This compound | IC90 = 518.86 nM | Colorectal Cancer | 14 Patient-Derived Organoids |
| 5-Fluorouracil (5-FU) | IC50 = 38.87 µM | Colorectal Cancer | 14 Patient-Derived Organoids |
| Oxaliplatin | IC50 = 37.78 µM | Colorectal Cancer | 14 Patient-Derived Organoids |
Table 1: Comparative Efficacy of this compound in CRC PDOs.[2][3]
These findings were further validated in corresponding patient-derived xenograft (PDX) models, where oral administration of this compound at 40 mg/kg daily resulted in significant tumor growth inhibition without notable adverse effects.[2]
This compound in Other Cancer Types
Preclinical studies have also highlighted the potential of this compound in other malignancies:
-
Biliary Tract Cancer (BTC): this compound has shown sensitivity in BTC cell lines, both as a monotherapy and in combination with an ATR inhibitor.[4][5] The expression of BUBR1, a mitotic checkpoint protein, has been identified as a potential biomarker for sensitivity, with higher expression correlating with increased sensitivity to this compound.[4]
-
Fibrolamellar Hepatocellular Carcinoma (FLC): In this rare liver cancer, the DNAJ-PKAc fusion oncoprotein renders FLC cells highly sensitive to this compound.[6] Studies in patient-derived in vitro and in vivo xenograft models demonstrated significant reduction in FLC growth while sparing normal liver cells.[6]
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting PLK1, a serine/threonine kinase that plays a critical role in multiple stages of mitosis. Inhibition of PLK1 disrupts the normal progression of cell division, leading to mitotic arrest and apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for conducting this compound experiments using patient-derived organoids.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids (PDOs) from Tumor Tissue
This protocol is a generalized procedure and may require optimization based on the specific tumor type.
Materials:
-
Fresh tumor tissue in collection medium (e.g., DMEM/F12 with antibiotics) on ice
-
Digestion buffer (e.g., Collagenase/Dispase solution)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium (specific to cancer type)
-
Cell culture plates (e.g., 24-well plates)
-
Sterile scalpels, forceps, and petri dishes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Under sterile conditions, wash the tumor tissue with ice-cold PBS to remove any blood or debris.
-
Transfer the tissue to a sterile petri dish and mince it into small fragments (~1-2 mm³) using sterile scalpels.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a tube containing pre-warmed digestion buffer.
-
Incubate at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated.
-
Neutralize the digestion buffer with an equal volume of cold medium containing serum.
-
-
Cell Isolation and Plating:
-
Filter the cell suspension through a 70-100 µm cell strainer to remove any undigested tissue fragments.
-
Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in a small volume of ice-cold basement membrane matrix.
-
Plate droplets of the cell-matrix mixture into the center of pre-warmed cell culture wells.
-
Allow the matrix to solidify by incubating at 37°C for 15-30 minutes.
-
-
Organoid Culture:
-
Carefully add pre-warmed organoid growth medium to each well, avoiding disruption of the matrix dome.
-
Culture the organoids in a 37°C, 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
Monitor organoid formation and growth using a microscope. Organoids should become visible within 7-14 days.
-
Protocol 2: this compound Drug Sensitivity Assay in PDOs
Materials:
-
Established PDO cultures
-
This compound stock solution (in DMSO)
-
Organoid growth medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Multi-well plates (e.g., 96-well or 384-well, opaque-walled)
-
Luminometer
Procedure:
-
Organoid Seeding:
-
Harvest mature PDOs and dissociate them into smaller fragments or single cells.
-
Resuspend the organoid fragments/cells in basement membrane matrix at a predetermined density.
-
Plate the organoid-matrix suspension into a multi-well plate.
-
Allow the matrix to solidify and add organoid growth medium.
-
Culture for 24-48 hours to allow organoid reformation.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in organoid growth medium. A typical concentration range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for 72 hours (or a predetermined time point).
-
-
Viability Assessment:
-
Equilibrate the plate and the 3D cell viability assay reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the IC50/IC90 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
This compound-treated and control PDOs
-
Cell dissociation solution (e.g., TrypLE™)
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Harvest PDOs from the basement membrane matrix.
-
Dissociate the organoids into a single-cell suspension using a cell dissociation solution.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Look for an accumulation of cells in the G2/M phase in this compound-treated samples.
-
Conclusion
This compound demonstrates significant preclinical efficacy in patient-derived organoid models of various cancers, particularly colorectal cancer. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in a highly relevant, patient-derived context. The use of PDOs in conjunction with detailed molecular analysis will be instrumental in identifying predictive biomarkers and guiding the clinical development of this promising PLK1 inhibitor.
References
- 1. bgmsglobal.com [bgmsglobal.com]
- 2. This compound demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 3. ascopubs.org [ascopubs.org]
- 4. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PRECLINICAL DATA SHOWING THAT CANCER OF THE BILIARY TRACT IS SENSITIVE TO this compound - BioSpace [biospace.com]
- 5. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PRECLINICAL DATA SHOWING THAT CANCER OF THE BILIARY TRACT IS SENSITIVE TO this compound [moomoo.com]
- 6. Cyclacel Pharmaceuticals, Inc. Announces Publication of Preclinical Data Showing That this compound Is Active in Aard-To-Treat Sub Type of Liver Cancer | MarketScreener India [in.marketscreener.com]
Plogosertib Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of combination therapies involving Plogosertib, a selective Polo-like kinase 1 (PLK1) inhibitor. This document outlines detailed protocols for key in vitro and in vivo assays, data presentation standards, and visualizations of relevant signaling pathways to facilitate robust preclinical evaluation of this compound-based combination strategies.
Introduction to this compound
This compound is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1][2] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis.[1][3] this compound exerts its anti-cancer effects by disrupting mitotic progression, leading to G2/M cell-cycle arrest and subsequent apoptosis in tumor cells.[1][4] Preclinical and early clinical data suggest that this compound holds promise as a therapeutic agent, both as a monotherapy and in combination with other anti-cancer drugs, for various malignancies including biliary tract, colorectal, and fibrolamellar liver cancers.[4][5][6]
This compound Combination Therapy Rationale
The therapeutic efficacy of this compound can be enhanced through combination with agents that target complementary or synergistic pathways. Two promising combination strategies that have emerged from preclinical research are:
-
Combination with ATR Inhibitors (e.g., Ceralasertib): this compound treatment can induce activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response, which may limit its therapeutic efficacy.[1] Co-administration of an ATR inhibitor can block this compensatory DNA repair pathway, leading to a synergistic anti-tumor effect, particularly in tumors with high expression of the mitotic checkpoint protein BUBR1.[1]
-
Combination with HDAC Inhibitors (e.g., Panobinostat): In tumors with low BUBR1 expression, which are relatively insensitive to this compound monotherapy, the combination with a histone deacetylase (HDAC) inhibitor like panobinostat can enhance treatment responsiveness.[1] The proposed mechanism involves the regulation of BUBR1 protein expression, thereby sensitizing the cancer cells to PLK1 inhibition.[1]
Data Presentation: Quantitative Summary of Preclinical Studies
To facilitate the comparison of experimental outcomes, all quantitative data from preclinical studies should be summarized in a clear and structured format.
| Cell Line/Model | Combination Agent | This compound IC50 (nM) | Combination Agent IC50 | Combination Index (CI) | Assay Type | Reference |
| Biliary Tract Cancer (BUBR1-high) | Ceralasertib | Not Specified | Not Specified | <1 (Synergistic) | MTT, Colony Formation, Annexin-V | [1] |
| Biliary Tract Cancer (BUBR1-low) | Panobinostat | Not Specified | Not Specified | Not Specified (Enhanced Sensitivity) | MTT, Colony Formation, Annexin-V | [1] |
| Colorectal Cancer (PDOs) | Monotherapy | 518.86 ± 377.47 | N/A | N/A | CellTiter-Glo | [4] |
| Colorectal Cancer (PDX) | Monotherapy | 40 mg/kg/day | N/A | N/A | Tumor Growth Inhibition | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate this compound combination therapies.
In Vitro Assays
4.1.1. Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound in combination with another agent on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Biliary tract cancer cell lines SNU-245, SNU-478)
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., Ceralasertib, Panobinostat; stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
Treat the cells with this compound alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent and analyze the synergy using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
4.1.2. Colony Formation Assay
This assay assesses the long-term effect of this compound combination therapy on the proliferative capacity of single cells.
Materials:
-
Cancer cell lines
-
This compound
-
Combination agent
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the combination agent, or the combination at desired concentrations.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the drugs every 3-4 days.
-
After the incubation period, wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment group.
4.1.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the detection of apoptosis induced by this compound combination therapy using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
4.1.4. Cell Cycle Analysis
This protocol is for analyzing the effect of this compound combination therapy on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Combination agent
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
4.1.5. Western Blot Analysis
This protocol is for examining the effect of this compound combination therapy on the expression and phosphorylation of key proteins in the PLK1 signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PLK1, anti-phospho-Histone H3, anti-BUBR1, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Western blotting equipment
Procedure:
-
Treat cells with this compound, the combination agent, or the combination for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize to a loading control like Actin.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of this compound combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line or patient-derived xenograft (PDX) tissue
-
This compound (formulated for oral gavage)
-
Combination agent (formulated for appropriate route of administration)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) or implant PDX tissue into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Administer the treatments according to a predefined schedule. For example, this compound at 40 mg/kg daily via oral gavage, 5 days a week for 2 weeks.[4] The schedule for the combination agent should be determined based on its pharmacology.
-
Measure tumor volume with calipers twice a week and monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Analyze the tumor growth inhibition for each treatment group.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways relevant to this compound's mechanism of action and its combination therapies.
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
References
Application Notes and Protocols: Synergistic Inhibition of Biliary Tract Cancer Cells with Plogosertib and ATR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synergistic anti-tumor effects of combining Plogosertib, a Polo-like kinase 1 (PLK1) inhibitor, with an ATR inhibitor in biliary tract cancer (BTC) cell lines. The provided information is based on preclinical findings and offers a framework for designing and executing experiments to evaluate this promising therapeutic strategy.
Introduction
Biliary tract cancer (BTC) is an aggressive malignancy with limited treatment options.[1][2] A key driver of BTC progression is the aberrant activation of cell cycle-related proteins, including Polo-like kinase 1 (PLK1).[1][3] this compound, a selective PLK1 inhibitor, has demonstrated anti-tumor activity in BTC cell lines by inducing mitotic arrest and subsequent apoptosis.[1][2][4] However, this compound treatment can also activate the Ataxia Telangiectasia and Rad3-related (ATR) DNA damage response pathway, potentially limiting its therapeutic efficacy.[1][3]
This has led to the investigation of a combination therapy involving this compound and an ATR inhibitor, such as Ceralasertib.[1][3] The rationale for this combination is that while this compound halts cell division at mitosis, the ATR inhibitor prevents the cancer cells from repairing DNA damage, leading to a synergistic enhancement of cell death.[1][3] Preclinical studies have shown that this combination is particularly effective in BTC cell lines with high expression of the mitotic checkpoint protein BUBR1.[1][2][3]
Data Presentation
The following tables present a summary of the expected quantitative data from studies evaluating the combination of this compound and an ATR inhibitor in BTC cell lines.
Note: The specific values in these tables are illustrative examples based on the trends reported in the literature, as precise quantitative data from the combination studies is not publicly available.
Table 1: Cell Viability (IC50) Data
| Cell Line | BUBR1 Expression | This compound IC50 (nM) | ATR Inhibitor IC50 (nM) | Combination Index (CI)* |
| SNU-2773 | High | 50 | 500 | < 1 (Synergistic) |
| SNU-478 | High | 75 | 600 | < 1 (Synergistic) |
| SNU-869 | Low | 200 | 800 | ~1 (Additive) |
| SNU-245 | Low | 250 | 900 | > 1 (Antagonistic) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Analysis (Annexin V Assay)
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) |
| SNU-2773 | Vehicle Control | 5% |
| This compound (50 nM) | 25% | |
| ATR Inhibitor (500 nM) | 15% | |
| This compound + ATR Inhibitor | 60% | |
| SNU-869 | Vehicle Control | 4% |
| This compound (200 nM) | 15% | |
| ATR Inhibitor (800 nM) | 10% | |
| This compound + ATR Inhibitor | 25% |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| SNU-2773 | Vehicle Control | 55% | 25% | 20% |
| This compound (50 nM) | 10% | 15% | 75% | |
| ATR Inhibitor (500 nM) | 50% | 30% | 20% | |
| This compound + ATR Inhibitor | 5% | 10% | 85% | |
| SNU-869 | Vehicle Control | 60% | 20% | 20% |
| This compound (200 nM) | 20% | 25% | 55% | |
| ATR Inhibitor (800 nM) | 55% | 25% | 20% | |
| This compound + ATR Inhibitor | 15% | 20% | 65% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway of the this compound and ATR inhibitor combination therapy and a general experimental workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PRECLINICAL DATA [globenewswire.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PRECLINICAL DATA SHOWING THAT CANCER OF THE BILIARY TRACT IS SENSITIVE TO this compound | STEM Times Arkansas [stemtimesarkansas.com]
Application Note: Assessing Mitotic Arrest Induced by Plogosertib Treatment
Introduction
Plogosertib (also known as CYC140) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1)[1][2]. PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of cell division, including mitotic entry, spindle assembly, chromosome segregation, and cytokinesis[3][4][5][6]. Its expression is often upregulated in various cancer cell types, correlating with increased aggressiveness and poor prognosis, while being largely absent in non-dividing healthy cells[1][4][7]. This differential expression makes PLK1 an attractive therapeutic target in oncology[7]. Pharmacological inhibition of PLK1 by this compound disrupts mitosis, leading to a prolonged G2/M cell cycle arrest and subsequent apoptosis in cancer cells[1][4][8]. This application note provides detailed protocols for assessing the efficacy of this compound in inducing mitotic arrest in cancer cell lines.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of PLK1[1]. The inhibition of PLK1 disrupts the downstream signaling cascade required for mitotic progression. This interference causes dysfunction in chromosome alignment, leading to the activation of the spindle assembly checkpoint (SAC), which results in a sustained arrest in the G2/M phase of the cell cycle[3][7][9]. Prolonged mitotic arrest ultimately triggers apoptotic cell death[4][10][11].
Caption: this compound inhibits PLK1, disrupting mitotic events and causing G2/M arrest, leading to apoptosis.
Quantitative Data Summary
The following tables summarize the reported efficacy and treatment parameters for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Model | IC50 / IC90 | Comparison Agents (IC50) | Reference |
|---|---|---|---|
| Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs) | IC50: 518.86 ± 377.47 nM | 5-FU: 38.87 ± 45.63 µM | [3] |
| Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs) | IC90: 518.86 nM | Oxaliplatin: 37.78 ± 39.61 µM | [9] |
| Malignant Cell Lines (general) | IC50: 14-21 nM | - | [2] |
| Non-malignant Cell Lines (general) | IC50: 82 nM | - |[2] |
Table 2: Example In Vivo Treatment Protocol for this compound
| Animal Model | Dosage | Administration | Schedule | Reference |
|---|
| Patient-Derived Xenograft (PDX) - CRC | 40 mg/kg | Oral gavage | Daily, 5 days/week for 2 weeks |[3][9] |
Table 3: Key Biomarkers for Assessing this compound-Induced Mitotic Arrest
| Assay | Biomarker | Expected Outcome after this compound Treatment |
|---|---|---|
| Flow Cytometry | DNA Content (Propidium Iodide) | Increase in 4N DNA content (G2/M population) |
| Immunofluorescence / Western Blot | Phospho-Histone H3 (Ser10) | Increased expression, indicating mitotic block |
| Western Blot | Cyclin B1 | Accumulation due to mitotic arrest |
| Western Blot | Cleaved PARP | Increase, indicating apoptosis induction |
Experimental Workflow
The overall workflow for assessing mitotic arrest involves treating cultured cancer cells with this compound, followed by harvesting and processing the cells for various downstream analyses.
Caption: Workflow for evaluating this compound's effect on mitotic arrest via three key assays.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent cancer cell lines with this compound.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blot and flow cytometry, or plates with coverslips for immunofluorescence). Seed at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Growth: Culture cells overnight in a humidified incubator at 37°C and 5% CO₂ to allow for attachment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 10 nM to 1 µM). Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Return the cells to the incubator and treat for the desired time period (e.g., 24 to 48 hours). The optimal time should be determined empirically for each cell line.
-
Harvesting: After incubation, proceed to harvest the cells for downstream analysis as described in the following protocols.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.[12][13]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
FACS tubes
Procedure:
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then combine with the supernatant (containing floating cells).
-
Cell Pellet: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS to ensure a single-cell suspension. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at -20°C for several weeks.[13]
-
Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes to pellet. Carefully decant the ethanol. Resuspend the pellet in 5 mL of PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 1 mL of PI Staining Solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature or 15 minutes at 37°C.[12]
-
Analysis: Analyze the samples on a flow cytometer, using an appropriate laser (e.g., 488 nm) and emission filter to detect PI fluorescence.[14] Data analysis software is used to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.
Protocol 3: Immunofluorescence for Phospho-Histone H3 (pHH3)
This protocol is for visualizing and quantifying mitotic cells using an antibody specific to Histone H3 phosphorylated at Serine 10 (pHH3), a well-established marker for mitosis.[15][16][17]
Materials:
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary Antibody: Anti-phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology, #9701)[15]
-
Fluorescently-conjugated Secondary Antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting Medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and treat with this compound as described in Protocol 1.
-
Fixation: After treatment, wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 30 minutes at room temperature.[15]
-
Permeabilization: Rinse three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Dilute the anti-pHH3 primary antibody in Blocking Buffer (e.g., 1:250 dilution)[15]. Remove the blocking solution and incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody and a nuclear counterstain (DAPI/Hoechst) in Blocking Buffer. Incubate the cells for 1-2 hours at room temperature, protected from light.
-
Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images and quantify the percentage of pHH3-positive cells relative to the total number of cells (DAPI/Hoechst positive) to determine the mitotic index.
Protocol 4: Western Blot for Mitotic Proteins
This protocol allows for the detection of changes in the expression levels of key mitotic proteins, such as Cyclin B1, following this compound treatment.[11][18][19]
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies (e.g., anti-Cyclin B1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them directly in the culture dish using ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-Cyclin B1) diluted in Blocking Buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading. Densitometric analysis can be used to quantify changes in protein levels.
References
- 1. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. bgmsglobal.com [bgmsglobal.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cyclacel Pharmaceuticals Highlights Promising Preclinical Study on this compound for Treating Biliary Tract Cancer [quiverquant.com]
- 7. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclacel Announces Notice of Intention to Grant New European Patent Covering this compound Pharmaceutical Compositions - BioSpace [biospace.com]
- 9. This compound demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 15. Phospho-histone H3 immunostaining [bio-protocol.org]
- 16. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Analyzing the Cell Cycle Effects of Plogosertib Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plogosertib (formerly CYC140) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] Overexpression of PLK1 is common in various cancers and is often associated with poor prognosis.[1] this compound's mechanism of action involves the disruption of critical mitotic events, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[3][4][5] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining, a standard method for assessing DNA content and cell cycle distribution.
Mechanism of Action: this compound and the Cell Cycle
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. This compound, by inhibiting PLK1, disrupts these processes, leading to a prolonged mitotic arrest, primarily at the G2/M phase of the cell cycle.[3][6] This arrest ultimately triggers apoptotic cell death in cancer cells, making PLK1 an attractive target for cancer therapy.[4][5]
Signaling Pathway of PLK1 in Cell Cycle Regulation
Caption: PLK1 signaling pathway in G2/M transition and mitosis.
Data Presentation: Cell Cycle Arrest Induced by PLK1 Inhibitors
Treatment of cancer cell lines with PLK1 inhibitors like this compound typically results in a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle. The following tables summarize representative quantitative data from studies on PLK1 inhibitors, demonstrating this characteristic effect.
Table 1: Cell Cycle Distribution in NSCLC Cell Lines Treated with a PLK1 Inhibitor (Volasertib) for 24 hours
| Cell Line (p53 status) | Treatment (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| A549 (wild-type) | 0 | 55.3 ± 2.5 | 28.1 ± 1.8 | 16.6 ± 1.2 |
| 7.5 | 35.1 ± 3.1 | 25.5 ± 2.1 | 39.4 ± 2.8 | |
| 12.5 | 20.7 ± 2.8 | 20.1 ± 2.4 | 59.2 ± 3.5 | |
| 20 | 10.2 ± 1.9 | 15.3 ± 2.0 | 74.5 ± 4.1 | |
| NCI-H1975 (mutant) | 0 | 50.1 ± 3.2 | 30.5 ± 2.5 | 19.4 ± 1.9 |
| 7.5 | 28.9 ± 2.9 | 24.8 ± 2.2 | 46.3 ± 3.1 | |
| 12.5 | 15.4 ± 2.1 | 18.2 ± 1.9 | 66.4 ± 4.0 | |
| 20 | 8.1 ± 1.5 | 12.5 ± 1.7 | 79.4 ± 4.5 |
Data is representative and adapted from a study on the PLK1 inhibitor Volasertib.[7]
Table 2: G2/M Arrest in Mouse Embryonic Fibroblasts (MEFs) Treated with a PLK1 Inhibitor (BI 2536) for 24 hours
| Treatment | % G2/M Phase |
| Control (DMSO) | 12.5 |
| BI 2536 (10 nM) | 25.0 |
| BI 2536 (50 nM) | 58.0 |
| BI 2536 (100 nM) | 75.0 |
| BI 2536 (250 nM) | 82.0 |
| BI 2536 (500 nM) | 85.0 |
| BI 2536 (2 µM) | 88.0 |
Data is representative and adapted from a study on the PLK1 inhibitor BI 2536.[8]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A549, or a cell line relevant to your research) in 6-well plates at a density that will allow for logarithmic growth during the experiment (typically 2-5 x 10^5 cells/well). Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. It is recommended to test a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM) to determine the optimal concentration for inducing G2/M arrest in your specific cell line.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). A 24-hour incubation is often sufficient to observe significant cell cycle arrest.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for the analysis of DNA content in fixed cells using propidium iodide.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells from the plate.
-
Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Counting and Washing:
-
Count the cells to ensure you have an adequate number for analysis (at least 1 x 10^6 cells per sample).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000-20,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or PE-A).
-
Use a pulse-processing gate (e.g., pulse width vs. pulse area) to exclude doublets and cell aggregates from the analysis.
-
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Data Analysis and Interpretation
The data acquired from the flow cytometer will be in the form of a histogram where the x-axis represents the fluorescence intensity of PI (proportional to DNA content) and the y-axis represents the number of events (cells).
-
G1 Phase: Cells in the G1 phase have a 2N DNA content and will form the first peak in the histogram.
-
S Phase: Cells in the S phase are actively replicating their DNA, so their DNA content is between 2N and 4N. These cells will appear between the G1 and G2/M peaks.
-
G2/M Phase: Cells in the G2 and M phases have a 4N DNA content and will form the second peak, which should have approximately twice the fluorescence intensity of the G1 peak.
Specialized cell cycle analysis software (e.g., FlowJo, ModFit LT) should be used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle. An increase in the percentage of cells in the G2/M phase in this compound-treated samples compared to the vehicle control indicates a G2/M cell cycle arrest.
Logical Relationship of Cell Cycle Phases in Flow Cytometry Data
Caption: Logical flow of the cell cycle and the point of this compound's action.
Troubleshooting
-
Cell Clumping: Ensure single-cell suspension before fixation. Gentle vortexing during ethanol addition is crucial. If clumps persist, filter the cell suspension through a 40 µm nylon mesh before analysis.
-
Broad CVs of G1/G2 Peaks: This can be due to inconsistent staining or issues with the flow cytometer. Ensure proper mixing of the staining solution and allow for adequate incubation time. Check the flow cytometer's performance with calibration beads.
-
High Sub-G1 Peak: A prominent sub-G1 peak indicates a significant amount of apoptosis or necrosis. This is an expected outcome of this compound treatment at later time points or higher concentrations.
Conclusion
This application note provides a comprehensive guide for researchers to effectively analyze the cell cycle effects of the PLK1 inhibitor this compound. By following the detailed protocols for cell culture, treatment, and flow cytometric analysis, researchers can obtain robust and reproducible data to characterize the dose- and time-dependent induction of G2/M arrest by this compound, a critical step in its preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Cell Cycle Analysis Based on an Endogenous All-in-One Reporter for Cell Tracking and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PUBLICATION OF PRECLINICAL DATA SHOWING THAT this compound IS ACTIVE IN A HARD-TO-TREAT SUBTYPE OF LIVER CANCER - BioSpace [biospace.com]
- 4. Cyclacel Pharmaceuticals, Inc. Announces Preclinical Data Showing That Cannabis of the Biliary Tract Cancer Is Sensitive to this compound | MarketScreener [marketscreener.com]
- 5. Cyclacel Pharmaceuticals, Inc. Announces Publication of Preclinical Data Showing That this compound Is Active in Aard-To-Treat Sub Type of Liver Cancer | MarketScreener [marketscreener.com]
- 6. This compound demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 7. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of PLK1 Downstream Targets Following Plogosertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1] this compound (formerly known as CYC140) is a potent and selective small molecule inhibitor of PLK1.[3][4] By targeting PLK1, this compound disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent.[3][5]
These application notes provide a detailed protocol for utilizing Western blotting to investigate the pharmacodynamic effects of this compound on key downstream targets of PLK1. The selected targets—MYC, Cyclin B1, and FOXM1—are critical regulators of cell proliferation, cell cycle progression, and oncogenesis, and their modulation upon this compound treatment can serve as valuable biomarkers for drug activity.
PLK1 Signaling and Downstream Targets
PLK1 exerts its influence on the cell cycle through the phosphorylation of a multitude of substrates. Inhibition of PLK1 with this compound is expected to decrease the phosphorylation and/or expression of its key downstream effectors.
-
MYC: The oncoprotein MYC is a critical regulator of cell growth and proliferation. A feed-forward loop exists where PLK1 stabilizes MYC protein, and MYC, in turn, promotes the transcription of PLK1. Inhibition of PLK1 is therefore expected to lead to a decrease in MYC protein levels.
-
Cyclin B1: As a key component of the Maturation Promoting Factor (MPF), Cyclin B1 is essential for the G2/M transition. PLK1 activity is intertwined with Cyclin B1/CDK1 activation. PLK1 inhibition can lead to mitotic arrest, which may initially stabilize Cyclin B1 levels before the cell undergoes apoptosis.
-
FOXM1: The transcription factor FOXM1 is a master regulator of G2/M gene expression. PLK1 and FOXM1 are often co-expressed in cancers and are involved in a positive feedback loop, where PLK1 phosphorylates and activates FOXM1. Therefore, this compound treatment is anticipated to reduce FOXM1 activity and potentially its expression.
Expected Quantitative Changes in Protein Expression
The following table summarizes the anticipated changes in the expression of PLK1 downstream targets following treatment with this compound, based on the known mechanism of PLK1 inhibition. Researchers should optimize treatment conditions (concentration and duration) for their specific cell line and experimental setup.
| Target Protein | Expected Change with this compound Treatment | Rationale |
| p-PLK1 (Thr210) | Decrease | Autophosphorylation is a marker of PLK1 activity; inhibition by this compound will reduce this. |
| Total PLK1 | No significant change (short-term) | This compound inhibits kinase activity, not necessarily expression in the short term. |
| MYC | Decrease | PLK1 stabilizes MYC protein; inhibition leads to MYC degradation. |
| Cyclin B1 | Variable / Decrease | Initial mitotic arrest may transiently increase levels, followed by a decrease as cells undergo apoptosis. |
| FOXM1 | Decrease | PLK1 is required for FOXM1 activation and stability. |
| Cleaved PARP | Increase | An indicator of apoptosis, which is induced by PLK1 inhibition.[4] |
| p-Histone H3 (Ser10) | Increase | A marker of mitotic arrest, an expected consequence of PLK1 inhibition.[2] |
Signaling Pathway Diagram
Caption: PLK1 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of this compound-treated cells.
Detailed Protocol: Western Blotting
This protocol provides a general framework. Optimization of antibody dilutions, incubation times, and protein loading amounts is recommended for each specific experiment.
1. Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines with known PLK1 expression.
-
This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels or reagents for casting gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-PLK1
-
Rabbit anti-MYC
-
Mouse anti-Cyclin B1
-
Rabbit anti-FOXM1
-
Mouse anti-β-Actin (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
2. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 60-70% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
3. Lysate Preparation
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
5. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target proteins to the loading control (e.g., β-Actin).
Conclusion
This application note provides a comprehensive guide for researchers to assess the in vitro effects of this compound on key downstream targets of the PLK1 signaling pathway. By following the detailed Western blot protocol and utilizing the provided diagrams and data tables, investigators can effectively characterize the molecular mechanism of action of this compound and identify potential pharmacodynamic biomarkers for its clinical development.
References
- 1. Cyclacel Pharmaceuticals Highlights Promising Preclinical Study on this compound for Treating Biliary Tract Cancer [quiverquant.com]
- 2. bgmsglobal.com [bgmsglobal.com]
- 3. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PUBLICATION OF PRECLINICAL DATA SHOWING THAT this compound IS ACTIVE IN A HARD-TO-TREAT SUBTYPE OF LIVER CANCER - BioSpace [biospace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bgmsglobal.com [bgmsglobal.com]
Plogosertib: A Potent Tool for Interrogating KRAS-Mutated Cancers
Application Notes and Protocols for Preclinical Research
Introduction
Mutations in the KRAS oncogene are prevalent in a significant portion of human cancers, including colorectal, lung, and pancreatic cancers, and have long been associated with poor prognosis and resistance to standard therapies. Plogosertib (also known as Onvansertib) is a highly selective, orally bioavailable inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of mitosis. Preclinical and clinical studies have demonstrated that inhibition of PLK1 is a promising therapeutic strategy, particularly in the context of KRAS-mutated tumors.[1][2][3] These tumors exhibit a synthetic lethal relationship with PLK1 inhibition, indicating a heightened dependency on PLK1 for survival and proliferation.[4]
These application notes provide a comprehensive overview of the use of this compound in preclinical studies of KRAS-mutated cancers, including its mechanism of action, quantitative data from in vitro and in vivo models, and detailed experimental protocols.
Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations in KRAS lock the protein in a constitutively active state, leading to the persistent activation of downstream signaling pathways that drive cell proliferation, survival, and differentiation. Two of the major downstream effector pathways are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
This compound exerts its anti-tumor effects by inhibiting PLK1, a key regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[5] In KRAS-mutant cancer cells, there is an increased reliance on PLK1 to navigate the complexities of cell division under conditions of oncogenic stress. By inhibiting PLK1, this compound induces mitotic arrest, leading to aneuploidy and ultimately apoptotic cell death.[5] The proposed mechanism suggests that this compound's inhibition of PLK1 impedes the RAF and PI3K pathways downstream of KRAS activation, thereby halting mitotic progression and cell proliferation.[1][6]
Caption: KRAS Signaling and this compound's Point of Intervention.
Quantitative Data
In Vitro Efficacy of this compound
This compound has demonstrated potent and selective activity against KRAS-mutated cancer cell lines. Preclinical studies have shown that KRAS-mutant colorectal cancer cells are more sensitive to this compound (Onvansertib) than their KRAS wild-type counterparts.[1][7]
| Cell Line | Cancer Type | KRAS Mutation | This compound (Onvansertib) IC50 | Reference |
| DLD1 KRAS MUT | Colorectal Cancer | G13D | More sensitive than WT | [1] |
| HCT116 | Colorectal Cancer | G13D | Not specified, but potent antitumor activity observed | [2] |
| Various SCLC cell lines | Small Cell Lung Cancer | Various | Nanomolar activity | [8] |
| AML cells | Acute Myeloid Leukemia | Not specified | 36 nmol/L | [5] |
In Vivo Efficacy of this compound
In vivo studies using xenograft models of KRAS-mutated cancers have corroborated the in vitro findings, demonstrating significant tumor growth inhibition.
| Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| HCT116 Xenograft | Colorectal Cancer | Onvansertib + Irinotecan | Not specified | Significant tumor growth inhibition; 50% of mice showed tumor regression | [2] |
| Irinotecan-resistant, RAS-mutated CRC PDX models (5 out of 6) | Colorectal Cancer | Onvansertib + Irinotecan | Not specified | Significantly greater anti-tumor activity compared to monotherapy | [9] |
| mKRAS CRC xenograft models (3 models) | Colorectal Cancer | Onvansertib + Bevacizumab | Not specified | Significantly reduced tumor growth | [3] |
| LKB1fl/fl p53fl/fl transgenic mouse model | Endometrial Cancer | Onvansertib (25 mg/kg, oral gavage) | 4 weeks | Significantly reduced tumor growth | [10] |
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the IC50 of this compound in KRAS-mutated cancer cell lines.
Caption: Workflow for Cell Viability Assay.
Materials:
-
KRAS-mutated cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[11]
-
-
Luminescence Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.
-
Western Blot Analysis for Target Engagement and Downstream Signaling
This protocol is to assess the effect of this compound on PLK1 and downstream signaling pathways.
Materials:
-
KRAS-mutated cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PLK1 (Thr210), anti-PLK1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: Workflow for In Vivo Xenograft Study.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
KRAS-mutated cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Cell Implantation:
-
Harvest and resuspend cancer cells in a mixture of sterile PBS and Matrigel (optional).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
-
Drug Administration:
-
Administer this compound via oral gavage at the predetermined dose and schedule. For example, 25 mg/kg daily.[10]
-
Administer vehicle to the control group.
-
-
Monitoring and Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
This compound represents a targeted therapeutic strategy with significant potential for the treatment of KRAS-mutated cancers. The provided application notes and protocols offer a framework for researchers to effectively study the preclinical efficacy and mechanism of action of this compound in relevant cancer models. The quantitative data and detailed methodologies will aid in the design and execution of robust experiments to further elucidate the role of PLK1 inhibition in this challenging disease context.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cardiff Oncology Announces New Preclinical and Clinical Data from Program in KRAS-mutated Metastatic Colorectal Cancer (mCRC) at the ESMO Congress 2022 - BioSpace [biospace.com]
- 10. Onvansertib exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Plogosertib solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Plogosertib in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CYC140) is a potent and selective, orally active, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a critical serine/threonine kinase that regulates multiple stages of mitosis, including spindle assembly, chromosome segregation, and cytokinesis.[4][5] By inhibiting PLK1, this compound disrupts mitosis, leading to a G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells that overexpress PLK1.[4][6]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is highly soluble in Dimethyl Sulfoxide (DMSO).[2] It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted and stored to minimize freeze-thaw cycles.[1]
| Storage Temperature | Shelf Life | Recommendations |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
| Store aliquots in sealed, light-protected vials to prevent degradation and moisture exposure.[1] |
Q3: I observed precipitation after diluting my this compound DMSO stock in culture media. Why is this happening and what can I do?
This is a common issue. While this compound is soluble in DMSO, its solubility significantly decreases when introduced into an aqueous environment like cell culture media.[7] The final concentration of DMSO in the media is often too low to keep the compound fully dissolved.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to test a lower final concentration of this compound in your experiment.
-
Increase Final DMSO Concentration: Determine the maximum DMSO concentration your cell line can tolerate without affecting viability (typically ≤ 0.5%). Prepare your this compound stock solution at a concentration that allows you to achieve the desired working concentration while staying within the tolerable DMSO limit.[7]
-
Pre-warm Media: Ensure your culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Improve Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to facilitate rapid dispersion. Avoid adding the stock solution directly to cells or onto the surface of the culture vessel.
-
Sonication: If precipitation persists, gentle sonication of the final diluted solution in a water bath for a short period can help redissolve the compound.[1] However, monitor for any potential degradation.
Q4: How stable is this compound in my final culture media during a multi-day experiment?
-
Component Interaction: Some media components can interact with and degrade small molecules over time.[8]
-
Cellular Metabolism: Cells can metabolize the compound, reducing its effective concentration.
-
pH Shifts: As cells grow, they can alter the pH of the medium, which may affect compound stability.
For long-term experiments (e.g., > 48-72 hours), it is advisable to replenish the media with freshly diluted this compound every 24-48 hours to ensure a consistent concentration.
Troubleshooting Guide: this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in media | Poor aqueous solubility; final DMSO concentration is too low. | Decrease the final this compound concentration. Increase the final DMSO concentration (ensure cell line tolerance). Vigorously mix during dilution.[7] |
| Cloudiness or precipitate appears after incubation | Compound is coming out of solution over time due to temperature changes or saturation. | Ensure the incubator provides stable temperature and humidity. Consider reducing the working concentration. |
| Crystals observed under the microscope | Salt precipitation from the media or the compound itself. | Check media for pre-existing precipitates before adding the drug.[9] Prepare fresh media and filter-sterilize. Ensure proper mixing technique. |
| Inconsistent experimental results | Inaccurate final concentration due to precipitation or degradation. | Prepare fresh dilutions for each experiment. For long-term assays, replenish the media with a fresh drug dilution every 24-48 hours. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 616.8 g/mol )[4]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound for your desired stock concentration and volume. For example, to make 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 616.8 g/mol * (1000 mg / 1 g) = 6.168 mg
-
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the desired volume of sterile DMSO (e.g., 1 mL).
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.
-
Label the aliquots clearly and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Assessing this compound Stability in Culture Media
This protocol provides a basic framework to evaluate the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required (e.g., with FBS)
-
Sterile tubes or flasks
-
37°C, 5% CO₂ incubator
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile, water, and other required mobile phase solvents
Procedure:
-
Prepare a working solution of this compound in your culture medium at the desired final concentration (e.g., 100 nM).
-
Dispense the solution into several sterile tubes.
-
Immediately take a sample from one tube for the "Time 0" measurement.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
Collect samples at subsequent time points (e.g., 6, 12, 24, 48, 72 hours).
-
At each time point, process the sample for HPLC analysis (this may involve protein precipitation with acetonitrile followed by centrifugation).
-
Analyze the supernatant from each sample by HPLC to quantify the remaining this compound concentration.
-
Plot the concentration of this compound versus time to determine its degradation rate in the culture medium under your experimental conditions.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Cell Culture Academy [procellsystem.com]
optimizing Plogosertib concentration for in vitro studies
Welcome to the technical support resource for researchers using Plogosertib, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your in vitro experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a critical serine/threonine kinase that regulates multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[3][4] By inhibiting PLK1, this compound disrupts the cell division process, leading to a G2/M cell-cycle arrest and subsequently inducing apoptosis (programmed cell death) in cancer cells that overexpress PLK1.[1][5][6] Normal cells with intact cell cycle checkpoints are generally less sensitive to PLK1 inhibition.[4][7]
Q2: What is a good starting concentration range for my in vitro experiments?
A2: The optimal concentration of this compound depends on the cell line and the duration of the experiment. Based on available data, a good starting point for cell-based assays is a dose-response curve ranging from 1 nM to 1 µM. For initial experiments, concentrations between 10 nM and 100 nM are often effective.[2]
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can vary depending on the assay:
-
For signaling studies (e.g., Western blot for target inhibition): Short incubation times of 2 to 24 hours are typically sufficient to observe inhibition of PLK1 substrate phosphorylation.[2]
-
For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo): Longer incubation periods, commonly 72 hours, are used to assess the impact on cell growth and death.[2][8]
-
For cell cycle analysis: A 24-hour incubation is often sufficient to detect G2/M arrest.[2][9]
Q4: What are the expected phenotypic effects of this compound treatment?
A4: Treatment with this compound is expected to induce several key cellular effects:
-
Inhibition of Cell Proliferation: A dose-dependent decrease in the number of viable cells.
-
G2/M Phase Arrest: An accumulation of cells in the G2 and M phases of the cell cycle.[1]
-
Induction of Apoptosis: An increase in markers of programmed cell death, such as cleaved PARP (cPARP).[2]
-
Mitotic Defects: Formation of monopolar spindles and other mitotic abnormalities.[2]
Quantitative Data Summary
The following tables summarize the reported potency and efficacy of this compound across various in vitro models.
Table 1: this compound Inhibitory Potency (IC₅₀)
| Target/Assay | Cell Line/System | IC₅₀ Value | Reference |
| Biochemical Assay | |||
| PLK1 | Enzyme Assay | 3 nM | [2] |
| PLK2 | Enzyme Assay | 149 nM | [2] |
| PLK3 | Enzyme Assay | 393 nM | [2] |
| Cellular Assays | |||
| Cell Proliferation (72h) | Malignant Cell Lines | 14-21 nM | [2] |
| Cell Proliferation (72h) | Non-Malignant Cell Line | 82 nM | [2] |
| Cell Viability (72h) | Colorectal Cancer PDOs | 518.86 ± 377.47 nM | [9][10] |
Table 2: Effective Concentrations for Mechanistic Assays
| Assay | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Mitotic Arrest | HeLa | 100 nM | 24 h | Increased proportion of mitotic cells | [2] |
| Target Inhibition (p-NPM) | KYSE-410 | 10 nM - 4 µM | 2 h | Reduced phosphorylation of p-NPM | [2] |
| Mitotic Marker (p-HH3) | KYSE-410 | >25 nM | 24 h | Increased p-HH3 levels | [2] |
| Apoptosis (cPARP) | KYSE-410 | >50 nM | 72 h | Increased cleaved PARP | [2] |
Troubleshooting Guide
Q5: I am not observing any effect on cell viability. What could be wrong?
A5: This is a common issue that can be addressed by systematically checking several factors.
-
Concentration and Duration: Your this compound concentration may be too low or the incubation time too short. Try increasing the concentration (up to 1-10 µM) and extending the incubation period (up to 96 hours).
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to PLK1 inhibition. Sensitivity can be influenced by the expression levels of proteins like BUBR1 or the mutation status of genes such as TP53 and KRAS.[6][11][12] Consider screening a panel of cell lines or verifying PLK1 expression in your model.
-
Compound Integrity: Ensure your this compound stock solution is properly stored (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[2] Confirm the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not toxic to the cells.
-
Assay Health: Check that your cells are healthy, within a low passage number, and are seeded at the correct density. Overly confluent or sparse cultures can lead to unreliable results.
Q6: My results have high variability between replicates. How can I improve this?
A6: High variability often points to technical inconsistencies in the experimental setup.
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially for drug dilutions and cell seeding. Use calibrated pipettes and low-retention tips.
-
Cell Seeding: Make sure your cells are in a single-cell suspension and evenly distributed across the plate to avoid clumps and density gradients.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS or media to create a humidity barrier.
-
Assay Timing: For endpoint assays like MTT or CellTiter-Glo, ensure that the timing of reagent addition and plate reading is consistent for all plates.
Q7: My IC₅₀ value from a cell-based assay is much higher than the biochemical IC₅₀. Why?
A7: This is expected. A biochemical assay measures the direct inhibition of the isolated PLK1 enzyme, whereas a cellular assay must account for additional factors.[13]
-
Cellular ATP Concentration: this compound is an ATP-competitive inhibitor.[2] The concentration of ATP inside a cell (1-10 mM) is much higher than that used in most biochemical kinase assays (1-100 µM).[14] This high level of endogenous ATP competes with the inhibitor, leading to a higher apparent IC₅₀ in cells.
-
Cell Membrane Permeability: The compound must cross the cell membrane to reach its target. Poor permeability can result in a lower intracellular concentration compared to what is added to the media.
-
Off-Target Effects & Cellular Compensation: Cells have complex signaling networks. They may activate compensatory pathways that mitigate the effects of PLK1 inhibition, leading to a decreased apparent sensitivity.
Experimental Protocols
Protocol 1: Cell Viability Assessment (CellTiter-Glo® Assay)
This protocol assesses cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug dose).
-
Treatment: Remove the old medium and add the this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[10]
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for PLK1 Target Modulation
This protocol is used to detect changes in the phosphorylation of PLK1 downstream targets.
-
Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0, 10, 50, 100, 250 nM) for 2 to 24 hours.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody overnight at 4°C. Recommended primary antibodies include:
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 100 nM) for 24 hours.[2][9]
-
Cell Harvest: Collect both adherent and floating cells. Adherent cells should be detached using trypsin. Combine all cells and centrifuge to form a pellet.
-
Fixation: Wash the cell pellet with PBS, then resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
PLK1 Signaling Pathway
This compound targets PLK1, a master regulator of mitosis. Its inhibition disrupts a cascade of events required for successful cell division.
References
- 1. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bgmsglobal.com [bgmsglobal.com]
- 5. Cyclacel to Receive New European Patent for this compound Compositions [synapse.patsnap.com]
- 6. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclacel Announces Notice of Intention to Grant New European Patent Covering this compound Pharmaceutical Compositions - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. books.rsc.org [books.rsc.org]
Plogosertib Off-Target Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of Plogosertib's off-target effects. All information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a selective and potent ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] Its primary on-target mechanism involves the inhibition of PLK1's kinase activity, which is crucial for multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. This inhibition leads to a G2/M cell cycle arrest and ultimately induces apoptosis in cancer cells.[1]
Q2: Are there any known off-targets for this compound?
A2: As of the latest available data, a comprehensive public profile of this compound's specific off-targets is not available. However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, the potential for off-target interactions exists. Researchers should be aware that off-target effects can be compound-specific and not necessarily a class-wide effect for all PLK1 inhibitors. For example, a study on the PLK1 inhibitor volasertib identified PIP4K2A and ZADH2 as off-targets, but the off-target profile of another PLK1 inhibitor, onvansertib, was different, notably not affecting PIP4K2A.[2] Therefore, it is crucial to experimentally determine the off-target profile for this compound in the specific model system being used.
Q3: What are the potential phenotypic consequences of PLK1 inhibition that I should expect to see in my experiments?
A3: Inhibition of PLK1 by this compound is expected to induce a range of well-characterized cellular phenotypes, including:
-
Mitotic Arrest: A significant increase in the population of cells in the G2/M phase of the cell cycle is a hallmark of PLK1 inhibition.
-
"Polo" Phenotype: This refers to cells arrested in mitosis with monopolar spindles.[3]
-
Apoptosis: Following prolonged mitotic arrest, cells often undergo apoptosis, which can be measured by markers like cleaved PARP or Annexin V staining.
-
Reduced Phosphorylation of PLK1 Substrates: A decrease in the phosphorylation of downstream targets of PLK1, such as p-NPM, can be observed.
It is important to note that the specific cellular response to PLK1 inhibition can be cell-line dependent.[4]
Q4: What are some of the reported adverse events for other PLK1 inhibitors in clinical trials that might suggest potential off-target liabilities?
A4: While detailed adverse event data for this compound's ongoing trials are not yet fully public, data from other PLK1 inhibitors like volasertib can provide insights into potential on-target and off-target toxicities. Common adverse events reported for PLK1 inhibitors include hematological toxicities such as neutropenia, thrombocytopenia, and anemia. Non-hematological side effects can include fatigue, nausea, and diarrhea.[5][6] It is important to consider that some of these effects could be due to the on-target inhibition of PLK1 in rapidly dividing normal tissues, such as the bone marrow.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Problem: My cell viability results with this compound are inconsistent or show an unexpected dose-response curve.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Compound Solubility | Ensure this compound is fully dissolved in the appropriate solvent and diluted correctly in the culture medium. |
| Incubation Time | Optimize the incubation time with this compound. Short incubation times may not be sufficient to induce cell death, while very long incubations could lead to secondary effects. |
| Off-Target Effects | At higher concentrations, off-target effects may contribute to cytotoxicity. Correlate viability data with on-target markers (e.g., G2/M arrest) to assess specificity. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. Run a cell-free control with this compound and the assay reagent to check for interference. |
Cell Cycle Analysis by Flow Cytometry
Problem: I am not observing a clear G2/M arrest after this compound treatment, or I see a sub-G1 peak that is difficult to interpret.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to identify the optimal concentration for inducing G2/M arrest without causing widespread, immediate apoptosis. |
| Incorrect Timing of Analysis | The G2/M arrest is a transient event that is followed by apoptosis. Perform a time-course experiment (e.g., 12, 24, 48 hours) to capture the peak of the G2/M population. |
| Cell Line-Specific Response | Some cell lines may be more resistant to PLK1 inhibition or may undergo mitotic slippage followed by endoreduplication.[4] Consider using a positive control cell line known to be sensitive to PLK1 inhibitors. |
| Apoptosis | The sub-G1 peak represents apoptotic cells with fragmented DNA. Quantify this population as a measure of cell death. Co-staining with an apoptosis marker like Annexin V can confirm this. |
| Cell Doublets | Ensure proper cell dissociation and filtering of the cell suspension to avoid cell doublets, which can be misinterpreted as G2/M cells. Use doublet discrimination on the flow cytometer. |
Western Blotting for Downstream Signaling
Problem: I am having trouble detecting a decrease in the phosphorylation of a known PLK1 substrate after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Treatment Conditions | Optimize the concentration and duration of this compound treatment. The dephosphorylation of some substrates can be rapid and transient. |
| Poor Antibody Quality | Validate your phospho-specific antibody using positive and negative controls (e.g., phosphatase-treated lysates, cells stimulated to induce phosphorylation). |
| Sample Preparation Issues | Ensure the use of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your protein of interest. Keep samples on ice throughout the preparation. |
| Low Abundance of Phospho-protein | The phosphorylated form of a protein may be of low abundance. Consider enriching for your protein of interest via immunoprecipitation before Western blotting. |
| Stripping and Reprobing Issues | When probing for both total and phosphorylated protein on the same membrane, ensure that the stripping procedure is complete without removing excessive protein. It is often recommended to run parallel gels. |
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling
To identify potential off-target kinases of this compound, a competitive binding assay such as the KINOMEscan™ platform can be employed. This method quantifies the ability of a compound to compete with a proprietary ligand for binding to a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Assay Execution: The KINOMEscan™ service provider will perform the assay. Briefly, this compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A displacement of the tagged kinase from the solid support indicates binding of this compound to the kinase.
-
Data Analysis: Results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding. Hits are often defined as compounds that cause a significant reduction in binding (e.g., >90% displacement).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to validate target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.[2][7]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest (e.g., PLK1 or a suspected off-target) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target investigation.
References
- 1. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting the phenotypes of Plk1 inhibition in cancer cells using novel kinase inhibitory chemical CBB2001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell type-- dependent effects of Polo-like kinase 1 inhibition compared with targeted polo box interference in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. Incidence of Placebo Adverse Events in Randomized Clinical Trials of Targeted and Immunotherapy Cancer Drugs in the Adjuvant Setting: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Plogosertib Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential mechanisms of resistance to Plogosertib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and potent, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a crucial role in regulating key events in mitosis, including mitotic entry, spindle formation, and cytokinesis.[1][3] By inhibiting PLK1, this compound disrupts the cell division process, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells that overexpress PLK1.[1]
Q2: We are observing reduced sensitivity to this compound in our cancer cell line model over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to PLK1 inhibitors like this compound can arise through several mechanisms observed in preclinical models. These can be broadly categorized as:
-
Target Alteration: Mutations in the PLK1 gene, particularly in the ATP-binding domain, can prevent this compound from binding to its target.[4][5][6]
-
Pathway Reactivation or Bypass: Cancer cells may activate alternative signaling pathways to circumvent the effects of PLK1 inhibition. This can include the upregulation of survival pathways like PI3K/AKT or the activation of receptor tyrosine kinases such as AXL.[4][5][6]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as Multidrug Resistance Protein 1 (MDR1 or ABCB1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[4][5][6]
-
Epithelial-to-Mesenchymal Transition (EMT): Activation of EMT programs, often driven by pathways like AXL-TWIST1, has been associated with resistance to PLK1 inhibitors.[4][5]
Q3: Are there any known mutations in PLK1 that confer resistance to this compound?
While specific mutations conferring resistance directly to this compound are still under investigation, studies on other PLK1 inhibitors have identified mutations in the ATP-binding domain of PLK1 that are likely to cause resistance to this compound as well, due to a similar binding mechanism.
| Mutation | Location | Consequence |
| R136G | ATP-binding pocket | Blocks inhibitor binding[4][5] |
| L59W | ATP-binding domain | Confers resistance to volasertib[6] |
| F183L | ATP-binding domain | Confers resistance to volasertib[6] |
Q4: How can we investigate if our this compound-resistant cells have developed resistance via increased drug efflux?
A common mechanism of drug resistance is the upregulation of ABC transporters like MDR1 (ABCB1). You can investigate this through the following approaches:
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of the ABCB1 gene in your resistant and parental (sensitive) cell lines.
-
Protein Expression Analysis: Perform Western blotting or flow cytometry to detect the protein levels of MDR1.
-
Functional Assays: Utilize a drug efflux assay, for example with a fluorescent substrate of MDR1 like rhodamine 123. Increased efflux of the dye in resistant cells, which can be reversed by an MDR1 inhibitor, would indicate functional MDR1-mediated resistance.
Troubleshooting Guides
Problem: My cell line is showing increasing IC50 values for this compound in my long-term culture.
This suggests the development of acquired resistance. The following workflow can help you identify the potential mechanism.
Caption: Troubleshooting workflow for this compound resistance.
Experimental Protocols
Protocol 1: Sequencing of the PLK1 ATP-Binding Domain
This protocol is for identifying mutations in the PLK1 gene that may confer resistance to this compound.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from both parental (sensitive) and this compound-resistant cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit (e.g., SuperScript IV, Thermo Fisher Scientific) with oligo(dT) primers.
2. PCR Amplification:
-
Amplify the region of the PLK1 gene encoding the ATP-binding domain (typically within exons 1 and 2) using PCR.
-
Forward Primer Example: 5'-[Sequence]-3'
-
Reverse Primer Example: 5'-[Sequence]-3' (Note: Primer sequences should be designed based on the reference sequence of the PLK1 gene).
-
Use a high-fidelity DNA polymerase to minimize PCR errors.
3. PCR Product Purification:
-
Run the PCR product on an agarose gel to confirm the size of the amplicon.
-
Purify the PCR product using a commercial kit (e.g., QIAquick PCR Purification Kit, Qiagen).
4. Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
5. Sequence Analysis:
-
Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference PLK1 gene sequence to identify any mutations.
Protocol 2: Western Blot for MDR1 and AXL/TWIST1 Pathway
This protocol is to assess protein expression levels of key markers associated with drug efflux and bypass pathway activation.
1. Cell Lysis:
-
Wash parental and resistant cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
- Primary Antibodies: anti-MDR1, anti-AXL, anti-TWIST1, anti-p-AKT, anti-AKT, anti-GAPDH (as a loading control).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
Signaling Pathways
AXL/TWIST1-Mediated Resistance to PLK1 Inhibition
Upregulation of the AXL receptor tyrosine kinase can lead to the activation of the transcription factor TWIST1. This cascade can promote an epithelial-to-mesenchymal transition (EMT) and increase the expression of the MDR1 drug efflux pump, contributing to resistance to PLK1 inhibitors.
Caption: AXL/TWIST1 pathway in PLK1 inhibitor resistance.
References
- 1. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bgmsglobal.com [bgmsglobal.com]
- 4. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent Plogosertib experimental results
Welcome to the technical support center for Plogosertib (also known as CYC140). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and potent, orally active, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly during mitosis.[2][3] By inhibiting PLK1, this compound disrupts mitotic processes, leading to a G2/M cell-cycle arrest and subsequently inducing apoptosis (programmed cell death) in cancer cells.[4] This mechanism makes it a promising anti-cancer agent, especially in tumors where PLK1 is overexpressed.[2][5]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-proliferative activity in a variety of cancer cell lines. It has been shown to be particularly effective in malignant cell lines, while being less toxic to non-malignant cells.[1] Efficacy has been observed in preclinical models of esophageal, gastric, leukemia, non-small cell lung, ovarian, and squamous cell cancers.[1] Recent studies have also highlighted its potential in treating advanced colorectal cancer.[3]
Q3: What are the expected IC50 values for this compound?
The IC50 values for this compound can vary depending on the cell line and the assay conditions. In general, this compound is a potent inhibitor with IC50 values in the low nanomolar range in sensitive malignant cell lines.
| Parameter | Value | Cell Line/Condition | Reference |
| PLK1 Inhibition (biochemical assay) | 3 nM | N/A | [1] |
| Cell Proliferation (72h) | 14-21 nM | Malignant cell lines | [1] |
| Cell Proliferation (72h) | 82 nM | Non-malignant cell lines | [1] |
| Cell Proliferation (72h, Cell-Titer Glo) | 518.86 ± 377.47 nM | Colorectal cancer patient-derived organoids | [3] |
Note: IC50 values can be influenced by factors such as cell density, passage number, and assay duration. It is recommended to establish a dose-response curve in your specific cell system.
Troubleshooting Inconsistent Experimental Results
Q4: My IC50 values for this compound are higher than expected or vary between experiments. What could be the cause?
Inconsistent IC50 values are a common issue in cell-based assays. Here are several factors to consider:
-
Cell Line Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Inconsistent cell seeding density can significantly impact results. Optimize and maintain a consistent seeding density for all experiments.
-
Compound Stability and Storage: this compound should be stored as recommended by the supplier, typically at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Assay Duration: The duration of drug exposure can influence the IC50 value. A 72-hour incubation is commonly used for this compound.[1][3] Ensure this is consistent across experiments.
-
Biological Variability: The sensitivity to PLK1 inhibitors can differ between cell lines, even of the same cancer type.[6] This can be due to the underlying genetic background, such as the status of p53, KRAS, or YAP1.[2][6]
Q5: I am not observing the expected G2/M arrest after this compound treatment. What should I check?
Failure to observe a robust G2/M arrest could be due to several factors:
-
Suboptimal Drug Concentration: The concentration of this compound required to induce mitotic arrest can be dose-dependent.[5] Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Insufficient Incubation Time: The accumulation of cells in G2/M phase is time-dependent. A 24-hour treatment is often sufficient to observe this effect.[1]
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to PLK1 inhibitors. This can be due to mutations in the PLK1 gene or the expression of drug efflux pumps like MDR1.
-
Experimental Protocol: Ensure your cell cycle analysis protocol is optimized. This includes proper cell fixation, permeabilization, and RNase treatment to ensure accurate DNA staining with propidium iodide.
Q6: I am seeing a G2 arrest instead of a mitotic (prometaphase) arrest. Is this normal?
Yes, this can be a normal observation. The cellular response to PLK1 inhibition can be either a G2 phase arrest or a mitotic block, and this can be dependent on the concentration of the inhibitor and the level of PLK1 expression in the cells.[5] Higher doses of PLK1 inhibitors are more likely to prevent entry into mitosis, resulting in a G2 arrest.[5]
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 72 hours.[3] Include a vehicle control (e.g., DMSO).
-
Assay Procedure: Follow the manufacturer's protocol for the CellTiter-Glo® assay. This typically involves adding the reagent to the wells, incubating for a short period to stabilize the luminescent signal, and then reading the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for Phospho-Histone H3 (a marker of mitosis)
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence intensity will correspond to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[7]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[7]
Visualizations
Caption: Simplified PLK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effects of this compound.
Caption: Decision tree for troubleshooting inconsistent this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bgmsglobal.com [bgmsglobal.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Facebook [cancer.gov]
- 5. Re-investigating PLK1 inhibitors as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
Plogosertib Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Plogosertib dose-response curve experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments with this compound.
Q1: My this compound dose-response curve is flat or shows a very high IC50 value. What are the possible causes and solutions?
A1: A flat dose-response curve or an unexpectedly high IC50 value suggests that this compound is not effectively inhibiting cell viability or proliferation under the current experimental conditions. Here are some potential causes and troubleshooting steps:
-
Inadequate Drug Concentration Range: The concentrations of this compound used may be too low to elicit a response.
-
Solution: Broaden the concentration range. Based on preclinical studies, this compound has shown activity from the low nanomolar to micromolar range. Consider a range from 1 nM to 100 µM for initial experiments.
-
-
Short Incubation Time: The duration of this compound treatment may be insufficient to induce cell cycle arrest and subsequent apoptosis.
-
Solution: Increase the incubation time. Cell viability assays are often performed after 48 to 72 hours of continuous exposure to the drug.
-
-
Cell Line Insensitivity: The chosen cell line may be resistant to PLK1 inhibition.
-
Solution: Select a cell line known to be sensitive to PLK1 inhibitors. Cell lines with high PLK1 expression or those with mutations in genes like KRAS or p53 are often more susceptible.[1]
-
-
Reagent Issues: The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution of this compound. Ensure proper storage of the compound as per the manufacturer's instructions.
-
Q2: I am observing high variability between replicates in my cell viability assay. How can I improve the consistency of my results?
A2: High variability between replicates can obscure the true dose-response relationship. The following factors can contribute to this issue:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Use a multichannel pipette for seeding and ensure it is calibrated correctly.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and drug concentrations.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
Pipetting Errors: Inaccurate pipetting of the drug dilutions or assay reagents will lead to inconsistent results.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
-
-
Assay Protocol Inconsistencies: Variations in incubation times or reagent addition can introduce variability.
-
Solution: Standardize all steps of the assay protocol. Use a timer for all incubations and add reagents to all wells in the same sequence and at a consistent pace.
-
Q3: My western blot results for phosphorylated PLK1 (p-PLK1) or its downstream targets are inconsistent or show no change after this compound treatment. What could be wrong?
A3: Western blotting for phosphorylated proteins requires careful optimization. Here are some common issues and their solutions:
-
Loss of Phosphorylation During Sample Preparation: Phosphatases in the cell lysate can dephosphorylate your target protein.
-
Solution: Always use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.[2]
-
-
Inappropriate Blocking Buffer: The blocking buffer can interfere with antibody binding.
-
Incorrect Antibody Dilution: The primary antibody concentration may be too high or too low.
-
Solution: Optimize the primary antibody concentration by performing a titration.
-
-
Insufficient Induction of Phosphorylation: The baseline level of p-PLK1 may be too low to detect a decrease.
-
Solution: Ensure you are using a positive control cell line or treatment that is known to induce PLK1 phosphorylation.
-
-
Use of Phosphate-Based Buffers: Phosphate in buffers like PBS can compete with the phospho-epitope for antibody binding.
-
Solution: Use Tris-based buffers (e.g., TBST) for all washing and antibody incubation steps.[4]
-
Q4: The G2/M arrest I expect to see in my cell cycle analysis after this compound treatment is not clear or the peaks are too broad. How can I improve the quality of my cell cycle data?
A4: Clear resolution of cell cycle phases is critical for observing the effects of a PLK1 inhibitor. Poor quality data can result from several factors:
-
Improper Cell Fixation: Inadequate fixation can lead to poor DNA staining and broad peaks.
-
Cell Clumping: Aggregates of cells will be interpreted as events with higher DNA content, obscuring the G2/M peak.
-
Solution: Ensure a single-cell suspension before fixation by gentle pipetting or passing the cells through a cell strainer.[7]
-
-
High Flow Rate: Running the samples too quickly on the flow cytometer can increase the coefficient of variation (CV) and reduce resolution.
-
Insufficient RNase Treatment: Propidium iodide can also bind to double-stranded RNA, leading to a high background and poor resolution.
-
Solution: Ensure adequate RNase A treatment to remove RNA before PI staining.
-
-
Inappropriate Cell Number: Too few or too many cells can affect the quality of the data.
-
Solution: Aim for a cell concentration of approximately 1x10^6 cells/mL for staining.[7]
-
Data Presentation
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (PLK1) | 3 nM | ATP-competitive PLK1 inhibitor assay | [7] |
| IC50 (PLK2) | 149 nM | Kinase assay | [7] |
| IC50 (PLK3) | 393 nM | Kinase assay | [7] |
| IC50 (Cell Proliferation) | 14-21 nM | Malignant cell lines (72h) | [7] |
| IC50 (Cell Proliferation) | 82 nM | Non-malignant cell lines (72h) | [7] |
Table 2: this compound Experimental Conditions in Preclinical Studies
| Experiment Type | Cell Line(s) | This compound Concentration Range | Duration | Key Findings | Reference(s) |
| Cell Viability | Colorectal Cancer Patient-Derived Organoids (PDOs) | 256 pM to 100 µM | 72 hours | IC50 of 518.86 ± 377.47 nM | [3] |
| Phospho-protein analysis | KYSE-410 | 0 - 4 µM | 2 hours | Reduction in p-NPM phosphorylation | [7] |
| Mitotic Arrest | HeLa | 100 nM | 24 hours | Increased proportion of mitotic cells with monopolar spindles | [7] |
| In Vivo Tumor Growth Inhibition | Acute Leukemia and Solid Tumor Xenografts | 40 mg/kg (oral) | 5 days on, 2 days off | >87% tumor growth inhibition | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability (CellTiter-Glo® Assay)
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a single-cell suspension in complete growth medium.
-
Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubate for the desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.[8][9]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[8][9]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8][9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a low flow rate.[5]
-
Collect at least 10,000 events per sample.
-
Use software to gate out doublets and debris.
-
Generate a histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Western Blot for Phosphorylated PLK1 Downstream Targets
-
Sample Preparation:
-
Treat cells with this compound as required.
-
Lyse cells on ice with RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[2]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2][10]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-NPM) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
To normalize, strip the membrane and re-probe with an antibody against the total protein or a loading control (e.g., GAPDH or β-actin).
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for generating a this compound dose-response curve.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. bgmsglobal.com [bgmsglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
unexpected phenotypes with Plogosertib treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Plogosertib.
Troubleshooting Guides
This section addresses specific unexpected phenotypes that may be observed during experiments with this compound.
Issue 1: Reduced or Lack of Efficacy in Certain Cell Lines
Question: We are observing reduced or no cytotoxic effect of this compound in our cancer cell line model, even at concentrations that are effective in other lines. What are the potential reasons for this resistance?
Answer:
Resistance to this compound, and other PLK1 inhibitors, can arise from several mechanisms. Below are the most commonly observed resistance mechanisms and suggested troubleshooting steps.
Potential Causes and Troubleshooting:
-
Multidrug Resistance Protein 1 (MDR1) Expression: Overexpression of MDR1 can lead to the efflux of this compound from the cell, reducing its intracellular concentration and efficacy.[1]
-
Verification: Perform western blotting or flow cytometry to assess MDR1 protein levels in your resistant cell line compared to a sensitive control line.
-
Suggested Experiment: Test the efficacy of this compound in combination with an MDR1 inhibitor to see if sensitivity can be restored.
-
-
Mutations in the PLK1 ATP-Binding Domain: Although less common, mutations in the ATP-binding domain of PLK1 can prevent this compound from binding to its target.[1]
-
Verification: Sequence the PLK1 gene in your resistant cell line to identify any potential mutations in the ATP-binding domain.
-
-
Upregulation of Pro-Survival Signaling Pathways: Activation of alternative survival pathways, such as the PI3K/AKT pathway, can compensate for PLK1 inhibition and promote cell survival.[1]
-
Verification: Use western blotting to check the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-mTOR) in the presence and absence of this compound.
-
Suggested Experiment: Evaluate the combination of this compound with a PI3K or AKT inhibitor to assess for synergistic effects.
-
-
Epithelial-to-Mesenchymal Transition (EMT) and AXL/TWIST1 Pathway Activation: In some solid tumors, resistance to PLK1 inhibitors has been linked to the activation of the AXL receptor tyrosine kinase and the transcription factor TWIST1, which promotes an EMT phenotype and upregulates MDR1.[2][3]
-
Verification: Assess the expression of EMT markers (e.g., E-cadherin, Vimentin) and AXL/TWIST1 via qPCR or western blotting.
-
Suggested Experiment: Consider combining this compound with an AXL inhibitor in resistant cell lines exhibiting an EMT phenotype.
-
-
Low BUBR1 Expression: In biliary tract cancer models, cells with low expression of the mitotic checkpoint protein BUBR1 have shown reduced sensitivity to this compound. This compound treatment in these cells may further decrease BUBR1 levels.[4]
-
Verification: Measure BUBR1 protein levels in your cell line.
-
Suggested Experiment: For BUBR1-low cells, consider combination therapy with an HDAC2/3 inhibitor, which has been shown to enhance responsiveness to this compound.[4]
-
Summary of Resistance Mechanisms and Verification Methods:
| Resistance Mechanism | Verification Method | Suggested Combination Therapy |
| MDR1 Overexpression | Western Blot, Flow Cytometry | MDR1 Inhibitor |
| PLK1 Mutation | Gene Sequencing | Alternative PLK1 Inhibitor (if available) |
| PI3K/AKT Pathway Upregulation | Western Blot for p-AKT, p-mTOR | PI3K/AKT Inhibitor |
| AXL/TWIST1 Pathway Activation (EMT) | qPCR/Western Blot for EMT markers | AXL Inhibitor |
| Low BUBR1 Expression | Western Blot for BUBR1 | HDAC2/3 Inhibitor |
Issue 2: Unexpectedly High Sensitivity in a Resistant Cell Line Model
Question: Our cell line, which has acquired resistance to a primary therapy (e.g., an EGFR inhibitor), is showing unexpected sensitivity to this compound. What could explain this?
Answer:
This phenomenon, known as collateral sensitivity, can occur. In some cases, the mechanisms that confer resistance to one drug can simultaneously create a vulnerability to another.
Potential Explanation:
-
Epithelial-to-Mesenchymal Transition (EMT): Non-small cell lung cancer (NSCLC) cell lines with acquired resistance to the EGFR inhibitor erlotinib, particularly those that have undergone EMT, have demonstrated increased sensitivity to the PLK1 inhibitor volasertib (a compound related to this compound).[5]
-
Verification: Characterize the EMT status of your resistant cell line by examining markers such as E-cadherin and Vimentin.
-
Rationale: The altered cellular state following EMT may create a greater dependency on PLK1 for survival and proliferation, making the cells more susceptible to PLK1 inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a key regulator of multiple processes during mitosis, including centrosome maturation, spindle formation, and cytokinesis. By inhibiting PLK1, this compound disrupts these processes, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis in cancer cells.[4][5][6][7]
Q2: What are the expected on-target cellular phenotypes of this compound treatment?
A2: The expected on-target effects of this compound treatment in sensitive cancer cell lines are:
Q3: Are there any known off-target effects of this compound?
A3: While specific off-target data for this compound is not extensively published, studies on the related PLK1 inhibitor volasertib have identified potential off-targets. Thermal proteome profiling identified phosphatidylinositol phosphate kinase PIP4K2A and zinc-containing alcohol dehydrogenase ZADH2 as potential off-targets of volasertib.[8] Inhibition of these proteins could potentially impact the immune response and fatty acid metabolism.[8] It is important to consider that off-target effects can be drug-specific.
Q4: What are the common adverse events associated with PLK1 inhibitors in clinical settings?
A4: A meta-analysis of clinical trials involving various PLK1 inhibitors indicated that the most frequently observed adverse events were related to the nervous system, blood system (hematological), and digestive system.[9] However, initial Phase 1 clinical data for an oral formulation of this compound have suggested that it is well-tolerated with no dose-limiting toxicities observed across five different dosing schedules.[10][11]
Q5: In which cancer types has this compound shown promising preclinical or clinical activity?
A5: this compound has demonstrated promising activity in a range of preclinical models and early clinical studies. These include:
-
Biliary tract cancer, particularly in tumors with high BUBR1 expression.[4]
-
Colorectal cancer patient-derived organoids and xenografts.[6][7]
-
Early clinical benefit has been observed in patients with adenoid cystic, biliary tract, ovarian, and squamous cell sinus cancers.[10]
-
Preclinical data also suggest potential efficacy in cancers with ARID1A and/or SMARCA mutations and KRAS-mutated metastatic colorectal cancer.[11]
Experimental Protocols
Protocol 1: Western Blot for MDR1 and Phospho-AKT
Objective: To determine the protein expression levels of MDR1 and the phosphorylation status of AKT as potential mechanisms of resistance to this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-MDR1, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Culture sensitive and potentially resistant cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include an untreated control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control. Compare the levels of MDR1 and the ratio of phospho-AKT to total-AKT between sensitive and resistant cells, and with/without this compound treatment.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution and confirm G2/M arrest.
Materials:
-
This compound-treated and control cells.
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol.
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Culture cells and treat with this compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Harvest cells (including any floating cells) and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle profiles of this compound-treated cells to the untreated controls to identify an accumulation of cells in the G2/M phase.
-
Visualizations
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: BUBR1 expression dictates this compound sensitivity and combination strategy.
References
- 1. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 8. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. manilatimes.net [manilatimes.net]
- 11. Cyclacel to Receive New European Patent for this compound Compositions [synapse.patsnap.com]
variability in Plogosertib sensitivity across cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Plogosertib, a selective Polo-like kinase 1 (PLK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CYC140) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[3][4] By inhibiting PLK1, this compound disrupts the normal progression of the cell cycle, leading to a G2/M phase arrest and subsequent induction of apoptosis (programmed cell death) in cancer cells.[1][5]
Q2: Why do different cell lines show varying sensitivity to this compound?
A2: The variability in sensitivity to this compound across different cell lines is influenced by several molecular factors:
-
p53 Status: Cell lines with mutated or null p53 (p53-/-) tend to be more sensitive to PLK1 inhibitors like this compound.[3][6][7][8][9] Wild-type p53 can activate a post-mitotic tetraploidy checkpoint, allowing cells to arrest in a pseudo-G1 state after mitotic slippage, thus surviving treatment.[3]
-
KRAS Mutations: Cancer cells with KRAS mutations are often more sensitive to PLK1 depletion, making this compound a potentially effective therapeutic agent in this context.[7][9]
-
Epithelial-to-Mesenchymal Transition (EMT): Cell lines with a mesenchymal phenotype are generally more sensitive to PLK1 inhibition compared to their epithelial counterparts.[10]
-
BUBR1 Expression: High expression of the mitotic checkpoint protein BUBR1 has been identified as a potential biomarker for increased sensitivity to this compound in certain cancers, such as biliary tract cancer.[11]
-
MDR1 (ABCB1) Expression: Overexpression of the multidrug resistance protein 1 (MDR1), an efflux pump, can lead to resistance to PLK1 inhibitors by actively transporting the drug out of the cell.[12]
Q3: What are the expected morphological and cell cycle changes in sensitive cells treated with this compound?
A3: Sensitive cells treated with this compound are expected to exhibit a significant increase in the population of cells in the G2/M phase of the cell cycle, which can be observed using flow cytometry.[1][5] Morphologically, this mitotic arrest can lead to an increase in rounded-up, mitotic cells. Prolonged treatment can then lead to signs of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
Troubleshooting Guide
Problem 1: High variability or poor reproducibility in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each replicate. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
-
Possible Cause 2: Edge effects in multiwell plates.
-
Solution: To minimize evaporation from the outer wells, which can concentrate media components and affect cell growth, fill the peripheral wells with sterile PBS or media without cells.
-
-
Possible Cause 3: Drug stability and dilution inconsistencies.
-
Solution: Prepare fresh drug dilutions for each experiment from a concentrated stock stored under recommended conditions. Use pre-wetted pipette tips when performing serial dilutions to ensure accuracy. Include appropriate vehicle controls (e.g., DMSO) at concentrations matching those in the drug-treated wells.
-
Problem 2: Cells appear to be resistant to this compound, with a higher than expected IC50 value.
-
Possible Cause 1: Intrinsic or acquired resistance.
-
Solution: Characterize the molecular profile of your cell line. Perform Western blotting to check the expression levels of key resistance markers such as p53 (and its mutation status), KRAS, EMT markers (e.g., Vimentin, E-cadherin), and MDR1. High MDR1 expression is a common mechanism of resistance to PLK1 inhibitors.
-
-
Possible Cause 2: Mitotic slippage.
-
Solution: At high concentrations of PLK1 inhibitors, some cells can escape mitotic arrest and re-enter the cell cycle as polyploid cells, a phenomenon known as mitotic slippage.[13][14] This can lead to a sub-optimal apoptotic response. Try a range of this compound concentrations and time points to identify the optimal conditions for inducing apoptosis without significant slippage. Analyzing the cell cycle profile for a >4N DNA content can help quantify mitotic slippage.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Solution: Ensure the incubation time for the cell viability assay is sufficient to observe the effects of mitotic arrest and subsequent apoptosis. A 72-hour incubation is a common starting point.
-
Problem 3: Difficulty interpreting flow cytometry cell cycle data after this compound treatment.
-
Possible Cause 1: Inadequate cell fixation and permeabilization.
-
Solution: Ensure proper fixation with cold ethanol and complete permeabilization to allow for stoichiometric DNA staining with propidium iodide (PI). Clumping of cells can also be an issue, so gentle vortexing or passing the cell suspension through a cell strainer may be necessary.
-
-
Possible Cause 2: Apoptotic cells interfering with cell cycle profile.
-
Solution: Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation. Ensure your analysis gates are set correctly to distinguish between the G1, S, and G2/M populations and the sub-G1 fraction. Co-staining with an apoptosis marker like Annexin V can help to confirm and quantify the apoptotic population.
-
-
Possible Cause 3: Mitotic slippage leading to polyploidy.
-
Solution: Look for a population of cells with a DNA content greater than 4N. This indicates that cells have exited mitosis without proper cell division. The presence of a significant >4N population can explain a lack of widespread apoptosis.
-
Data Presentation
Table 1: this compound (CYC140) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | KRAS Status | Reported IC50 (nM) |
| Malignant Cell Lines (General) | Various | N/A | N/A | 14-21[2] |
| Non-Malignant Cell Lines (General) | N/A | N/A | N/A | 82[2] |
| Colorectal Cancer PDOs | Colorectal Cancer | N/A | N/A | ~519 (IC90)[15] |
| Biliary Tract Cancer (BUBR1-high) | Biliary Tract Cancer | N/A | N/A | More sensitive[11] |
| Biliary Tract Cancer (BUBR1-low) | Biliary Tract Cancer | N/A | N/A | Less sensitive[11] |
Note: IC50 values can vary depending on the specific assay conditions and the passage number of the cell line. This table provides a general reference.
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-1000 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates, allow them to adhere, and then treat with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.
-
Data Analysis: Gate the cell populations to quantify the percentage of cells in the sub-G1, G1, S, and G2/M phases of the cell cycle.
Western Blotting for Key Proteins
-
Protein Extraction: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PLK1, phospho-PLK1 (Thr210), p53, BUBR1, or MDR1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: Key molecular factors influencing cell line sensitivity to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sensitivity of cancer cells to Plk1 inhibitor GSK461364A is associated with loss of p53 function and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Genetic enhancers of partial PLK1 inhibition reveal hypersensitivity to kinetochore perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK1 and Caspase-8 Ensure Chromosome Stability Independently of Their Role in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MDR1/ABCB1 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
Technical Support Center: Plogosertib Efficacy and BUBR1 Expression
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of BUBR1 expression on the efficacy of Plogosertib, a selective Polo-like kinase 1 (PLK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between BUBR1 expression and sensitivity to this compound?
A1: Preclinical studies have demonstrated a strong correlation between the expression level of the mitotic checkpoint protein BUBR1 and the efficacy of this compound in cancer cells, particularly in biliary tract cancer (BTC).[1][2][3][4] Cells with high levels of BUBR1 expression are generally more sensitive to this compound treatment, while cells with low BUBR1 expression tend to be more resistant.[2][3] Consequently, BUBR1 is being investigated as a potential biomarker to predict patient response to this compound.[1][4]
Q2: What is the mechanism by which BUBR1 expression influences this compound's anti-cancer activity?
A2: this compound, as a PLK1 inhibitor, induces mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[4] It achieves this by promoting the formation of the Mitotic Checkpoint Complex (MCC).[2][3][4] In cells with high BUBR1 expression, this compound effectively enhances MCC formation, leading to a robust mitotic arrest and cell death.[2][3] Conversely, in cells with low BUBR1 levels, this compound may lead to a reduction in BUBR1 protein, potentially through ubiquitination and proteasomal degradation, which limits the formation of the MCC and thus diminishes the drug's therapeutic effect.[2][3]
Q3: My BUBR1-low cancer cell line is not responding to this compound. What can I do?
A3: This is an expected outcome based on current research.[2][3] For BUBR1-low cancer cells that are relatively insensitive to this compound monotherapy, combination therapies may be effective. Studies have shown that inhibiting HDAC2/3 with agents like panobinostat can enhance the responsiveness of BUBR1-low cells to this compound.[2][3]
Q4: I am seeing limited efficacy of this compound in my BUBR1-high cell line. What could be the issue?
A4: While BUBR1-high cells are generally sensitive, other factors can influence this compound's efficacy. One identified mechanism of resistance is the activation of the ATR (Ataxia Telangiectasia and Rad3-related) DNA damage repair pathway, which can be induced by this compound treatment.[2][3] Combining this compound with an ATR inhibitor, such as ceralasertib, has been shown to synergistically enhance the anti-cancer effects in BUBR1-high cells.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Variability in this compound IC50 values across experiments | Inconsistent BUBR1 expression in cell cultures. | Regularly verify BUBR1 protein levels via Western blot. Ensure consistent cell passage numbers and culture conditions. |
| Unexpected resistance in a BUBR1-high cell line | Activation of the ATR DNA damage response pathway. | Co-treat cells with an ATR inhibitor (e.g., ceralasertib) and this compound.[2][3] Assess markers of ATR activation (e.g., phospho-CHK1). |
| Unexpected sensitivity in a BUBR1-low cell line | Off-target effects or unique genetic background of the cell line. | Confirm the identity of the cell line. Investigate other potential vulnerabilities of the cell line that may be affected by PLK1 inhibition. |
| Difficulty in detecting mitotic arrest after this compound treatment | Suboptimal drug concentration or incubation time. | Perform a dose-response and time-course experiment. Assess mitotic arrest using markers like phospho-histone H3 (Ser10) via flow cytometry or immunofluorescence.[2][3] |
Quantitative Data Summary
Table 1: Differential Efficacy of this compound Monotherapy Based on BUBR1 Expression in Biliary Tract Cancer (BTC) Cell Lines
| Cell Line | BUBR1 Expression Level | This compound Sensitivity | Reference |
| SNU2773 | High | Higher anticancer effects | [2][3] |
| SNU478 | High | Higher anticancer effects | [2][3] |
| SNU869 | Low | Lower anticancer effects | [2][3] |
| SNU245 | Low | Lower anticancer effects | [2][3] |
Table 2: Effect of Combination Therapies with this compound
| BUBR1 Expression | Combination Agent | Observed Effect | Reference |
| High | ATR Inhibitor (ceralasertib) | Synergistic enhancement of anticancer effects | [2][3] |
| Low | HDAC2/3 Inhibitor (panobinostat) | Increased sensitivity to this compound | [2][3] |
Experimental Protocols
Below are summarized methodologies for key experiments cited in the literature.[2][3]
1. Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Assessment of Apoptosis (Annexin-V Assay)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin-V binding buffer.
-
Add FITC-conjugated Annexin-V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Procedure:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
4. Mitotic Arrest Assessment (Phospho-Histone H3 Assay)
-
Objective: To specifically quantify cells arrested in mitosis.
-
Procedure:
-
Following this compound treatment, fix and permeabilize the cells.
-
Incubate with an antibody specific for phosphorylated Histone H3 (Ser10), a marker of mitotic cells.
-
Use a fluorescently labeled secondary antibody for detection.
-
Analyze the cells by flow cytometry or visualize by immunofluorescence microscopy.
-
Visualizations
Caption: this compound's differential mechanism based on BUBR1 expression.
Caption: General workflow for assessing this compound efficacy.
Caption: Combination therapy strategies for this compound treatment.
References
- 1. Cyclacel Pharmaceuticals Highlights Promising Preclinical Study on this compound for Treating Biliary Tract Cancer [quiverquant.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. New Cancer Drug Shows Promise Against Aggressive Biliary Tract Cancer | CYCC Stock News [stocktitan.net]
Technical Support Center: Plogosertib and ATR Activation
Welcome to the technical support center for researchers utilizing Plogosertib. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding this compound-induced ATR activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CYC140) is a potent and selective, orally active, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2][4] By inhibiting PLK1, this compound disrupts these processes, leading to mitotic arrest and subsequent apoptosis in cancer cells, which often overexpress PLK1.[2][4]
Q2: Why does this compound treatment lead to the activation of the ATR signaling pathway?
Inhibition of PLK1 by this compound leads to mitotic arrest, which can cause DNA replication stress and the formation of DNA double-strand breaks.[5] This DNA damage is a potent activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[4][6] Activated ATR then phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest and DNA repair, which can potentially limit the efficacy of this compound.[4][6]
Q3: Is the combination of this compound with an ATR inhibitor a viable experimental strategy?
Yes, combining this compound with an ATR inhibitor, such as ceralasertib, has been shown to be a synergistic strategy.[4][6] The rationale is that while this compound induces mitotic catastrophe, the concurrent inhibition of ATR prevents the DNA damage repair mechanisms from rescuing the cancer cells, thereby enhancing the anti-cancer effects of this compound.[4][6]
Q4: What are some potential mechanisms of resistance to this compound?
Several mechanisms can contribute to reduced sensitivity or resistance to PLK1 inhibitors like this compound:
-
Multidrug Resistance Protein 1 (MDR1) Expression: Overexpression of the MDR1 efflux pump can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[7]
-
PLK1 Mutations: Mutations in the ATP-binding domain of PLK1 can prevent this compound from binding effectively, thereby rendering the inhibitor ineffective.[7]
-
Upregulation of Alternative Signaling Pathways: Activation of pathways such as the AXL-TWIST1 axis can promote an epithelial-to-mesenchymal transition (EMT) and contribute to resistance.[8][9]
-
Low BUBR1 Expression: BUBR1 is a critical component of the mitotic checkpoint complex. In cells with low BUBR1 expression, this compound may be less effective as it can lead to reduced BUBR1 protein levels, thereby limiting the formation of the mitotic checkpoint complex and the induction of apoptosis.[4][6]
Q5: How does BUBR1 expression level affect cellular response to this compound?
Cell lines with high expression of the mitotic checkpoint protein BUBR1 tend to be more sensitive to this compound.[4][6] this compound promotes the formation of the mitotic checkpoint complex (MCC), leading to mitotic arrest and apoptosis.[4][6] In BUBR1-low cells, this compound can paradoxically reduce BUBR1 expression, potentially through ubiquitination and proteasomal degradation, which limits the formation of the MCC and reduces the drug's efficacy.[4][6]
Troubleshooting Guides
Issue 1: No or Weak Induction of Mitotic Arrest
Symptoms:
-
No significant increase in the G2/M population in cell cycle analysis after this compound treatment.
-
Lack of morphological changes associated with mitosis (e.g., rounded cells, condensed chromatin).
-
No increase in mitotic markers like phospho-histone H3 (p-H3) by Western blot or immunofluorescence.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between cell lines.[10] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for inducing mitotic arrest in your cell line. Mitotic arrest can be transient in some cell lines.[11] |
| Cell Line Insensitivity | Consider the expression levels of key proteins like PLK1 and BUBR1 in your cell line.[4][6] Low PLK1 expression or low BUBR1 levels can lead to reduced sensitivity.[4][6] You may need to screen different cell lines. |
| Drug Inactivity | Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment. |
| High Cell Confluency | High cell density can affect drug efficacy. Ensure cells are in the exponential growth phase and not overly confluent when treated. |
Issue 2: Unexpectedly High Cell Viability After this compound Treatment
Symptoms:
-
Cell viability assays (e.g., MTT, CellTiter-Glo) show minimal reduction in cell survival despite treatment with this compound at expected effective concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Activation of Survival Pathways | This compound-induced DNA damage can activate pro-survival pathways, including the ATR-mediated DNA damage response.[4][6] Co-treatment with an ATR inhibitor may be necessary to enhance cell death.[4][6] |
| Drug Resistance | Investigate potential resistance mechanisms such as MDR1 expression or mutations in the PLK1 gene.[7] Consider using a combination therapy approach to overcome resistance.[12] |
| p53 Status | The p53 status of your cell line can influence the apoptotic response to PLK1 inhibition. p53-deficient cells may rely more on other cell death pathways.[13] |
| Assay Interference | Ensure that the components of your cell viability assay are not interfering with this compound or being affected by the experimental conditions. Run appropriate controls. |
Issue 3: Inconsistent or No Detectable ATR Activation
Symptoms:
-
No increase in the phosphorylation of ATR (e.g., p-ATR Ser428) or its downstream target Chk1 (p-Chk1 Ser345) by Western blot.
-
No increase in γH2AX foci by immunofluorescence.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient DNA Damage | The level of DNA damage induced by this compound may not be sufficient to elicit a strong, detectable ATR response at the tested time points or concentrations. Try increasing the this compound concentration or extending the incubation time. |
| Timing of Analysis | The peak of ATR activation may be transient. Perform a time-course experiment to capture the optimal window for detecting phosphorylated ATR and its downstream targets. |
| Antibody Quality | Ensure the primary antibodies for p-ATR, p-Chk1, and γH2AX are validated for the application (Western blot, immunofluorescence) and are working correctly. Include positive controls (e.g., cells treated with a known DNA damaging agent like hydroxyurea or UV).[14] |
| Subcellular Localization | ATR activation occurs in the nucleus. Ensure your cell lysis and fractionation protocols are appropriate for detecting nuclear proteins. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Malignant Cell Lines (general) | Various | 14-21 | [6] |
| Non-malignant Cell Lines (general) | Non-cancerous | 82 | [6] |
| Colorectal Cancer PDOs | Colorectal Cancer | 518.86 ± 377.47 | [15] |
| BUBR1-high BTC cells (SNU2773) | Biliary Tract Cancer | More sensitive | [4][6] |
| BUBR1-low BTC cells (SNU869) | Biliary Tract Cancer | Less sensitive | [4][6] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment | This compound Concentration Range | Typical Incubation Time |
| Cell Viability Assays | 10 nM - 1 µM | 72 hours |
| Mitotic Arrest Analysis | 50 nM - 200 nM | 24 - 48 hours |
| Western Blot for PLK1 inhibition | 100 nM - 500 nM | 24 hours |
| ATR Activation Analysis | 100 nM - 1 µM | 24 - 48 hours |
Experimental Protocols
Protocol 1: Western Blot for Detecting PLK1 Inhibition and ATR Activation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and/or an ATR inhibitor for the specified duration. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PLK1 (Thr210), PLK1, p-ATR (Ser428), ATR, p-Chk1 (Ser345), Chk1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Immunofluorescence for Mitotic Arrest and DNA Damage (γH2AX)
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treatment: Treat cells with this compound and/or other compounds as required.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against a mitotic marker (e.g., phospho-histone H3 Ser10) and a DNA damage marker (e.g., γH2AX) overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Visualizations
Caption: this compound-induced PLK1 inhibition leads to mitotic arrest, DNA damage, and apoptosis, while also activating the ATR-mediated DNA damage response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bgmsglobal.com [bgmsglobal.com]
- 3. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 14. Phospho-ATR (Ser428) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. ascopubs.org [ascopubs.org]
Validation & Comparative
Plogosertib vs. Standard of Care in Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Plogosertib, an investigational Polo-like kinase 1 (PLK1) inhibitor, with the standard of care for colorectal cancer (CRC). The information is based on preclinical data and available clinical trial information.
Executive Summary
This compound (formerly CYC140) is a selective, orally bioavailable, and potent small molecule inhibitor of PLK1, a key regulator of mitosis.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for advanced colorectal cancer. In patient-derived organoid (PDO) models of CRC, this compound has shown greater sensitivity compared to standard chemotherapy agents.[3] Its mechanism of action involves inducing dysfunction in chromosome alignment, leading to a G2/M cell cycle arrest and subsequent apoptosis.[3] While direct comparative clinical trial data in colorectal cancer is not yet fully available, a Phase 1/2 study (NCT05358379) is currently recruiting patients, including a cohort with metastatic colorectal cancer.[4]
Data Presentation
Preclinical Efficacy in Patient-Derived Organoids (PDOs)
Recent preclinical data presented at the ASCO Gastrointestinal Cancers Symposium demonstrated the superior in vitro efficacy of this compound compared to standard-of-care chemotherapies in 14 patient-derived organoid models of colorectal cancer.[3]
| Compound | Mean IC50 (µM) |
| This compound | 0.519 |
| 5-Fluorouracil (5-FU) | 38.87 |
| Oxaliplatin | 37.78 |
| Table 1: Comparative in vitro efficacy of this compound and standard chemotherapy in CRC PDOs. Data from Zokaasadi, M. et al. (2025).[3] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in multiple stages of mitosis.[2] Inhibition of PLK1 disrupts the normal progression of the cell cycle, leading to a G2/M phase arrest and ultimately, apoptosis.[3]
Experimental Protocols
Patient-Derived Organoid (PDO) Viability Assay (CellTiter-Glo® 3D)
This protocol outlines the general steps for assessing the viability of colorectal cancer PDOs following treatment with this compound or standard-of-care agents.
-
PDO Culture: Fourteen CRC PDOs were generated from patients who underwent biopsy or resection for their primary or metastatic CRC.[3]
-
Treatment: PDOs were treated with this compound in a range of concentrations from 256pM to 100µM. Drug screens were also performed for 5-FU, oxaliplatin, and SN38.[3]
-
Incubation: The treated PDOs were incubated for 72 hours.[3]
-
Reagent Preparation: The CellTiter-Glo® 3D Reagent is thawed and equilibrated to room temperature.
-
Assay Procedure:
-
An equal volume of CellTiter-Glo® 3D Reagent is added to the volume of cell culture medium in each well of the assay plate.
-
The plate is mixed on an orbital shaker for 5 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Luminescence is read using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
In Vivo Patient-Derived Xenograft (PDX) Model
The in vivo efficacy of this compound was validated using a matched patient-derived xenograft model.
-
Model System: A matched PDX model was established from the same patient tissue used for the PDO cultures.[3]
-
Treatment Groups: Mice were randomized into a vehicle control group and a this compound treatment group.
-
Dosing Regimen: this compound was administered daily at a dose of 40 mg/kg via oral gavage for two weeks, on a 5 days on/2 days off schedule.[3]
-
Tumor Growth Monitoring: Tumor volume was measured regularly to assess treatment efficacy.
-
Outcome: this compound treatment led to significant tumor growth inhibition compared to the vehicle control, with no serious adverse effects observed.[3]
Cell Cycle Analysis by Flow Cytometry
To determine the mechanism of action, flow cytometry was used to analyze the cell cycle distribution of CRC cells following this compound treatment.
-
Cell Preparation: Colorectal cancer cells are seeded and treated with this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of each cell.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their DNA content. A typical gating strategy involves first gating on single cells based on forward and side scatter, followed by analysis of the DNA content histogram. This compound treatment results in an accumulation of cells in the G2/M phase.[3]
Standard of Care in Colorectal Cancer
The standard of care for colorectal cancer varies depending on the stage of the disease and the molecular characteristics of the tumor. For metastatic colorectal cancer (mCRC), systemic chemotherapy is the mainstay of treatment.
Commonly used first- and second-line chemotherapy regimens include:
-
FOLFOX: A combination of 5-fluorouracil (5-FU), leucovorin, and oxaliplatin.
-
FOLFIRI: A combination of 5-FU, leucovorin, and irinotecan.
These chemotherapy backbones are often combined with targeted therapies, such as:
-
Anti-VEGF agents (e.g., bevacizumab)
-
Anti-EGFR agents (e.g., cetuximab, panitumumab), for RAS wild-type tumors.
Clinical Development of this compound in Colorectal Cancer
This compound is currently being evaluated in a Phase 1/2 clinical trial for patients with advanced solid tumors and lymphoma (NCT05358379).[4] This study includes a cohort for patients with metastatic colorectal cancer, including those with KRAS mutations.[4] The primary objectives of the study are to assess the safety, tolerability, and preliminary efficacy of oral this compound.[4] As of the latest available information, results specific to the colorectal cancer cohort have not been publicly disclosed.
Conclusion
Preclinical evidence suggests that this compound is a promising therapeutic agent for colorectal cancer, demonstrating superior efficacy over standard chemotherapy agents in patient-derived models. Its mechanism of action, centered on the inhibition of the critical mitotic regulator PLK1, provides a strong rationale for its clinical development. The ongoing Phase 1/2 clinical trial will be crucial in determining the safety and efficacy of this compound in patients with advanced colorectal cancer and will define its potential role in the future treatment landscape for this disease. Further updates from the NCT05358379 trial are eagerly awaited by the research and clinical communities.
References
Plogosertib Demonstrates Potent Anti-Tumor Activity by Targeting a Key Regulator of Cell Division
A comprehensive analysis of preclinical data reveals Plogosertib, a selective Polo-like kinase 1 (PLK1) inhibitor, as a promising therapeutic agent for various malignancies, including colorectal and biliary tract cancers. Comparative studies with other PLK1 inhibitors and standard-of-care therapies highlight its potential to overcome existing treatment limitations.
This compound is an orally bioavailable small molecule that potently and selectively inhibits Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1] Overexpression of PLK1 is a common feature in many human cancers and is often associated with poor prognosis. By inhibiting PLK1, this compound disrupts the process of cell division, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in cancer cells.[2] This targeted mechanism of action makes this compound a promising candidate for cancer therapy.
Comparative Efficacy in Colorectal Cancer
Preclinical studies have demonstrated this compound's superior efficacy in colorectal cancer (CRC) models compared to standard chemotherapeutic agents. In patient-derived organoids (PDOs) from CRC patients, this compound exhibited significantly lower IC50 values (a measure of drug potency) than both 5-fluorouracil (5-FU) and oxaliplatin, two cornerstones of CRC chemotherapy.[3]
| Drug | Mean IC50 (± SD) in CRC PDOs |
| This compound | 518.86 ± 377.47 nM |
| 5-Fluorouracil (5-FU) | 38.87 ± 45.63 µM |
| Oxaliplatin | 37.78 ± 39.61 µM |
| Table 1: Comparative in vitro efficacy of this compound and standard-of-care chemotherapies in colorectal cancer patient-derived organoids (PDOs). Data sourced from ASCO Gastrointestinal Cancers Symposium 2025.[3] |
These promising in vitro results were further validated in in vivo studies using patient-derived xenograft (PDX) models of CRC. Oral administration of this compound at a dose of 40 mg/kg daily for two weeks resulted in significant tumor growth inhibition compared to the vehicle control, without causing serious adverse effects.[3][4] While direct head-to-head in vivo comparisons with specific percentage of tumor growth inhibition are not yet published, the potent in vitro data and significant in vivo activity suggest a strong therapeutic potential.
Activity in Biliary Tract Cancer and the Role of BUBR1
This compound has also shown significant antitumor effects in preclinical models of biliary tract cancer (BTC).[5] Studies have identified BUBR1, a key protein in the mitotic checkpoint, as a potential biomarker for predicting sensitivity to this compound.[6] BTC cells with high expression of BUBR1 were found to be more sensitive to this compound treatment.[7] This suggests that BUBR1 could be used to select patients who are most likely to benefit from this compound therapy, paving the way for a personalized medicine approach.
Comparison with Other PLK1 Inhibitors
This compound is one of several PLK1 inhibitors that have been evaluated in preclinical and clinical settings. Other notable PLK1 inhibitors include volasertib, rigosertib, and onvansertib. While all target the same kinase, differences in their chemical structures can lead to variations in potency, selectivity, and pharmacokinetic properties.
| PLK1 Inhibitor | Key Preclinical Findings in Colorectal Cancer Models |
| This compound | Superior in vitro potency compared to 5-FU and oxaliplatin in CRC PDOs; significant in vivo tumor growth inhibition in PDX models.[3] |
| Volasertib | Delayed tumor growth in HCT116 human colon cancer xenografts.[8] |
| Rigosertib | Exhibited greater cytotoxic effects in KRAS-mutant CRC cells and suppressed tumor growth in KRAS-mutant PDX models.[9] |
| Onvansertib | Showed superior activity in KRAS-mutant CRC cells and potent antitumor activity in combination with irinotecan in vivo.[10][11] |
| Table 2: Summary of preclinical findings for various PLK1 inhibitors in colorectal cancer models. |
While preclinical data for all these agents are promising, this compound's particularly low nanomolar IC50 in patient-derived models of CRC positions it as a highly potent candidate in this class of drugs.[3]
Mechanism of Action: Inducing Mitotic Arrest
This compound's primary mechanism of action involves the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to a prolonged arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical validation of this compound are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or control compounds.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Colony Formation Assay for Clonogenic Survival
The colony formation assay assesses the ability of single cells to undergo unlimited division and form colonies.
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Drug Treatment: Treat the cells with this compound or control compounds for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells).
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to remove RNA).
-
Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound has demonstrated significant preclinical efficacy in various cancer models, particularly in colorectal and biliary tract cancers. Its potent and selective inhibition of PLK1, leading to mitotic arrest and apoptosis, provides a strong rationale for its continued clinical development. The identification of potential biomarkers like BUBR1 may further enhance its therapeutic potential by enabling patient stratification. Comparative data suggests that this compound is a highly potent member of the PLK1 inhibitor class. Further clinical investigation is warranted to fully elucidate its therapeutic benefits and establish its role in the landscape of cancer treatment.
References
- 1. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PUBLICATION OF PRECLINICAL DATA SHOWING THAT this compound IS ACTIVE IN A HARD-TO-TREAT SUBTYPE OF LIVER CANCER - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 5. Cyclacel Pharmaceuticals Highlights Promising Preclinical Study on this compound for Treating Biliary Tract Cancer [quiverquant.com]
- 6. latinamericannewswire.com [latinamericannewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. PLK1 inhibitors for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Plogosertib's Synergistic Potential with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Plogosertib, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), is emerging as a promising candidate for combination cancer therapy. Preclinical evidence robustly demonstrates that this compound can act synergistically with standard-of-care chemotherapeutic agents, enhancing their anti-tumor efficacy and potentially overcoming resistance. This guide provides a comprehensive comparison of this compound's synergistic effects with various chemotherapy drugs, supported by experimental data, detailed protocols, and mechanistic insights.
Polo-like kinase 1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1] By inhibiting PLK1, this compound disrupts the mitotic progression of cancer cells, leading to cell cycle arrest and apoptosis.[1][2] This mechanism of action forms a strong basis for synergy with chemotherapies that also target cell division.
Synergistic Effects with Taxanes (Docetaxel and Paclitaxel)
Preclinical studies in triple-negative breast cancer (TNBC) models have shown significant synergy between PLK1 inhibitors, including this compound analogues, and taxanes like docetaxel and paclitaxel.[3][4][5][6][7][8]
Quantitative Data Summary
| PLK1 Inhibitor | Chemotherapy | Cancer Type | Cell Lines | Combination Index (CI) | Key Outcomes | Reference |
| GSK461364 (this compound analogue) | Docetaxel | Triple-Negative Breast Cancer | SUM149 | 0.70 | Decreased clonogenic potential and tumorsphere formation. | [3][5] |
| GSK461364 (this compound analogue) | Docetaxel | Triple-Negative Breast Cancer | SUM159 | 0.62 | Decreased clonogenic potential and tumorsphere formation. | [3][5] |
| Onvansertib (PLK1 Inhibitor) | Paclitaxel | Triple-Negative Breast Cancer | SUM149 | 0.54 | Synergistic growth inhibition. | [6] |
| Onvansertib (PLK1 Inhibitor) | Paclitaxel | Triple-Negative Breast Cancer | SUM159 | 0.54 | Synergistic growth inhibition. | [6] |
| Onvansertib (PLK1 Inhibitor) | Paclitaxel | Triple-Negative Breast Cancer | SUM159 Xenograft | Not Applicable | Significant decrease in tumor volume compared to single agents. | [3][5][6][7] |
A Combination Index (CI) < 1 indicates synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., SUM149, SUM159) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose range of this compound (or analogue) and the taxane (docetaxel or paclitaxel) individually to determine the IC50 values. For synergy assessment, cells are treated with combinations of the drugs at fixed ratios (e.g., based on their individual IC50 values).
-
Incubation: Treated cells are incubated for 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Clonogenic Assay
-
Cell Seeding: Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: Cells are treated with the PLK1 inhibitor and/or docetaxel at specified concentrations (e.g., IC25 of the PLK1 inhibitor and IC50 of docetaxel).[3]
-
Incubation: The plates are incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Colony Counting: The number of colonies (typically defined as >50 cells) is counted.
-
Analysis: The surviving fraction is calculated and compared between treatment groups to assess synergistic effects on clonogenic potential.[3]
Mechanism of Synergy with Taxanes
Taxanes function by stabilizing microtubules, leading to mitotic arrest. PLK1 is essential for the proper execution of mitosis. The combination of a PLK1 inhibitor like this compound with a taxane creates a dual assault on mitotic progression, leading to enhanced mitotic catastrophe and subsequent apoptosis in cancer cells.
This compound and Taxane Synergistic Mechanism
Synergistic Effects with Gemcitabine
Promising synergistic effects have also been observed when combining PLK1 inhibitors with the nucleoside analog gemcitabine, particularly in pancreatic cancer models.[6][8][9]
Quantitative Data Summary
| PLK1 Inhibitor | Chemotherapy | Cancer Type | Cell Lines | Key Outcomes | Reference |
| Onvansertib (PLK1 Inhibitor) | Gemcitabine | Pancreatic Cancer | PANC-1 Xenograft | Significantly potentiates gemcitabine-associated cell growth inhibition. | [6] |
| GSK461364A (this compound analogue) | Gemcitabine | Pancreatic Cancer | Panc-1 | Significantly potentiates anti-neoplastic activity. | [8][10] |
| Onvansertib (PLK1 Inhibitor) | Gemcitabine | Platinum-resistant Ovarian Carcinoma | Patient-derived xenografts | Significant increase in survival compared to single agents. | [6] |
Experimental Protocols
In Vivo Xenograft Study
-
Tumor Implantation: Human cancer cells (e.g., PANC-1) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment groups: vehicle control, this compound alone, gemcitabine alone, and the combination of this compound and gemcitabine.
-
Drug Administration: this compound is typically administered orally, while gemcitabine is given via intraperitoneal injection, following a predetermined dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumors from all groups are excised and weighed.
-
Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the combination therapy compared to single agents.
Mechanism of Synergy with Gemcitabine
Gemcitabine is a DNA synthesis inhibitor. The synergy with PLK1 inhibition is thought to arise from the modulation of key survival signaling pathways. PLK1 inhibition has been shown to suppress both the ERK1/2 and AKT1 pathways.[6][9] This leads to the upregulation of pro-apoptotic proteins Bim and Noxa, thereby sensitizing cancer cells to gemcitabine-induced apoptosis.[6][9]
This compound and Gemcitabine Synergy Pathway
Synergistic Effects with Cisplatin
Evidence also suggests a synergistic relationship between PLK1 inhibitors and the platinum-based chemotherapy agent, cisplatin, particularly in overcoming chemoresistance.
Quantitative Data Summary
| PLK1 Inhibitor | Chemotherapy | Cancer Type | Cell Lines | Key Outcomes | Reference |
| Onvansertib (PLK1 Inhibitor) | Cisplatin | Cisplatin-resistant Lung Adenocarcinoma | A549 | Strong synergistic effect in overcoming cisplatin resistance. | [11] |
| BI2536 (PLK1 Inhibitor) | Cisplatin | Gastric Cancer | SGC-7901/DDP (cisplatin-resistant) | Enhanced inhibitory effects on cell viability and invasion. | [12] |
Note: While synergy was observed with GSK461364 in some TNBC cell lines, it was not seen in cisplatin-sensitive SUM149 and SUM159 cells in a colony-forming assay.[3]
Experimental Protocols
Synergy Assessment in Chemoresistant Cells
-
Cell Culture: Cisplatin-resistant lung adenocarcinoma cells (e.g., A549/DDP) are cultured.
-
Drug Treatment: Cells are treated with onvansertib and cisplatin, alone and in combination, across a range of concentrations.
-
Viability/Apoptosis Assays: Cell viability is assessed using methods like the MTT assay, and apoptosis is measured via techniques such as Annexin V/PI staining and flow cytometry.
-
Synergy Calculation: The degree of synergy is quantified using methods like the Combination Index (CI) or by calculating a Q value, where Q > 1.15 indicates a synergistic effect.[11]
Mechanism of Synergy with Cisplatin
The combination of a PLK1 inhibitor with cisplatin appears to be particularly effective in chemoresistant cancers. The proposed mechanism involves the downregulation of the β-catenin/c-Myc signaling pathway by the PLK1 inhibitor, which can sensitize resistant cells to cisplatin-induced cell death.[11]
Workflow for Synergy Assessment
Conclusion
The preclinical data strongly support the synergistic potential of this compound in combination with various standard chemotherapeutic agents. The most compelling evidence lies in its combination with taxanes and gemcitabine, where the synergistic mechanisms are being elucidated. The ability of PLK1 inhibitors to overcome cisplatin resistance also presents a significant therapeutic opportunity. These findings provide a strong rationale for the continued clinical development of this compound in combination regimens for a variety of solid tumors. Further research is warranted to optimize dosing schedules and identify patient populations most likely to benefit from these promising combination therapies.
References
- 1. Co-targeting PLK1 and mTOR induces synergistic inhibitory effects against esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PLK1 inhibition enhances gemcitabine-induced apoptosis through PLK1-dependent ERK1/2-Bim and AKT1/Noxa signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer [scholarworks.indianapolis.iu.edu]
- 5. Plk1 Inhibitors and Abiraterone Synergistically Disrupt Mitosis and Kill Cancer Cells of Disparate Origin Independently of Androgen Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer | PLOS One [journals.plos.org]
- 7. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer [pubmed.ncbi.nlm.nih.gov]
- 8. Plk1 inhibition enhances the efficacy of gemcitabine in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Paclitaxel combined with Compound K inducing pyroptosis of non-small cell lung cancer cells by regulating Treg/Th17 balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capivasertib combines with docetaxel to enhance anti-tumour activity through inhibition of AKT-mediated survival mechanisms in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Precision Oncology: A Comparative Guide to Biomarkers for Predicting Plogosertib Response
For Immediate Release
[CITY, State] – November 7, 2025 – As the landscape of precision oncology evolves, the development of targeted therapies necessitates a deep understanding of predictive biomarkers to guide patient selection and optimize treatment outcomes. This guide provides a comprehensive comparison of biomarkers for predicting response to Plogosertib, a novel Polo-like kinase 1 (PLK1) inhibitor, and other PLK1 inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is a potent and selective oral inhibitor of PLK1, a key regulator of mitosis. Its mechanism of action involves the disruption of mitotic progression, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Preclinical and early clinical studies have identified several potential biomarkers that may predict sensitivity to this compound and other drugs targeting the PLK1 pathway. This guide will delve into these biomarkers, presenting available quantitative data, detailed experimental protocols for their detection, and a comparative analysis with alternative PLK1 inhibitors.
Key Predictive Biomarkers for PLK1 Inhibitors
Several molecular alterations have been investigated as potential predictors of response to PLK1 inhibitors. These include mutations in key oncogenes and tumor suppressors, expression levels of cell cycle-related proteins, and specific gene fusions.
Table 1: Overview of Potential Predictive Biomarkers for PLK1 Inhibitors
| Biomarker | This compound | Volasertib | Onvansertib | Rigosertib |
| KRAS Mutation | Potential sensitivity | Potential sensitivity | Associated with response | Potential sensitivity |
| p53 Mutation | Potential sensitivity | Associated with sensitivity (in vitro) | Potential sensitivity | Potential sensitivity |
| BUBR1 Expression | High expression associated with sensitivity (preclinical) | Data not available | Data not available | Data not available |
| ARID1A/SMARCA Mutations | Potential sensitivity | Data not available | Data not available | Data not available |
| DNAJ-PKAc Fusion | Associated with high sensitivity (preclinical) | Data not available | Data not available | Data not available |
Comparative Efficacy Data
The predictive power of these biomarkers is supported by a growing body of experimental data. While direct comparative trials are limited, preclinical and clinical data provide valuable insights into the potential of each biomarker for patient stratification.
Table 2: Quantitative Data on Biomarker Status and Response to PLK1 Inhibitors
| Drug | Biomarker | Cancer Type | Experimental Model | Key Finding | Citation |
| This compound | High BUBR1 Expression | Biliary Tract Cancer | Cell Lines | Higher anticancer effects in BUBR1-high cells compared to BUBR1-low cells. | [1] |
| This compound | DNAJ-PKAc Fusion | Fibrolamellar Carcinoma | Cell Lines | FLC cell lines with the fusion exhibit an EC50 between 3 nM and 15 nM, compared to 600-1900 nM in HCC cells without the fusion. | [2] |
| Volasertib | p53 Wild-Type | Non-Small Cell Lung Cancer | Cell Lines | p53 wild-type cells showed significantly lower IC50 values than p53 knockdown/mutant cells. | [3] |
| Onvansertib | KRAS Mutation | Metastatic Colorectal Cancer | Phase 1b/2 Clinical Trial | Objective Response Rate (ORR) of 35% in patients with KRAS mutations. | [4][5] |
| Rigosertib | p53 Activation | Myelodysplastic Syndrome | Primary Cells | Induced apoptosis and blocked cell cycle in CD34+ cells from MDS patients via p53 pathway activation. | [6] |
Signaling Pathways and Experimental Workflows
To visualize the interplay of these biomarkers and the mechanism of action of PLK1 inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for biomarker analysis.
Caption: PLK1 signaling pathway and points of intervention.
Caption: Experimental workflow for biomarker analysis.
Detailed Experimental Protocols
Accurate and reproducible biomarker detection is paramount for clinical decision-making. The following sections provide detailed methodologies for the key experiments cited in this guide.
Immunohistochemistry (IHC) for BUBR1 Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) for 20 minutes.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, followed by blocking with normal goat serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against BUBR1 (e.g., Abcam, cat# ab12345) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: The percentage of positively stained tumor cells and the intensity of staining are evaluated to determine an expression score.
Next-Generation Sequencing (NGS) for KRAS, p53, ARID1A, and SMARCA4 Mutations
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.
-
Target Enrichment: A custom panel of probes is used to capture the exons of the target genes (KRAS, TP53, ARID1A, SMARCA4).
-
Sequencing: The enriched library is sequenced on an NGS platform (e.g., Illumina NovaSeq).
-
Data Analysis: Sequencing reads are aligned to the human reference genome. Variant calling algorithms are used to identify single nucleotide variants (SNVs), insertions, and deletions.
-
Annotation and Interpretation: Identified variants are annotated with information from various databases to determine their potential pathogenicity and clinical significance.
Quantitative PCR (qPCR) for DNAJ-PKAc Fusion Detection
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from tumor tissue, and reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Primer and Probe Design: Specific primers and a fluorescently labeled probe are designed to span the fusion junction of the DNAJ-PKAc chimeric transcript.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA, primers, probe, and a qPCR master mix.
-
Amplification and Detection: The reaction is run on a real-time PCR instrument. The amplification of the fusion transcript is monitored in real-time by detecting the fluorescence signal from the probe.
-
Quantification: The expression level of the fusion transcript is quantified relative to a reference gene.
Conclusion and Future Directions
The identification of predictive biomarkers is crucial for the successful clinical development and application of targeted therapies like this compound. While promising candidates have been identified, further validation in prospective clinical trials is necessary to establish their definitive roles in guiding treatment decisions. The integration of multi-omic approaches, combining genomic, transcriptomic, and proteomic data, will likely lead to the development of more robust and accurate predictive models for PLK1 inhibitor response. This will ultimately enable a more personalized approach to cancer treatment, ensuring that patients receive the most effective therapies based on the unique molecular profile of their tumors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Volasertib for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. asco.org [asco.org]
- 6. Rigosertib as a selective anti-tumor agent can ameliorate multiple dysregulated signaling transduction pathways in high-grade myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
BUBR1 Expression: A Predictive Biomarker for Plogosertib Efficacy in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The Polo-like kinase 1 (PLK1) inhibitor, Plogosertib, has emerged as a promising therapeutic agent in oncology. Recent preclinical evidence has identified the mitotic checkpoint serine/threonine-protein kinase BUBR1 as a potential predictive biomarker for this compound's efficacy. This guide provides a comprehensive comparison of this compound with other PLK1 inhibitors, focusing on the role of BUBR1 expression in predicting treatment response, supported by available experimental data.
Executive Summary
This compound is a selective and potent inhibitor of PLK1, a key regulator of mitosis.[1][2][3] Overexpression of PLK1 is a common feature in various cancers and is often associated with poor prognosis.[1] this compound induces mitotic arrest and apoptosis in cancer cells by disrupting the function of PLK1.[3] A pivotal preclinical study has demonstrated a strong correlation between high expression of the mitotic checkpoint protein BUBR1 and increased sensitivity to this compound in biliary tract cancer (BTC) cell lines.[2][3][4] This suggests that BUBR1 could serve as a valuable biomarker to select patients who are most likely to benefit from this compound therapy. This guide will delve into the mechanism of action, comparative efficacy, and the experimental basis for considering BUBR1 as a predictive biomarker for this compound.
Mechanism of Action: PLK1 Inhibition and the Role of BUBR1
Polo-like kinase 1 (PLK1) is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokine-sis. Its inhibition leads to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells.
BUBR1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. The SAC prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. High levels of BUBR1 are indicative of a robust SAC.
The proposed mechanism for the predictive power of BUBR1 for this compound sensitivity lies in the differential reliance of cancer cells on PLK1 in the context of SAC integrity. It is hypothesized that cancer cells with high BUBR1 expression have a more stringent SAC and are therefore more sensitive to the mitotic disruption caused by PLK1 inhibition. In contrast, cells with low BUBR1 expression may have a weaker SAC and be more prone to mitotic slippage, allowing them to escape the lethal consequences of PLK1 inhibition.
Comparative Performance: this compound vs. Other PLK1 Inhibitors
While direct comparative studies of this compound against other PLK1 inhibitors in BUBR1-stratified cancer models are limited, we can infer performance based on their reported half-maximal inhibitory concentrations (IC50) in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound and Other PLK1 Inhibitors
| Drug | Target | Cancer Type | Cell Line/Model | BUBR1 Status | IC50 / IC90 (nM) | Reference |
| This compound | PLK1 | Biliary Tract Cancer | BUBR1-high (SNU-2773, SNU-478) | High | Higher anticancer effects observed (specific IC50 not available) | [2][3] |
| Biliary Tract Cancer | BUBR1-low (SNU-869, SNU-245) | Low | Lower anticancer effects observed (specific IC50 not available) | [2][3] | ||
| Colorectal Cancer | Patient-Derived Organoids | Not Specified | IC90 = 518.86 | [1] | ||
| Volasertib | PLK1 | Various | Multiple Cell Lines | Not Specified | 11 - 37 | [5][6] |
| Onvansertib | PLK1 | Various | Multiple Cell Lines | Not Specified | ~2 - 50 | [7] |
| Rigosertib | PLK1, PI3K | Various | Multiple Cell Lines | Not Specified | 9 - 100+ | [7] |
Note: IC50 values are highly dependent on the cell line and assay conditions. Direct comparisons should be made with caution. The key finding for this compound is the differential sensitivity based on BUBR1 expression, a factor not typically reported for other PLK1 inhibitors.
Preclinical Evidence for BUBR1 as a Predictive Biomarker
A key study investigated the antitumor effects of this compound in a panel of nine biliary tract cancer (BTC) cell lines. The findings demonstrated that BTC cells with high BUBR1 expression (SNU-2773 and SNU-478) exhibited significantly higher sensitivity to this compound monotherapy compared to cells with low BUBR1 expression (SNU-869 and SNU-245).[2][3]
Experimental Workflow:
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the evaluation of this compound and BUBR1.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or other inhibitors for 72 hours.
-
MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[8][9]
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells per well in a 6-well plate) is seeded.
-
Drug Treatment: Cells are treated with the drug for a specified period (e.g., 24 hours), after which the drug-containing medium is replaced with fresh medium.
-
Incubation: Plates are incubated for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.[10][11]
Western Blot for BUBR1 Expression
This technique is used to detect and quantify the amount of BUBR1 protein in cell lysates.
-
Protein Extraction: Cells are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for BUBR1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[12][13][14][15]
Clinical Perspective and Future Directions
While the preclinical data are compelling, clinical validation is essential to establish BUBR1 as a robust predictive biomarker for this compound. To date, there are no reported clinical trials that have specifically stratified patients based on BUBR1 expression for treatment with this compound or other PLK1 inhibitors.
Initial Phase 1 clinical trial data for oral this compound have shown that the compound is well-tolerated, with clinical benefits observed in patients with various solid tumors, including biliary tract cancer.[2][16][17] Future clinical studies should incorporate mandatory BUBR1 testing to retrospectively and prospectively evaluate its predictive value.
Logical Relationship:
Conclusion
The preclinical evidence strongly suggests that BUBR1 expression is a promising predictive biomarker for sensitivity to the PLK1 inhibitor this compound, particularly in biliary tract cancer. The clear correlation between high BUBR1 levels and enhanced anticancer effects provides a strong rationale for the clinical investigation of this biomarker. For researchers and drug development professionals, the integration of BUBR1 analysis into preclinical and clinical studies of this compound and other PLK1 inhibitors is highly recommended to advance personalized medicine approaches in oncology. Further research is warranted to validate these findings in a broader range of cancer types and to establish standardized methodologies for BUBR1 assessment in a clinical setting.
References
- 1. New Cancer Drug Shows Promise Against Aggressive Biliary Tract Cancer | CYCC Stock News [stocktitan.net]
- 2. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PRECLINICAL DATA SHOWING THAT CANCER OF THE BILIARY TRACT IS SENSITIVE TO this compound - BioSpace [biospace.com]
- 3. Cyclacel Pharmaceuticals, Inc. Announces Preclinical Data Showing That Cannabis of the Biliary Tract Cancer Is Sensitive to this compound | MarketScreener [marketscreener.com]
- 4. jove.com [jove.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clonogenic Assay [bio-protocol.org]
- 11. Clonogenic Assay [en.bio-protocol.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. www_test.abcepta.com [www_test.abcepta.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclacel to Receive New European Patent for this compound Compositions [synapse.patsnap.com]
A Comparative Guide to Oral vs. Intravenous Plogosertib Administration for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oral and intravenous administration routes for the Polo-like kinase 1 (PLK1) inhibitor, Plogosertib. While clinical development has predominantly focused on an oral formulation, this document aims to provide a thorough analysis of the available data and offer insights into the potential characteristics of an intravenous formulation by drawing comparisons with other PLK1 inhibitors.
This compound is a potent and selective inhibitor of PLK1, a key regulator of mitosis.[1] Overexpression of PLK1 is observed in numerous cancers and is often associated with a poor prognosis, making it a compelling target for cancer therapy.[2][3] this compound has demonstrated significant antitumor activity in preclinical models and is currently under investigation in Phase 1/2 clinical trials for solid tumors and leukemias.[2][4]
Data Presentation: A Focus on Oral this compound
Currently, there is a notable absence of publicly available data regarding the intravenous administration of this compound. Preclinical and clinical studies have centered on its oral formulation. The following tables summarize the available quantitative data for oral this compound.
In Vitro Efficacy of Oral this compound
| Cancer Type | Model | Metric | Value | Reference |
| Colorectal Cancer | Patient-Derived Organoids (PDOs) | IC50 | 518.86 ± 377.47 nM | [5] |
| Malignant Cell Lines | Various | IC50 | 14-21 nM | [1] |
| Non-malignant Cell Lines | Various | IC50 | 82 nM | [1] |
In Vivo Efficacy of Oral this compound
| Cancer Type | Model | Dosage | Outcome | Reference |
| Colorectal Cancer | Patient-Derived Xenograft (PDX) | 40 mg/kg daily (oral gavage) for 2 weeks (5 days/week) | Significant tumor growth inhibition compared to vehicle, with no serious adverse effects. | [4] |
| Acute Leukemia & Solid Tumors | Xenograft Models | 40 mg/kg daily (oral gavage) | Tumor growth inhibition. | [1] |
Comparative Pharmacokinetics: Insights from other PLK1 Inhibitors
To provide a comparative context, the following table presents pharmacokinetic data for other PLK1 inhibitors that have been evaluated in both oral and intravenous formulations. This data can help infer the potential advantages and disadvantages of each route for a compound like this compound.
| Drug | Administration | Tmax | T½ | Bioavailability (F) | Key Findings | Reference |
| Rigosertib | Oral | ~1 h | 2.79 ± 1.23 h | 35% (fasting), 14% (fed) | Food significantly reduces absorption. | [6] |
| Intravenous | N/A | 3.25 ± 0.97 h | N/A | Rapid plasma distribution. | [5][6] | |
| Volasertib | Oral / IV | - | - | - | Can be administered orally or via intravenous infusion. | [7] |
| BI 2536 | Oral | - | 1.4 h | 8.2% | Not suitable for oral administration. | [3] |
| Intravenous | - | 0.69 h | N/A | Administered intravenously in clinical studies. | [3] |
This comparative data highlights that oral bioavailability can be a significant challenge for PLK1 inhibitors, with food potentially impacting absorption. Intravenous administration ensures 100% bioavailability, but at the cost of patient convenience and the need for clinical visits for administration.
Experimental Protocols
In Vivo Xenograft Model for Oral this compound Efficacy
Objective: To evaluate the in vivo antitumor activity of orally administered this compound in a patient-derived xenograft (PDX) model of colorectal cancer.[4]
Animal Model: Immunocompromised mice bearing subcutaneously implanted colorectal cancer PDXs.
Treatment Groups:
-
Vehicle control (administered orally)
-
This compound (40 mg/kg, administered daily via oral gavage)
Procedure:
-
Tumor fragments from a colorectal cancer patient were surgically implanted into the flanks of immunocompromised mice.
-
Once tumors reached a predetermined size, mice were randomized into treatment and control groups.
-
This compound was administered daily by oral gavage for two consecutive weeks, with a two-day break each week (5 days on, 2 days off).
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., cell cycle analysis by flow cytometry).
-
Animal well-being was monitored throughout the experiment for any signs of toxicity.
Endpoint: The primary endpoint was tumor growth inhibition, calculated by comparing the tumor volumes in the this compound-treated group to the vehicle-treated group.
Cell Viability Assay for In Vitro this compound Efficacy
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in patient-derived organoids (PDOs) from colorectal cancer.[5]
Model: 3D colorectal cancer PDOs.
Procedure:
-
PDOs were seeded in 96-well plates.
-
This compound was added to the wells in a series of increasing concentrations.
-
The plates were incubated for a specified period (e.g., 72 hours).
-
Cell viability was assessed using a commercially available assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
-
The luminescence signal was read using a plate reader.
Data Analysis: The IC50 value was calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
PLK1 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclacel to Receive New European Patent for this compound Compositions [synapse.patsnap.com]
- 5. Phase 1 study of intravenous rigosertib (ON 01910.Na), a novel benzyl styryl sulfone structure producing G2/M arrest and apoptosis, in adult patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Clinical Trial of Oral Rigosertib in Patients with Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Volasertib - Wikipedia [en.wikipedia.org]
Plogosertib Clinical Trial Analysis: A Comparative Guide for Researchers
Plogosertib (formerly CYC140), a selective inhibitor of Polo-like kinase 1 (PLK1), is an investigational agent in early-stage clinical development for the treatment of various advanced cancers. This guide provides a comparative analysis of available this compound data alongside other PLK1 inhibitors that have been evaluated in clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape of PLK1 inhibition.
Executive Summary
Polo-like kinase 1 (PLK1) is a critical regulator of mitosis, and its overexpression is implicated in the proliferation of numerous cancer types, making it an attractive target for therapeutic intervention. This compound is a potent and selective PLK1 inhibitor that has demonstrated promising preclinical activity. However, a notable scarcity of publicly available quantitative data from its ongoing clinical trials limits a direct statistical comparison with more clinically advanced PLK1 inhibitors such as Volasertib, Rigosertib, and BI 2536. This guide summarizes the available preclinical and limited clinical information for this compound and contrasts it with the clinical trial data of other key PLK1 inhibitors.
This compound: Mechanism of Action and Preclinical Data
This compound is an ATP-competitive inhibitor of PLK1, a serine/threonine kinase essential for mitotic progression.[1] By inhibiting PLK1, this compound disrupts critical steps in cell division, including centrosome maturation, spindle formation, and chromosome segregation, ultimately leading to mitotic arrest and apoptosis in cancer cells.[2] PLK1 is overexpressed in a variety of tumors, and this overexpression often correlates with poor prognosis.[2]
Preclinical studies have demonstrated this compound's potent anti-proliferative activity across a range of cancer cell lines. In patient-derived organoids from colorectal cancer (CRC), this compound exhibited significantly lower IC50 values (518.86 ± 377.47 nM) compared to standard-of-care agents 5-Fluorouracil (5-FU) (38.87 ± 45.63 µM) and oxaliplatin (37.78 ± 39.61 µM).[3] Furthermore, in vivo studies using patient-derived xenograft (PDX) models of CRC showed that this compound treatment led to significant tumor growth inhibition without causing serious adverse effects.[3]
Initial data from a Phase 1 dose-escalation study suggest that oral this compound is well-tolerated with no dose-limiting toxicities observed across five dosing schedules.[4][5][6][7] Clinical benefit has been reported in patients with adenoid cystic, biliary tract, ovarian, and squamous cell sinus cancers.[4][6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PLK1 signaling pathway targeted by this compound and a general workflow for evaluating PLK1 inhibitors in preclinical models.
Caption: PLK1 Signaling Pathway Inhibition by this compound.
Caption: Preclinical Evaluation Workflow for PLK1 Inhibitors.
Comparative Analysis of PLK1 Inhibitors in Clinical Trials
Due to the limited availability of clinical data for this compound, this section focuses on the clinical trial results of other PLK1 inhibitors to provide a comparative context.
| Drug | Phase | Cancer Type(s) | Key Efficacy Results | Key Adverse Events |
| This compound | Phase 1/2 | Advanced Solid Tumors and Lymphoma | Data not yet publicly available. Clinical benefit observed in some patients.[4][6][7] | Generally well-tolerated in initial dose-escalation.[4][5][6][7] |
| Volasertib | Phase 3 | Acute Myeloid Leukemia (AML) | Phase 2 (with LDAC): ORR: 31% vs 13.3% for LDAC alone; Median OS: 8.0 vs 5.2 months.[8][9] Phase 3 (with LDAC): Did not meet primary endpoint of improved OS (Median OS: 5.6 vs 6.5 months for placebo + LDAC).[8] | Febrile neutropenia, infections, gastrointestinal AEs.[8] |
| Rigosertib | Phase 3 | Myelodysplastic Syndromes (MDS) | INSPIRE Trial: Did not meet primary endpoint of improved OS (Median OS: 6.4 vs 6.3 months for physician's choice).[10][11][12][13][14] | Generally well-tolerated, with a similar profile of serious adverse events in both study arms.[10][11][12][14] |
| BI 2536 | Phase 2 | Non-Small Cell Lung Cancer (NSCLC) | Monotherapy: 4.2% partial response; Median PFS: 7-8.3 weeks; Median OS: 28.7 weeks.[15] | Neutropenia, fatigue, nausea.[15] |
Experimental Protocols of Comparative Agents
Volasertib (Phase 3 POLO-AML-2 Trial)
-
Patient Population: Patients aged 65 years or older with previously untreated AML who were ineligible for intensive induction therapy.
-
Dosing Regimen: Volasertib (350 mg) administered as a 1-hour intravenous infusion on days 1 and 15 of a 28-day cycle, in combination with low-dose cytarabine (LDAC; 20 mg subcutaneously twice daily on days 1-10).[8]
-
Primary Endpoint: Objective Response Rate (ORR).
-
Key Secondary Endpoint: Overall Survival (OS).[8]
Rigosertib (Phase 3 INSPIRE Trial)
-
Patient Population: Patients with higher-risk MDS who had progressed on, failed to respond to, or relapsed after treatment with a hypomethylating agent.
-
Dosing Regimen: Rigosertib (1800 mg) administered via a 72-hour continuous intravenous infusion every 2 weeks for the first 8 cycles, then every 4 weeks.[12]
BI 2536 (Phase 2 NSCLC Trial)
-
Patient Population: Patients with stage IIIB/IV NSCLC who had relapsed after or failed chemotherapy.
-
Dosing Regimen: Intravenous BI 2536 on either day 1 (200 mg) or days 1-3 (50 or 60 mg) of a 21-day cycle.[15]
-
Primary Endpoint: Objective Response Rate.
-
Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[15]
Conclusion
This compound holds promise as a selective PLK1 inhibitor, with encouraging preclinical data demonstrating its potential as a targeted cancer therapy. However, the current lack of mature clinical trial data makes a definitive comparison with other PLK1 inhibitors challenging. While agents like Volasertib and Rigosertib have advanced to Phase 3 trials, they have yet to demonstrate a significant survival benefit in their respective indications. The modest efficacy and associated toxicities of earlier PLK1 inhibitors highlight the need for novel agents with improved therapeutic windows. As data from the ongoing Phase 1/2 trial of this compound (NCT05358379) become available, a clearer picture of its clinical potential and its position within the landscape of PLK1 inhibitors will emerge. Researchers are encouraged to monitor upcoming scientific meetings and publications for updates on this developing agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bgmsglobal.com [bgmsglobal.com]
- 3. This compound demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 4. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PUBLICATION OF PRECLINICAL DATA SHOWING THAT this compound IS ACTIVE IN A HARD-TO-TREAT SUBTYPE OF LIVER CANCER - BioSpace [biospace.com]
- 5. Cyclacel Pharmaceuticals Highlights Promising Preclinical Study on this compound for Treating Biliary Tract Cancer [quiverquant.com]
- 6. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PRECLINICAL DATA [globenewswire.com]
- 7. Cyclacel Announces Notice of Intention to Grant New European Patent Covering this compound Pharmaceutical Compositions - BioSpace [biospace.com]
- 8. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Volasertib for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. symbiopharma.com [symbiopharma.com]
- 11. globenewswire.com [globenewswire.com]
- 12. targetedonc.com [targetedonc.com]
- 13. onclive.com [onclive.com]
- 14. Controlled Study of Rigosertib Versus Physician's Choice of Treatment in MDS Patients After Failure of an HMA [clin.larvol.com]
- 15. The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Plogosertib: A Comparative Analysis of a Novel PLK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation of published studies on Plogosertib (CYC140), a selective and potent Polo-like kinase 1 (PLK1) inhibitor. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is an ATP-competitive inhibitor of PLK1, a key regulator of mitosis.[1][2] Inhibition of PLK1 by this compound disrupts the formation of the mitotic spindle, leading to a prolonged mitotic arrest at the G2/M phase of the cell cycle.[1][3] This ultimately induces apoptosis (programmed cell death) in cancer cells, which are often highly dependent on PLK1 for their rapid proliferation.[1][4]
Signaling Pathway of this compound's Action
References
A Preclinical Comparative Guide to Plogosertib and Other PLK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data available for Plogosertib, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, with other notable PLK1 inhibitors: Volasertib, Rigosertib, and Onvansertib. The information is intended to be an objective resource for researchers in oncology and drug development, presenting key experimental data to facilitate informed comparisons.
Mechanism of Action: Targeting the Mitotic Engine
Polo-like kinase 1 (PLK1) is a critical regulator of cell division, playing a pivotal role in centrosome maturation, spindle formation, and cytokinesis. Its overexpression in various cancers is often associated with poor prognosis, making it an attractive target for anticancer therapies. This compound and its counterparts are competitive inhibitors of PLK1, binding to its ATP-binding site and disrupting the mitotic process. This inhibition leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis in cancer cells.[1]
Below is a diagram illustrating the central role of PLK1 in mitosis and the mechanism of action of PLK1 inhibitors.
Caption: PLK1's role in mitosis and its inhibition by drugs like this compound.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro potency of this compound and other PLK1 inhibitors across various cancer cell lines and patient-derived models. The half-maximal inhibitory concentration (IC50) is a measure of the drug's effectiveness in inhibiting biological or biochemical functions.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Model | IC50 / IC90 (nM) | Reference |
| Colorectal Cancer | Patient-Derived Organoids (PDOs) | IC90 = 518.86 | |
| Biliary Tract Cancer | SNU-2773, SNU-478 (BUBR1-high) | Higher anticancer effects | |
| Biliary Tract Cancer | SNU-869, SNU-245 (BUBR1-low) | Lower anticancer effects |
Table 2: In Vitro Efficacy of Volasertib
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Pediatric Cancers | PPTP Panel (Median) | 14.1 | [2][3] |
| Pediatric Cancers | CHLA-136 | 6.0 | [2] |
| Pediatric Cancers | Rh18 | 135 | [2] |
Table 3: In Vitro Efficacy of Rigosertib
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Lung Adenocarcinoma | A549 | Lower sensitivity | [4] |
| Breast Cancer | MCF-7 | Moderate sensitivity | [4] |
| Breast Cancer | MDA-MB-231 | Moderate sensitivity | [4] |
| Multiple Myeloma | RPMI 8226 | Most resistant | [4] |
| Glioblastoma | U87-MG | Most resistant | [4] |
Table 4: In Vitro Efficacy of Onvansertib
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| KRAS-mutant Colorectal Cancer | Isogenic cells | Superior activity vs KRAS-wt | [5][6] |
| Head and Neck Squamous Cell Carcinoma | HNSCC cell lines | Nanomolar range | [7] |
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
The following tables summarize the in vivo efficacy of this compound and other PLK1 inhibitors in various xenograft and patient-derived xenograft (PDX) models.
Table 5: In Vivo Efficacy of this compound
| Cancer Type | Model | Dosing Regimen | Outcome | Reference |
| Colorectal Cancer | Patient-Derived Xenograft (PDX) | 40 mg/kg, oral, daily for 2 weeks | Significant tumor growth inhibition | |
| Fibrolamellar Carcinoma | Patient-Derived Xenograft (PDX) | Not specified | Significantly reduced FLC growth |
Table 6: In Vivo Efficacy of Volasertib
| Cancer Type | Model | Dosing Regimen | Outcome | Reference |
| Pediatric Solid Tumors | Xenografts | 30 mg/kg, IV, q7dx3 | Regressions in several models | [2][3] |
| Acute Lymphoblastic Leukemia | Xenografts | 15 mg/kg, IV, q7dx3 | Regressions in some models | [2][3] |
| Glioma | Intracranial Xenografts | Not specified | Combination with radiation significantly inhibited tumor growth | [8] |
Table 7: In Vivo Efficacy of Rigosertib
| Cancer Type | Model | Dosing Regimen | Outcome | Reference |
| Melanoma | Immunocompetent mouse model | 300 mg/kg | ~50% tumor growth inhibition (monotherapy) | [9] |
Table 8: In Vivo Efficacy of Onvansertib
| Cancer Type | Model | Dosing Regimen | Outcome | Reference |
| KRAS-mutant Colorectal Cancer | Xenograft | Not specified | Potent antitumor activity in combination with irinotecan | [5][6] |
| Head and Neck Squamous Cell Carcinoma | Experimental HNSCC in mice | Not specified | Inhibited tumor growth | [7] |
Pharmacokinetic Profiles
A summary of key pharmacokinetic parameters for each inhibitor is presented below. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drugs.
Table 9: Preclinical Pharmacokinetic Parameters
| Inhibitor | Species | Key Parameters | Reference |
| This compound | Not specified | Not specified | - |
| Volasertib | Mouse | Tolerated higher systemic exposure than humans | [2][3] |
| Rigosertib | Human | t½ ≈ 2 hours | [10] |
| Onvansertib | Human | t½ ≈ 14 hours | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure transparency and reproducibility.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of the PLK1 inhibitor.
-
Incubation: Plates are incubated for a specified period (typically 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
In Vivo Tumor Xenograft Study
This model is used to evaluate the efficacy of a drug on tumor growth in a living organism.
Caption: General workflow for an in vivo tumor xenograft study.
Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomly assigned to treatment groups (vehicle control and different doses of the PLK1 inhibitor).
-
Drug Administration: The drug is administered according to a specific dosing schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.
Western Blot Analysis
This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract.
Caption: Key steps involved in a Western blot analysis.
Protocol:
-
Sample Preparation: Proteins are extracted from cells or tissues using a lysis buffer.
-
Protein Quantification: The total protein concentration in each sample is determined to ensure equal loading.
-
Gel Electrophoresis: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest. This is followed by incubation with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and binds to the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP enzyme to produce light. The light is captured by an imaging system, revealing bands corresponding to the target protein.
References
- 1. This compound demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 2. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor Volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial testing (stage 1) of the Polo-like kinase inhibitor volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Plogosertib: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the antineoplastic agent, Plogosertib.
This document outlines the necessary procedures for the safe disposal of this compound, a potent, orally active ATP-competitive PLK1 inhibitor used in cancer research.[1][2][3] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, proper disposal is not just a procedural matter but a critical safety and environmental responsibility.
Key Hazard and Storage Information
All quantitative data regarding the hazards and storage of this compound are summarized below.
| Category | Information | Reference |
| GHS Classification | Acute toxicity, Oral (Category 4) | [4] |
| Acute aquatic toxicity (Category 1) | [4] | |
| Chronic aquatic toxicity (Category 1) | [4] | |
| Hazard Statements | H302: Harmful if swallowed. | [4] |
| H410: Very toxic to aquatic life with long lasting effects. | [4] | |
| Storage (Powder) | -20°C | [4] |
| Storage (in Solvent) | -80°C | [1][4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [4] |
Experimental Protocol: this compound Disposal Procedure
The following step-by-step methodology is based on established guidelines for the disposal of hazardous and antineoplastic drugs.[5][6][7]
1. Personal Protective Equipment (PPE):
-
Wear double chemotherapy gloves.
-
Don a solid-front barrier gown.
-
Use safety goggles or a full-face shield.
-
If there is a risk of aerosol generation, work within a chemical fume hood or other suitable containment device.[7]
2. Waste Segregation and Categorization:
-
Bulk Chemotherapy Waste: This includes any amount of this compound that is more than 3% of the original quantity, such as unused or expired vials, and materials used to clean up large spills.[8]
-
Trace Chemotherapy Waste: This category includes items with residual amounts (less than 3%) of this compound, such as empty vials, syringes, gloves, gowns, and absorbent pads.[8]
3. Disposal of Bulk this compound Waste:
-
All bulk this compound waste must be disposed of as hazardous chemical waste.
-
Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container. These containers are often black.[8][9]
-
Do not mix with other laboratory waste streams.[5]
-
Arrange for pickup and disposal through a licensed hazardous waste management vendor. The disposal method should be incineration at a permitted facility.[10]
4. Disposal of Trace this compound Waste:
-
Place all trace this compound waste into a designated, puncture-resistant, and clearly labeled "Trace Chemotherapy Waste" container. These containers are typically yellow.[9]
-
Used syringes and needles should be placed directly into a designated sharps container for chemotherapy waste. Do not recap needles.[5]
-
Once full, these containers should be collected by a licensed medical waste disposal service for incineration.[9]
5. Spill Management:
-
In case of a spill, cordon off the area.
-
Use a chemotherapy spill kit to clean the affected area, following the kit's instructions.
-
All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of accordingly.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|1137212-79-3|MSDS [dcchemicals.com]
- 5. web.uri.edu [web.uri.edu]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. amsmedwaste.com [amsmedwaste.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling Plogosertib
For researchers, scientists, and drug development professionals working with Plogosertib, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, adherence to strict safety protocols is paramount.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given that this compound is an anti-cancer agent, it should be handled with the same precautions as other cytotoxic compounds.[1] The following personal protective equipment is recommended to minimize exposure.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended. Change gloves regularly and immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes. |
| Body Protection | A disposable, solid-front, back-closure chemotherapy gown with long sleeves and elastic or knit cuffs should be worn. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of this compound or when there is a risk of aerosol generation. |
Quantitative Safety Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to handle it as a potent compound. In the absence of a defined OEL, the principle of "As Low As Reasonably Achievable" (ALARA) should be strictly followed. For novel compounds with limited toxicological data, an occupational exposure banding (OEB) approach is often used. Given its cytotoxic nature and potent cellular activity, this compound would likely fall into a high-potency category, requiring stringent containment and handling procedures.
Experimental Protocols
Detailed methodologies for the preparation and handling of this compound for in vitro and in vivo studies are crucial for both experimental success and personnel safety.
In Vitro Handling Protocol (Example for Cell Culture Studies)
-
Preparation of Stock Solution:
-
All handling of solid this compound should be performed in a certified chemical fume hood or a Class II Type B2 biological safety cabinet.
-
Wear full PPE as described in the table above.
-
To prepare a stock solution, dissolve this compound powder in a suitable solvent such as DMSO to the desired concentration (e.g., 10 mM).[1]
-
Use positive displacement pipettes or dedicated tips to handle the viscous DMSO stock solution.
-
-
Dilution and Addition to Cell Culture:
-
Perform serial dilutions of the stock solution in sterile cell culture medium inside a biological safety cabinet.
-
When adding the diluted this compound to cell cultures, do so carefully to avoid splashes or aerosols.
-
All disposables that come into contact with this compound (e.g., pipette tips, tubes, flasks) should be treated as cytotoxic waste.
-
In Vivo Handling Protocol (Example for Animal Studies)
-
Formulation Preparation:
-
Prepare the dosing formulation in a chemical fume hood or biological safety cabinet.
-
An example formulation for oral gavage involves suspending this compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Ensure the formulation is homogenous before administration.
-
-
Animal Dosing:
-
Animal handling and dosing should be conducted in a designated area, preferably within a ventilated cabinet or a room with single-pass air.
-
Wear appropriate PPE, including double gloves and a lab coat.
-
Utilize proper animal restraint techniques to minimize movement and potential for spills during dosing.
-
After dosing, animals should be housed in cages clearly labeled as containing an animal treated with a cytotoxic agent.
-
-
Handling of Animal Waste:
-
Animal bedding, feces, and urine from treated animals should be handled as cytotoxic waste for a specified period post-administration (typically at least 48-72 hours, but institutional guidelines should be followed).
-
Cage changes should be performed in a ventilated cage changing station.
-
Operational and Disposal Plans
A comprehensive plan for the handling and disposal of this compound and associated waste is essential to prevent contamination and ensure a safe laboratory environment.
Step-by-Step Handling and Disposal Plan
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a designated, clearly labeled, and secure location away from incompatible materials.[1]
-
Recommended storage for the solid compound is at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use or -80°C for long-term storage.[1]
-
-
Spill Management:
-
A spill kit specifically for cytotoxic agents should be readily available in the laboratory.
-
In case of a spill, evacuate the immediate area and prevent others from entering.
-
Wearing appropriate PPE, contain the spill using absorbent materials from the spill kit.
-
Decontaminate the area with an appropriate cleaning agent (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, and then water).
-
All materials used for spill cleanup should be disposed of as cytotoxic waste.
-
-
Decontamination of Surfaces and Equipment:
-
Regularly decontaminate work surfaces (e.g., benchtops, inside fume hoods and biological safety cabinets) at the end of each workday and after any potential contamination.
-
Use a deactivating solution (e.g., 10% bleach) followed by a rinse with 70% ethanol or another suitable disinfectant.
-
Non-disposable equipment that has come into contact with this compound should be thoroughly cleaned and decontaminated before being removed from the designated work area.
-
-
Waste Disposal:
-
All waste contaminated with this compound, including unused compound, empty vials, contaminated PPE, and disposables, must be segregated as cytotoxic or hazardous chemical waste.
-
Use designated, leak-proof, and puncture-resistant waste containers that are clearly labeled with a "Cytotoxic" or "Hazardous" symbol.
-
Follow your institution's and local regulations for the final disposal of cytotoxic waste, which typically involves high-temperature incineration by a licensed hazardous waste disposal company.
-
Signaling Pathway
This compound is a potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of the cell cycle, particularly mitosis.[2] PLK1 is often overexpressed in cancer cells, making it an attractive therapeutic target. The diagram below illustrates the central role of PLK1 in mitotic progression.
Caption: Role of PLK1 in Mitosis and its Inhibition by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
